molecular formula C10H18ClNOS B1202023 Cevimeline hydrochloride CAS No. 124620-89-9

Cevimeline hydrochloride

Cat. No.: B1202023
CAS No.: 124620-89-9
M. Wt: 235.77 g/mol
InChI Key: SURWTGAXEIEOGY-GHXDPTCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cevimeline Hydrochloride is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURWTGAXEIEOGY-GHXDPTCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891421
Record name Cevimeline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107220-28-0, 124620-89-9
Record name Cevimeline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107220-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-, hydrochloride, cis-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124620899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevimeline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Cevimeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456) hydrochloride, marketed under the trade name Evoxac®, is a cholinergic agonist primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] This technical guide provides a comprehensive overview of the discovery, development, and chemical synthesis of Cevimeline hydrochloride. It details the mechanism of action, pharmacokinetic profile, and clinical efficacy, presenting quantitative data in structured tables. Furthermore, this guide offers detailed experimental protocols for its synthesis and characterization, accompanied by visual diagrams of the synthetic workflow and its signaling pathway to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Development

Cevimeline was discovered in the late 1980s by the Israel Institute for Biological Research.[2] It was subsequently licensed to Snow Brand Milk Products Co., Ltd., which co-developed it with Daiichi Seiyaku Co., Ltd.[2] Initially, Cevimeline was investigated as a potential treatment for Alzheimer's disease due to its activity as a muscarinic M1 receptor agonist.[3] However, its development for this indication was discontinued.[4]

Further research highlighted its potent secretagogue effects, leading to its successful development for the treatment of dry mouth in patients with Sjögren's syndrome.[4][5] this compound received FDA approval for this indication on January 11, 2000.[6]

Mechanism of Action

Cevimeline is a cholinergic agonist that exhibits high affinity for muscarinic M1 and M3 receptors.[7][8] In the context of Sjögren's syndrome, its therapeutic effect is primarily mediated through the activation of M3 receptors on salivary and lacrimal gland epithelial cells.[9] This activation mimics the action of acetylcholine, stimulating the secretion of saliva and tears.[10]

The signaling cascade initiated by Cevimeline binding to the M3 receptor involves the activation of a Gq/11 G-protein.[11][12] This, in turn, activates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of secretory vesicles containing saliva and for the activation of channels involved in tear secretion.[2]

Signaling Pathway Diagram

Cevimeline_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release Saliva_Secretion Saliva/Tear Secretion Ca_release->Saliva_Secretion Stimulates Cevimeline Cevimeline Cevimeline->M3R Binds to ER->Ca_release

Caption: Signaling pathway of Cevimeline at the muscarinic M3 receptor.

Physicochemical Properties

This compound is a white to off-white crystalline powder with a melting point of 201-203 °C.[2] It is very soluble in water, freely soluble in alcohol and chloroform, and virtually insoluble in ether. A 1% aqueous solution of this compound has a pH ranging from 4.6 to 5.6.[2]

Quantitative Data

Table 1: Muscarinic Receptor Binding Affinity of Cevimeline
Receptor SubtypeEC50 (μM)
M10.023[1]
M21.04[1]
M30.048[1]
M41.31[1]
M50.063[1]
Table 2: Pharmacokinetic Properties of this compound (30 mg single dose)
ParameterValue
Tmax (Time to Peak Concentration) 1.5 - 2.0 hours[9][13]
Cmax (Peak Plasma Concentration) 60 - 91 ng/mL[14]
Half-life (t½) ~5 hours[13][15]
Volume of Distribution (Vd) ~6 L/kg[9][13]
Protein Binding <20%[9][13]
Metabolism Hepatic (CYP2D6 and CYP3A3/4)[13][16]
Excretion Primarily renal[13][15]
Table 3: Clinical Efficacy of this compound in Sjögren's Syndrome
StudyDosageDurationKey Outcome
Fife et al.30 mg and 60 mg t.i.d.6 weeksSignificant improvement in dry mouth symptoms and salivary flow compared to placebo.[7]
Petrone et al.15 mg and 30 mg t.i.d.12 weeks30 mg dose showed statistically significant improvements in global assessments of dry eyes (P=0.0453) and dry mouth (P=0.0004), and increased salivary flow (P=0.007).[4]
Meta-analysis30 mg t.i.d.N/ASignificantly reduces xerostomia with a pooled odds ratio of -5.79.[17]

Chemical Synthesis

The most common synthetic route for this compound starts from quinuclidin-3-one (B120416). The synthesis involves the formation of a spiro-epoxide intermediate, followed by ring-opening with a sulfur nucleophile, and subsequent cyclization with acetaldehyde (B116499) to form the 1,3-oxathiolane (B1218472) ring. The final step involves the separation of the desired cis-isomer from the trans-isomer and formation of the hydrochloride salt.

Synthesis Workflow Diagram

Cevimeline_Synthesis cluster_synthesis Synthesis cluster_process Processes & Reagents Start Quinuclidin-3-one Reaction1 Epoxidation (Trimethylsulfoxonium iodide, NaH, DMSO) Start->Reaction1 Epoxide Spiro-epoxide Intermediate Reaction2 Ring Opening (H₂S or Thiolacetic acid) Epoxide->Reaction2 Thiol 3-hydroxy-3-(sulfanylmethyl)quinuclidine Reaction3 Cyclization (Acetaldehyde, Lewis Acid) Thiol->Reaction3 Mixture Cis/Trans Cevimeline Mixture Separation Isomer Separation (Fractional Recrystallization/Chromatography) Mixture->Separation Cis_Cevimeline Cis-Cevimeline Salt_Formation Salt Formation (HCl) Cis_Cevimeline->Salt_Formation Final_Product This compound Reaction1->Epoxide Reaction2->Thiol Reaction3->Mixture Separation->Cis_Cevimeline Salt_Formation->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (Epoxide Intermediate)

Materials:

Procedure:

  • A mixture of quinuclidin-3-one hydrochloride (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in DMSO is cooled to 0-5 °C in an ice/water bath under a nitrogen atmosphere.[18]

  • A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in DMSO (500 mL) is added dropwise over 45 minutes, maintaining the temperature between 0-5 °C.[18]

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours.[18]

  • After cooling back to 0-5 °C, the mixture is poured into an ice/water mixture (500 g) and sodium chloride (300 g) is added.[18]

  • The product is extracted with a suitable organic solvent (e.g., toluene). The organic phases are combined, dried over sodium sulfate, filtered, and the solvent is evaporated to yield the spiro-epoxide as an oil.[18]

Synthesis of 3-Hydroxy-3-(sulfanylmethyl)quinuclidine

Materials:

Procedure (using H₂S):

  • The epoxide intermediate is dissolved in a suitable solvent.

  • Hydrogen sulfide gas is bubbled through the solution in the presence of a base (e.g., NaOH in water) to open the epoxide ring.[4]

  • The reaction is monitored for completion by a suitable method (e.g., TLC).

  • Upon completion, the reaction mixture is worked up to isolate the 3-hydroxy-3-(sulfanylmethyl)quinuclidine.

Note: Due to the hazardous nature of hydrogen sulfide gas, alternative methods using reagents like thiolacetic acid followed by hydrolysis are often preferred in industrial settings.[19]

Synthesis of (±)-cis/trans-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] (Cevimeline)

Materials:

  • 3-Hydroxy-3-(sulfanylmethyl)quinuclidine

  • Acetaldehyde

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, SnCl₄, p-toluenesulfonic acid)[4]

  • Anhydrous solvent (e.g., chloroform, toluene)[3]

Procedure:

  • To a solution of 3-hydroxy-3-(sulfanylmethyl)quinuclidine in an anhydrous solvent, acetaldehyde is added at a controlled temperature (e.g., 10-15 °C).[3]

  • A Lewis acid catalyst is added, and the reaction is stirred until completion.[4]

  • The reaction is quenched, and the crude product, a mixture of cis and trans isomers, is isolated.[4]

Isomer Separation and Salt Formation

Materials:

  • (±)-cis/trans-Cevimeline mixture

  • Acetone (B3395972) or other suitable solvent for recrystallization[4]

  • Hydrochloric acid (HCl)

Procedure:

  • The mixture of cis and trans isomers is separated by fractional recrystallization from a suitable solvent like acetone or by column chromatography.[4][20] The desired cis-isomer is typically less soluble and crystallizes out.

  • The isolated cis-Cevimeline is dissolved in a suitable solvent and treated with hydrochloric acid to form this compound.[4]

  • The final product is isolated by filtration, washed, and dried. For the hemihydrate form, a specific work-up involving water, isopropanol, and n-hexane may be employed.[4]

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule and to determine the ratio of cis and trans isomers.[5][21][22][23]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.[22][24]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any impurities.[5][24]

  • Melting Point Analysis: The melting point of the synthesized compound is compared with the literature value to assess its purity.

  • Elemental Analysis: Confirms the elemental composition of the molecule.

Conclusion

This compound is a significant therapeutic agent for the management of xerostomia in Sjögren's syndrome, a condition that significantly impacts the quality of life of affected individuals. Its discovery and development journey, from an initial focus on neurodegenerative diseases to its successful application as a secretagogue, highlights the importance of continued pharmacological investigation. The chemical synthesis of Cevimeline, while involving multiple steps, has been optimized for industrial-scale production. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile, as detailed in this guide, is crucial for researchers and professionals involved in the development of new cholinergic agents and therapies for autoimmune disorders.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cevimeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride is a cholinergic agonist with high affinity for muscarinic M1 and M3 receptors. Marketed under the trade name Evoxac®, it is primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental procedures used in its characterization, including receptor binding and functional assays, are presented to support further research and development.

Chemical and Physicochemical Properties

This compound is the hydrochloride salt of cevimeline, a quinuclidine (B89598) derivative of acetylcholine.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (2'S,5'S)-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[2][3]oxathiolane] hydrochloride[4]
CAS Number 153504-70-2 (hemihydrate); 107220-28-0 (anhydrous)[5][6]
Molecular Formula C₁₀H₁₇NOS · HCl (anhydrous)[6]
Molecular Weight 235.77 g/mol (anhydrous)[6]
Melting Point 201-203 °C[7]
pKa 9.78 (estimated)[2]
Solubility Very soluble in water; freely soluble in alcohol and chloroform; virtually insoluble in ether.[7]

Mechanism of Action and Signaling Pathways

Cevimeline is a potent muscarinic receptor agonist with a pronounced selectivity for M1 and M3 subtypes.[8][9] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq/11 family of G-proteins.[3][10] This initiates a downstream signaling cascade that leads to the physiological effects of the drug.

The activation of the M1 and M3 receptors by Cevimeline triggers the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][11] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.[5][12] The resulting increase in intracellular calcium concentration is a key event in mediating the cellular responses to Cevimeline, such as the secretion of saliva from salivary glands.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cevimeline Cevimeline M3R Muscarinic M3 Receptor Cevimeline->M3R Binds to Gq Gq Protein (α, β, γ) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor on Ca2_cyto ↑ [Ca²⁺]i ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Response Cellular Response (e.g., Saliva Secretion) Ca2_cyto->Response Mediates

Caption: Gq Signaling Pathway of Cevimeline at Muscarinic M3 Receptors.

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its binding affinity and functional potency at muscarinic receptors. Below are detailed methodologies for two key experiments.

Muscarinic Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).[6][13]

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]

  • Equipment: 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Atropine, radioligand, and cell membranes.

    • Competition: this compound dilution, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate Gq-coupled muscarinic receptors and elicit an increase in intracellular calcium concentration.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human muscarinic M1 or M3 receptor.[15]

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.[16]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[16]

  • Test Compound: this compound.

  • Positive Control: A known muscarinic agonist (e.g., carbachol).

  • Equipment: Black-walled, clear-bottom 96- or 384-well plates, fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).[15][16]

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[16]

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. Record the baseline fluorescence for a short period. Inject the compound dilutions into the wells and continue to monitor the fluorescence intensity over time.[16]

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. For dose-response experiments, plot the response against the logarithm of the agonist concentration to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) B1 Prepare Cell Membranes & Reagents B2 Incubate Membranes with Radioligand & Cevimeline B1->B2 B3 Separate Bound & Free Radioligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki Value B4->B5 end End B5->end F1 Plate Cells Expressing Muscarinic Receptors F2 Load Cells with Calcium-Sensitive Dye F1->F2 F3 Add Cevimeline Dilutions F2->F3 F4 Measure Fluorescence Change F3->F4 F5 Calculate EC₅₀ Value F4->F5 F5->end start Start start->B1 start->F1

References

An In-Depth Technical Guide to the Pharmacodynamics of Cevimeline Hydrochloride in Exocrine Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of cevimeline (B1668456) hydrochloride, focusing on its mechanism of action and effects on exocrine glands. The information presented herein is intended to serve as a valuable resource for professionals involved in pharmacology research and drug development.

Introduction

Cevimeline hydrochloride is a cholinergic agonist that is clinically approved for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[1] It acts as a parasympathomimetic agent, mimicking the effects of acetylcholine (B1216132) on muscarinic receptors.[2] This guide delves into the molecular interactions and physiological responses elicited by cevimeline, with a particular emphasis on its secretagogue effects on salivary and lacrimal glands.

Mechanism of Action

Cevimeline is a selective agonist of muscarinic acetylcholine receptors, with a pronounced affinity for the M1 and M3 subtypes, which are abundantly expressed in exocrine glands.[3][4] Its therapeutic effect in alleviating the symptoms of dry mouth and eyes stems from its ability to stimulate these receptors, leading to increased secretion from salivary and lacrimal glands.[1]

Receptor Selectivity and Binding Affinity

Cevimeline exhibits a higher affinity for M1 and M3 receptors compared to other muscarinic receptor subtypes.[3] This selectivity is crucial to its therapeutic profile, as M1 and M3 receptors are primarily responsible for mediating glandular secretion. The binding of cevimeline to these receptors initiates a cascade of intracellular signaling events.

Post-Receptor Signaling Pathway

The activation of M1 and M3 receptors by cevimeline triggers the Gq/11 G-protein-coupled signaling pathway. This process unfolds as follows:

  • G-protein Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq/11 protein stimulates the enzyme phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Exocytosis and Secretion: The elevated intracellular calcium concentration is a critical signal that promotes the fusion of secretory vesicles with the cell membrane, resulting in the exocytosis of their contents, such as saliva and tears.

dot

Cevimeline This compound M1M3_Receptor M1/M3 Muscarinic Receptor Cevimeline->M1M3_Receptor Binds to Gq11 Gq/11 Protein M1M3_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2_cytosol ↑ Intracellular Ca²⁺ ER->Ca2_cytosol Releases Ca²⁺ Ca2_store Ca²⁺ Store Secretion Glandular Secretion (Saliva, Tears) Ca2_cytosol->Secretion Stimulates

Caption: Cevimeline's signaling pathway in exocrine glands.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of this compound.

Table 1: Muscarinic Receptor Subtype Efficacy of Cevimeline

Receptor SubtypeEC50 (μM)
M10.023[3]
M21.04[3]
M30.048[3]
M41.31[3]
M50.063[3]

Table 2: Summary of Clinical Trial Results for Cevimeline in Patients with Xerostomia

StudyDosageDurationKey Outcomes
Fife et al.30 mg TID6 weeksSignificant improvement in dry mouth symptoms and salivary flow compared to placebo.[3]
Petrone et al.30 mg TID12 weeksStatistically significant improvements in global assessment of dry mouth (P = 0.0004) and increased salivary flow (P = 0.007).[5]
Meta-analysis (3 RCTs)30 mg TID-Significant reduction in xerostomia with a pooled odds ratio of -5.79.[6][7]
Study 003 (Post-radiation Xerostomia)30-45 mg TID12 weeks47.4% of cevimeline-treated patients reported improvement vs. 33.3% on placebo (p = 0.0162); significant increase in unstimulated salivary flow.[8]
Study 004 (Post-radiation Xerostomia)30-45 mg TID12 weeksSignificant increase in unstimulated salivary flow compared to placebo (p = 0.0215).[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacodynamics of cevimeline.

In Vitro Muscarinic Receptor Binding Assay (Determination of Ki)

Objective: To determine the binding affinity (Ki) of cevimeline for muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.

  • Radioligand Binding: The membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of cevimeline.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of cevimeline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Flux Measurement

Objective: To measure the functional activity of cevimeline at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

  • Cell Culture: Cells stably expressing the muscarinic receptor subtype of interest are cultured in appropriate microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are stimulated with varying concentrations of cevimeline.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 value of cevimeline.

In Vivo Measurement of Salivary Secretion (Sialometry)

Objective: To quantify the effect of cevimeline on salivary flow rates.

Methodology:

  • Patient Preparation: Patients are instructed to refrain from eating, drinking, smoking, or oral hygiene for a specified period before the measurement.

  • Unstimulated Saliva Collection: The patient is asked to sit in a relaxed position and expectorate all saliva into a pre-weighed collection tube for a defined period (e.g., 5-15 minutes).

  • Stimulated Saliva Collection: The patient is given a stimulant (e.g., paraffin (B1166041) wax to chew or citric acid applied to the tongue) to encourage salivation, and saliva is collected for a defined period.

  • Quantification: The volume of collected saliva is determined by weight (assuming a density of 1 g/mL).

  • Data Analysis: Salivary flow rates are expressed as mL/min.

In Vivo Measurement of Lacrimal Secretion (Schirmer's Test)

Objective: To assess the effect of cevimeline on tear production.

Methodology:

  • Strip Placement: A standardized filter paper strip is placed in the lower conjunctival sac of the eye.

  • Tear Absorption: The patient is instructed to close their eyes gently for a specified time (typically 5 minutes), allowing the tears to moisten the strip.

  • Measurement: The strip is removed, and the length of the moistened area is measured in millimeters.

  • Data Analysis: A greater length of wetting indicates increased tear production.

dot

cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Assessment cluster_analysis Data Analysis Baseline_Sialometry Baseline Sialometry (Unstimulated & Stimulated) Cevimeline_Admin This compound Administration (e.g., 30 mg TID) Baseline_Sialometry->Cevimeline_Admin Baseline_Schirmer Baseline Schirmer's Test Baseline_Schirmer->Cevimeline_Admin Post_Sialometry Follow-up Sialometry Cevimeline_Admin->Post_Sialometry Post_Schirmer Follow-up Schirmer's Test Cevimeline_Admin->Post_Schirmer Data_Comparison Compare Pre- and Post-Treatment Salivary and Lacrimal Flow Rates Post_Sialometry->Data_Comparison Post_Schirmer->Data_Comparison

Caption: Experimental workflow for assessing cevimeline's effects.

Conclusion

This compound is a selective muscarinic M1 and M3 receptor agonist that effectively stimulates exocrine gland secretion. Its well-characterized pharmacodynamic profile, including its receptor selectivity and intracellular signaling mechanism, provides a strong rationale for its clinical use in managing conditions of glandular hypofunction, such as xerostomia in Sjögren's syndrome. The experimental protocols detailed in this guide offer standardized methods for the continued investigation and development of cevimeline and other secretagogues.

References

The Muscarinic Agonist Activity of Cevimeline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline (B1668456) hydrochloride is a cholinergic agonist that acts as a potent and selective agonist at muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M3 subtypes.[1][2] This selective activity makes it a valuable therapeutic agent for conditions characterized by glandular hypofunction, most notably xerostomia (dry mouth) associated with Sjögren's syndrome.[2][3] This technical guide provides an in-depth overview of the muscarinic agonist activity of cevimeline, including its receptor binding and functional potency, the downstream signaling pathways it activates, and detailed protocols for key in vitro assessment methods.

Quantitative Pharmacological Data

The affinity and functional potency of cevimeline have been characterized across all five human muscarinic receptor subtypes (M1-M5). The following tables summarize the key quantitative data, highlighting its selectivity for the M1 and M3 receptors.

Table 1: Functional Potency (EC₅₀) of Cevimeline at Human Muscarinic Receptor Subtypes

The half-maximal effective concentration (EC₅₀) represents the concentration of cevimeline required to elicit 50% of the maximal response in functional assays. A lower EC₅₀ value indicates higher potency.[1]

Receptor SubtypeEC₅₀ (μM)
M10.023
M21.04
M30.048
M41.31
M50.063

Data sourced from Heinrich et al., as cited in Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration.[1]

Table 2: Binding Affinity (Kᵢ) of Cevimeline at the Human M3 Muscarinic Receptor

The inhibition constant (Kᵢ) reflects the binding affinity of cevimeline to the receptor, determined through competitive radioligand binding assays. A lower Kᵢ value signifies a higher binding affinity.

Receptor SubtypeRadioligandTissue/Cell SourceKᵢ (μM)
M3[³H]-Quinuclidinyl benzilateRat submandibular/sublingual gland membrane1.2 ± 0.3

Data sourced from a study on the competitive displacement of [³H]-quinuclidinyl benzilate.[4]

Signaling Pathways

Cevimeline's therapeutic effects are mediated through the activation of specific intracellular signaling cascades following its binding to M1 and M3 muscarinic receptors. These receptors are coupled to the Gq/11 family of G-proteins.

Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the physiological response, which in the case of salivary glands, is the secretion of saliva.[5]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cevimeline Cevimeline receptor M1/M3 Receptor cevimeline->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca2_store Ca²⁺ (stored) ca2_cyto Ca²⁺ (cytosolic) ca2_store->ca2_cyto Release response Salivary Gland Secretion ca2_cyto->response pkc->response

Cevimeline-activated M1/M3 receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the muscarinic agonist activity of cevimeline. These protocols are based on established methods and may require optimization for specific experimental conditions.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of cevimeline for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist.

Workflow Diagram:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing human muscarinic receptors) assay 2. Assay Setup (96-well plate) - Membranes - Radioligand ([³H]-QNB) - Varying concentrations of Cevimeline prep->assay incubation 3. Incubation (e.g., 60 min at 30°C) assay->incubation filtration 4. Filtration & Washing (Separates bound from free radioligand) incubation->filtration scintillation 5. Scintillation Counting (Measures radioactivity) filtration->scintillation analysis 6. Data Analysis - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation scintillation->analysis

Workflow for a radioligand competition binding assay.

Materials and Reagents:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic antagonist.

  • Test Compound: Cevimeline hydrochloride.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the target receptor to confluency.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a Bradford or BCA protein assay.

  • Assay Setup (in a 96-well plate):

    • Prepare serial dilutions of this compound in the assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • To triplicate wells, add:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-QNB (at a final concentration near its Kₔ, e.g., 0.5 nM), and 100 µL of the membrane preparation (20-50 µg protein).

      • Non-specific Binding (NSB): 50 µL of 1 µM atropine, 50 µL of [³H]-QNB, and 100 µL of the membrane preparation.

      • Cevimeline Competition: 50 µL of cevimeline dilution, 50 µL of [³H]-QNB, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each cevimeline concentration by subtracting the average NSB CPM from the average total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the cevimeline concentration.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of cevimeline that inhibits 50% of specific [³H]-QNB binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Protocol 2: Phosphoinositide (IP) Turnover Assay

This functional assay measures the ability of cevimeline to stimulate the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates.

Workflow Diagram:

IP_Turnover_Workflow plating 1. Cell Plating (CHO-M1 or CHO-M3 cells) labeling 2. Cell Labeling (with [³H]-myo-inositol) plating->labeling stimulation 3. Cell Stimulation - Pre-incubate with LiCl - Add varying concentrations of Cevimeline labeling->stimulation extraction 4. Extraction of Inositol Phosphates stimulation->extraction chromatography 5. Anion Exchange Chromatography (Separates IP₁, IP₂, IP₃) extraction->chromatography counting 6. Scintillation Counting chromatography->counting analysis 7. Data Analysis (Determine EC₅₀) counting->analysis

Workflow for a phosphoinositide turnover assay.

Materials and Reagents:

  • Cells: CHO cells stably expressing human M1 or M3 receptors.

  • Radiolabel: [³H]-myo-inositol.

  • Stimulation Buffer: Krebs-Henseleit buffer (containing NaCl, KCl, KH₂PO₄, MgSO₄, NaHCO₃, glucose, and CaCl₂) supplemented with 10 mM LiCl.

  • Test Compound: this compound.

  • Stop Solution: 10% (w/v) ice-cold trichloroacetic acid (TCA).

  • Anion Exchange Columns: Dowex AG1-X8 resin.

  • Elution Buffers: Graded concentrations of ammonium (B1175870) formate/formic acid.

  • Scintillation Cocktail and Counter.

Procedure:

  • Cell Labeling:

    • Plate CHO-M1 or CHO-M3 cells in multi-well plates and grow to near confluency.

    • Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours.

  • Cell Stimulation:

    • Wash the cells with Krebs-Henseleit buffer.

    • Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold 10% TCA.

    • Incubate on ice for 30 minutes.

    • Collect the TCA-soluble fraction (containing the inositol phosphates).

  • Anion Exchange Chromatography:

    • Neutralize the extracts and apply them to Dowex AG1-X8 anion exchange columns.

    • Wash the columns with water to remove free [³H]-myo-inositol.

    • Elute the inositol phosphates with increasing concentrations of ammonium formate/formic acid.

  • Scintillation Counting:

    • Collect the eluted fractions and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Sum the radioactivity of the inositol phosphate (B84403) fractions for each cevimeline concentration.

    • Plot the total inositol phosphate accumulation against the logarithm of the cevimeline concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value.

Protocol 3: Calcium Mobilization Assay

This is a high-throughput functional assay that measures the transient increase in intracellular calcium concentration following receptor activation.

Workflow Diagram:

Calcium_Mobilization_Workflow plating 1. Cell Plating (CHO-M1 or CHO-M3 cells in black-walled, clear-bottom plates) loading 2. Dye Loading (e.g., with Fura-2 AM) plating->loading incubation 3. Incubation (Allows for dye de-esterification) loading->incubation measurement 4. Fluorescence Measurement (Using a fluorescence plate reader, e.g., FLIPR) incubation->measurement stimulation 5. Compound Addition (Varying concentrations of Cevimeline) measurement->stimulation analysis 6. Data Analysis (Determine EC₅₀ from peak fluorescence) stimulation->analysis

Workflow for a calcium mobilization assay.

Materials and Reagents:

  • Cells: CHO cells stably expressing human M1 or M3 receptors.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well plates.

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound.

  • Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed CHO-M1 or CHO-M3 cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

  • Incubation:

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.

  • Fluorescence Measurement and Compound Addition:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the instrument's liquid handling capabilities to add varying concentrations of this compound to the wells.

    • Immediately begin kinetic fluorescence measurements to capture the transient increase in intracellular calcium. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.

  • Data Analysis:

    • Determine the peak fluorescence response for each cevimeline concentration.

    • Plot the peak response against the logarithm of the cevimeline concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.

Conclusion

This compound is a selective muscarinic M1 and M3 receptor agonist with well-characterized in vitro pharmacological properties. Its high potency at these Gq/11-coupled receptors leads to the activation of the phospholipase C signaling pathway and subsequent increases in intracellular calcium, which underlies its secretagogue effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent.

References

In-Vitro Characterization of Cevimeline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride is a cholinergic agonist with high affinity for muscarinic M1 and M3 receptors, developed for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. Its mechanism of action relies on the stimulation of these receptors in exocrine glands, leading to increased salivary and lacrimal secretions. This guide provides a comprehensive overview of the in-vitro characterization of this compound, detailing its physicochemical properties, receptor binding affinity, functional potency, and the underlying signaling pathways. Methodologies for key in-vitro experiments are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₈ClNOS[1]
Molecular Weight 235.77 g/mol [1]
Melting Point 201-203 °C (HCl salt)[2]
Solubility
    Water≥25 mg/mL
    PBS (pH 7.2)approx. 10 mg/mL[3]
    Ethanolapprox. 5 mg/mL[3]
    DMSOapprox. 5 mg/mL[3]
pKa 9.8 (amine) (Predicted)
Computed logP 1.5[2]

Receptor Binding Affinity

The binding affinity of this compound to muscarinic receptors is a critical determinant of its pharmacological activity. This is typically quantified using radioligand binding assays, which measure the displacement of a radiolabeled ligand by the test compound. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor.

A study examining the competitive displacement of [³H]-quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic antagonist, from rat submandibular/sublingual gland membranes revealed the following affinity for M3 receptors:

ParameterValue (µM)
IC₅₀ 14
Ki 1.2 ± 0.3

Functional Potency and Selectivity

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Cevimeline, this is often assessed by measuring its ability to stimulate intracellular signaling cascades, such as calcium mobilization, or physiological responses in isolated tissues. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC₅₀).

Muscarinic Receptor Subtype Potency

The EC₅₀ values for Cevimeline at the five human muscarinic receptor subtypes (M1-M5) highlight its selectivity for M1 and M3 receptors.[4]

Receptor SubtypeEC₅₀ (µM)
M1 0.023
M2 1.04
M3 0.048
M4 1.31
M5 0.063
Receptor Selectivity Ratios

Based on the EC₅₀ values, the selectivity of Cevimeline for the M1 and M3 receptors over the M2 and M4 receptors can be calculated.[4]

Selectivity RatioFold Selectivity
M1 vs M2 ~45-fold
M1 vs M4 ~57-fold
M3 vs M2 ~22-fold
M3 vs M4 ~27-fold

Signaling Pathway

Cevimeline exerts its effects by activating the Gq protein-coupled M1 and M3 muscarinic receptors. This initiates a well-defined intracellular signaling cascade, leading to the physiological responses of increased salivation and tear production.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cevimeline Cevimeline M3_Receptor M3 Muscarinic Receptor Cevimeline->M3_Receptor Binds to Gq_protein Gq Protein (α, β, γ subunits) M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Saliva Secretion) Ca2_release->Cellular_Response Triggers PKC->Cellular_Response Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway Activated by Cevimeline.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used in the characterization of this compound.

Radioligand Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of Cevimeline for muscarinic receptors using a radiolabeled antagonist like [³H]-Quinuclidinyl benzilate ([³H]-QNB).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes 1. Prepare Receptor Membranes (e.g., from CHO cells expressing muscarinic receptors or tissue homogenates) setup_plate 4. Set up 96-well plate with: - Total Binding (Membranes + Radioligand) - Non-specific Binding (Membranes + Radioligand + excess unlabeled antagonist) - Competition (Membranes + Radioligand + Cevimeline dilutions) prep_membranes->setup_plate prep_ligands 2. Prepare Serial Dilutions of this compound prep_ligands->setup_plate prep_radio 3. Prepare Radiolabeled Ligand (e.g., [3H]-QNB) at a fixed concentration (approx. Kd) prep_radio->setup_plate incubate 5. Incubate at Room Temperature (e.g., 60-90 minutes) to reach equilibrium setup_plate->incubate filter 6. Rapidly filter through glass fiber filters to separate bound and free radioligand incubate->filter wash 7. Wash filters with ice-cold buffer to remove non-specifically bound radioligand filter->wash count 8. Measure radioactivity on filters using a scintillation counter wash->count analyze 9. Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation count->analyze

Caption: Experimental Workflow for a Radioligand Binding Assay.

Materials:

  • Receptor source: Membranes from cells stably expressing a muscarinic receptor subtype (e.g., CHO cells) or tissue homogenates (e.g., rat brain).

  • Radioligand: [³H]-QNB or [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with a range of Cevimeline concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash filters multiple times with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by Cevimeline.

Materials:

  • Cells: HEK293 cells stably expressing the M1 or M3 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compound: this compound.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: a. Place the cell plate in a fluorescence plate reader. b. Record a stable baseline fluorescence. c. Inject the Cevimeline dilutions into the wells. d. Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the EC₅₀ value from the dose-response curve of the peak fluorescence signal.

Conclusion

The in-vitro characterization of this compound confirms its profile as a potent and selective agonist of M1 and M3 muscarinic receptors. Its binding affinity and functional potency at these receptor subtypes are consistent with its clinical efficacy in treating xerostomia. The well-defined Gq-mediated signaling pathway provides a clear mechanistic basis for its secretagogue effects. The experimental protocols outlined in this guide serve as a foundation for further investigation into the pharmacology of Cevimeline and the development of novel muscarinic receptor agonists.

References

Unlocking New Therapeutic Avenues: An In-depth Technical Guide to the Off-label Research Applications of Cevimeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456) hydrochloride, an orally administered cholinergic agent, is a muscarinic receptor agonist with a strong affinity for M1 and M3 receptors.[1][2] While its current FDA approval is limited to the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome, a growing body of preclinical and clinical research is exploring its therapeutic potential in a variety of other conditions.[3][4] This technical guide provides a comprehensive overview of the significant off-label research applications of cevimeline hydrochloride, with a particular focus on its promising role in Alzheimer's disease and dry eye disease. This document will delve into the molecular mechanisms, summarize key quantitative data from pivotal studies, and provide detailed experimental protocols to facilitate further research and development in these areas.

Core Mechanism of Action: M1 and M3 Receptor Agonism

Cevimeline exerts its pharmacological effects by binding to and activating M1 and M3 muscarinic acetylcholine (B1216132) receptors.[1][2] These G protein-coupled receptors are integral to a multitude of physiological processes. The M1 receptors are predominantly found in the central nervous system and are crucial for cognitive functions like memory and learning.[5] The M3 receptors are widely distributed in exocrine glands and smooth muscles, regulating secretions and contractility.[6]

Upon activation by cevimeline, these receptors initiate a downstream signaling cascade. The associated G-protein (Gq/11) activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses, including neurotransmitter release, gene expression, and fluid secretion.[6]

Cevimeline Signaling Pathway Cevimeline Cevimeline Hydrochloride M1M3_Receptor M1/M3 Muscarinic Receptor Cevimeline->M1M3_Receptor G_Protein Gq/11 Protein M1M3_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response (e.g., Secretion, Neuronal Activity) PKC->Cellular_Response leads to

Cevimeline's primary signaling cascade.

Off-label Application: Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. As an M1 receptor agonist, cevimeline presents a compelling therapeutic strategy.[5] Research suggests that cevimeline not only enhances cholinergic neurotransmission but also favorably modulates the processing of amyloid precursor protein (APP), steering it towards the non-amyloidogenic pathway and thereby reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[5][7] Furthermore, studies have indicated its potential to decrease tau hyperphosphorylation.[5]

Quantitative Data from Alzheimer's Disease Research
Study TypeModelCevimeline DosageKey FindingsReference(s)
Preclinical (In vivo) Amyloid-β protein precursor transgenic mice5 mM applied directly to the hippocampusDecreased interstitial fluid Aβ levels.[5]
Preclinical (In vivo) Rabbits2 mg/kg/day (s.c. injections) for 5 daysDecreased cerebrospinal fluid Aβ concentrations.[5]
Clinical Trial Alzheimer's Disease Patients20 mg, 40 mg, and 60 mg (orally, 3 times per day)Dose-dependent improvement in cognitive subscale of ADAS-Cog.[5]
Clinical Trial Alzheimer's Disease Patients30 mg (orally, 3 times per day)Reduction in total β-amyloid (Aβ) levels in cerebrospinal fluid.[5]
Experimental Protocols for Alzheimer's Disease Research

This protocol outlines a general method to assess the effect of cevimeline on Aβ production in a neuronal cell line.

In_Vitro_Abeta_Production_Workflow Start Start Cell_Culture Culture neuronal cells (e.g., SH-SY5Y) to 80% confluency Start->Cell_Culture Treatment Treat cells with varying concentrations of Cevimeline HCl Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Collection Collect conditioned media and cell lysates Incubation->Collection ELISA Quantify Aβ40 and Aβ42 levels in media using ELISA Collection->ELISA Western_Blot Analyze APP and its cleavage products in lysates via Western Blot Collection->Western_Blot Analysis Data Analysis and Interpretation ELISA->Analysis Western_Blot->Analysis End End Analysis->End Dry_Eye_Animal_Model_Workflow Start Start Acclimatization Acclimatize NOD.B10.H2b mice for 1 week Start->Acclimatization Induction Induce dry eye by subcutaneous injection of scopolamine (B1681570) hydrobromide and exposure to low humidity Acclimatization->Induction Treatment_Groups Randomize mice into treatment groups: - Vehicle Control - Cevimeline (various concentrations) - Positive Control (e.g., Cyclosporine A) Induction->Treatment_Groups Administration Administer topical eye drops for 10 days Treatment_Groups->Administration Evaluation Evaluate clinical signs at baseline and throughout the study: - Tear production (Schirmer's test) - Corneal fluorescein (B123965) staining Administration->Evaluation Histology At study end, perform histological analysis of cornea and conjunctiva Evaluation->Histology Analysis Data Analysis and Interpretation Histology->Analysis End End Analysis->End

References

The Pharmacokinetic and Metabolic Profile of Cevimeline Hydrochloride in Preclinical Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline (B1668456) hydrochloride, a cholinergic agonist that acts on muscarinic M1 and M3 receptors, is a therapeutic agent primarily used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. Understanding its pharmacokinetic (PK) and metabolic fate in preclinical animal models is crucial for predicting its behavior in humans and for the development of new therapeutic applications. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of cevimeline in key animal models, primarily rats and dogs. The information is compiled from various scientific studies to support further research and drug development efforts.

Pharmacokinetics of Cevimeline Hydrochloride

Cevimeline is rapidly absorbed following oral administration in both rats and dogs, with time to maximum plasma concentration (Tmax) generally occurring within one hour.[1] The bioavailability, however, shows species-dependent differences.

Table 1: Pharmacokinetic Parameters of Cevimeline in Rats
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)Reference
Oral1 - 10Dose-proportional increase~0.5 - 10.4 - 1.1~50[1]
Intravenous1 - 10----[2]

Note: Specific Cmax and AUC values for different oral doses in rats were not consistently available in the reviewed literature. A dose-proportional increase in Cmax and AUC has been reported.[3]

Table 2: Pharmacokinetic Parameters of Cevimeline in Dogs
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)Reference
OralNot SpecifiedNot Specified~1~1~30[1]
Intravenous6.25--6.4-[4]
Intravenous25--6.4-[4]

Metabolism of this compound

The metabolism of cevimeline is a key determinant of its pharmacokinetic profile and varies between species. The primary routes of metabolism involve oxidation of the sulfur and nitrogen atoms within the cevimeline molecule.

In rats, both S- and N-oxidation products are major metabolites found in plasma.[1] In contrast, N-oxidation is the predominant metabolic pathway in dogs.[1] This species difference in metabolism is significant for the extrapolation of preclinical data to humans.

The enzymes responsible for cevimeline metabolism have been identified as cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO).[1] Specifically, CYP2D and CYP3A isoforms are primarily responsible for the sulfoxidation of cevimeline in rat liver microsomes.[1]

Table 3: Major Metabolites of Cevimeline in Animal Models
MetaboliteAnimal Model(s)Metabolic PathwayKey EnzymesReference
Cevimeline S-oxide (cis and trans)RatSulfoxidationCYP2D, CYP3A[1]
Cevimeline N-oxideRat, DogN-oxidationFMO[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic and metabolism studies. The following sections outline generalized methodologies based on common practices in preclinical research.

Animal Models
  • Species: Wistar rats and Beagle dogs are commonly used models.[1]

  • Health Status: Animals should be healthy and acclimated to the laboratory environment before the study.

  • Housing: Standard housing conditions with controlled temperature, humidity, and light-dark cycles should be maintained.

Drug Administration
  • Oral Administration (Gavage):

    • This compound is typically dissolved in sterile water or saline.[5]

    • The appropriate dose volume is calculated based on the animal's body weight.

    • A gavage needle of appropriate size is used to administer the solution directly into the stomach.[6][7] The length of the needle should be pre-measured from the tip of the nose to the last rib to avoid injury.[6][8]

  • Intravenous Administration:

    • This compound is dissolved in a sterile, injectable vehicle such as 0.9% saline.[5]

    • The solution is administered via a suitable vein, such as the tail vein in rats or a cephalic or saphenous vein in dogs.[5]

Sample Collection
  • Blood Sampling:

    • Rats: Serial blood samples can be collected from the tail vein or via a surgically implanted jugular vein cannula.[9][10] For terminal studies, cardiac puncture can be used to collect a larger volume of blood.[11]

    • Dogs: Blood samples are typically collected from the cephalic or saphenous vein.

    • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS is a highly sensitive and specific method for quantifying cevimeline and its metabolites in biological matrices.[1]

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

  • Chromatography: A reverse-phase C18 column is commonly used to separate cevimeline and its metabolites from endogenous plasma components.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification, often in the multiple reaction monitoring (MRM) mode for high selectivity.

Visualizations

Metabolic Pathway of Cevimeline

cluster_rat Rat Metabolism cluster_dog Dog Metabolism Cevimeline Cevimeline S_Oxide Cevimeline S-oxide (cis and trans) Cevimeline->S_Oxide CYP2D, CYP3A N_Oxide Cevimeline N-oxide Cevimeline->N_Oxide FMO Cevimeline_dog Cevimeline N_Oxide_dog Cevimeline N-oxide Cevimeline_dog->N_Oxide_dog FMO

Caption: Metabolic pathways of cevimeline in rats and dogs.

General Experimental Workflow for a Pharmacokinetic Study

start Start: Acclimatize Animals dosing Administer Cevimeline (Oral or IV) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End: Report PK Parameters pk_analysis->end

Caption: A typical workflow for an in vivo pharmacokinetic study.

Signaling Pathway of Cevimeline

Cevimeline Cevimeline M1_M3 Muscarinic M1/M3 Receptors Cevimeline->M1_M3 Gq_11 Gq/11 Protein Activation M1_M3->Gq_11 PLC Phospholipase C (PLC) Activation Gq_11->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Salivary_secretion Increased Salivary Gland Secretion Ca_release->Salivary_secretion

Caption: Simplified signaling pathway of cevimeline at M1/M3 receptors.

References

A Deep Dive into Cevimeline Hydrochloride's Sialogogic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological action of cevimeline (B1668456) hydrochloride on salivary gland secretion. It details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for evaluation, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action

Cevimeline hydrochloride is a cholinergic agonist with a high affinity for muscarinic M3 receptors, which are abundantly expressed in exocrine glands, including salivary glands.[1][2][3] Its therapeutic effect in treating xerostomia (dry mouth), particularly in patients with Sjögren's syndrome, stems from its ability to mimic the action of acetylcholine, the endogenous neurotransmitter that stimulates saliva production.[4][5]

Upon administration, cevimeline binds to and activates M3 muscarinic receptors on the basolateral membrane of salivary acinar cells.[1][6] This binding event initiates a cascade of intracellular signaling events. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][7] The subsequent increase in cytosolic Ca2+ concentration is a critical step that leads to the opening of ion channels, resulting in an efflux of chloride and potassium ions. This ion movement creates an osmotic gradient that drives water into the acinar lumen, forming the primary saliva.[6] While its primary action is on the M3 receptor, cevimeline also exhibits effects on M1 receptors.[3][8] Furthermore, some studies suggest its secretagogue effect may also involve an increase in salivary Substance P (SP), a neuropeptide associated with salivary secretion.[5][9]

Quantitative Efficacy of Cevimeline

The clinical efficacy of cevimeline in increasing salivary flow has been demonstrated in multiple studies. The data presented below summarizes key quantitative findings from clinical trials in patients with Sjögren's syndrome and other relevant studies.

Table 1: Clinical Trial Data on Cevimeline for Xerostomia in Sjögren's Syndrome

Study Population & SizeDosagePrimary Outcome MeasureResultsReference
196 patients with Sjögren's syndrome15 mg t.i.d.Subjective improvement in dry mouth44.6% of patients reported improvement (vs. 37.1% for placebo)[10]
196 patients with Sjögren's syndrome30 mg t.i.d.Subjective improvement in dry mouth66.1% of patients reported improvement (vs. 37.1% for placebo)[10]
75 patients with Sjögren's syndrome30 mg t.i.d.Change in unstimulated salivary flowSignificant increase in salivary flow compared to placebo[8]
75 patients with Sjögren's syndrome60 mg t.i.d.Change in unstimulated salivary flowSignificant increase in salivary flow compared to placebo, but with increased adverse events[8]
Meta-analysis of 3 RCTs (302 patients)Not specifiedSalivary flow and mouth drynessStatistically significant improvement in salivary flow and reduction in dry mouth symptoms[4][11]

Table 2: Specific Salivary Flow Rate Changes with Cevimeline

Study PopulationDosageTime Point of MeasurementChange in Salivary Flow (Mean ± SD)Reference
Patients with Sjögren's syndrome30 mg t.i.d.Week 6 (post-dose)0.196 ± 0.183 mL/min (vs. 0.010 ± 0.063 mL/min for placebo)[12]
Patients with Sjögren's syndrome60 mg t.i.d.Week 6 (post-dose)0.223 ± 0.292 mL/min (vs. 0.010 ± 0.063 mL/min for placebo)[12]
Healthy Volunteers30 mg (single dose)90, 180, and 240 min post-doseSignificant increases in salivary volume compared to placebo[5]
12 female patients with Sjögren's syndrome30 mg (single dose)90 min post-doseSignificant increase in salivary flow rate[13][14]
14 healthy female volunteers30 mg (single dose)90 min post-doseSignificant increase in salivary flow rate[13][14]

Experimental Protocols

The evaluation of sialogogic agents like cevimeline involves a variety of in vivo and in vitro experimental protocols.

Measurement of Salivary Flow Rate in Humans

A common method for assessing the efficacy of cevimeline is the measurement of whole saliva production.

Protocol: Unstimulated and Stimulated Salivary Flow Collection

  • Patient Preparation: Patients should refrain from eating, drinking, smoking, or oral hygiene procedures for at least 1 hour before saliva collection.

  • Unstimulated Saliva Collection:

    • The patient is seated in a comfortable, upright position and asked to swallow to clear their mouth.

    • For a set period (typically 5-15 minutes), the patient allows saliva to passively drool into a pre-weighed collection tube.[15]

    • Alternatively, the Saxon test can be used, where a pre-weighed gauze sponge is held in the mouth for a specific time and then re-weighed.[16][17]

  • Stimulated Saliva Collection:

    • Following the unstimulated collection, the patient is given a stimulant, such as unflavored paraffin (B1166041) wax or a drop of citric acid on the tongue, to chew or taste.[18][19]

    • Saliva is collected for a defined period (e.g., 5 minutes) while the patient is under stimulation.

  • Quantification:

    • The volume of collected saliva is determined by weight, assuming the density of saliva is approximately 1 g/mL.[15]

    • The salivary flow rate is calculated and expressed in mL/min.

Animal Models for Preclinical Evaluation

Animal models are crucial for studying the mechanisms and efficacy of sialogogues before human trials.

Protocol: Salivary Flow Measurement in a Murine Model of Sjögren's Syndrome

  • Animal Model: Non-obese diabetic (NOD) mice or other autoimmune-prone strains that spontaneously develop Sjögren's-like symptoms are often used.[10][20] Another model involves irradiating the salivary glands of rats to induce xerostomia.[10][21]

  • Drug Administration: Cevimeline or a placebo is administered to the animals, typically via intraperitoneal injection or oral gavage.

  • Anesthesia: The animals are anesthetized to facilitate saliva collection.

  • Saliva Collection:

    • A pre-weighed cotton ball is placed in the animal's mouth for a specific duration.

    • The cotton ball is then removed and weighed again to determine the amount of saliva absorbed.

  • Data Analysis: The salivary flow is normalized to the animal's body weight and expressed as µL/g/min.

In Vitro Assessment of Cellular Mechanisms

Isolated salivary gland cells are used to study the direct effects of cevimeline on intracellular signaling.

Protocol: Calcium Imaging in Isolated Parotid Acinar Cells

  • Cell Isolation: Parotid glands are surgically removed from rats or mice and subjected to enzymatic digestion (e.g., with collagenase) to isolate acinar cells.

  • Fluorescent Dye Loading: The isolated cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Microscopy: The cells are placed on a microscope stage equipped for fluorescence imaging.

  • Stimulation: A baseline fluorescence is recorded, after which cevimeline is added to the cell culture medium.

  • Data Acquisition and Analysis: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time. This allows for a dose-dependent characterization of cevimeline's effect on calcium mobilization.[22]

Visualizing the Pathways and Processes

Signaling Pathway of Cevimeline Action

Cevimeline_Signaling cluster_extracellular Extracellular Space cluster_cell Salivary Acinar Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Cevimeline Cevimeline M3R M3 Muscarinic Receptor (GPCR) Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release Ion_channels Ion Channel Activation Ca_release->Ion_channels Water_flux Water Efflux (Osmosis) Ion_channels->Water_flux Saliva Saliva Secretion Water_flux->Saliva ER->Ca_release Triggers

Caption: Cevimeline's intracellular signaling cascade in salivary acinar cells.

Experimental Workflow for Sialogogue Evaluation

Sialogogue_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcome Outcome Assessment in_vitro In Vitro Studies (e.g., Calcium Imaging) animal_model Animal Model Studies (e.g., Irradiated Rats) in_vitro->animal_model dose_ranging Dose-Ranging & Toxicity animal_model->dose_ranging phase_I Phase I Trials (Safety in Healthy Volunteers) dose_ranging->phase_I phase_II Phase II Trials (Efficacy in Patients) phase_I->phase_II phase_III Phase III Trials (Large-scale Efficacy & Safety) phase_II->phase_III salivary_flow Objective Measurement (Salivary Flow Rate) phase_III->salivary_flow subjective_symptoms Subjective Assessment (Patient Questionnaires) phase_III->subjective_symptoms safety_profile Safety & Tolerability (Adverse Event Monitoring) phase_III->safety_profile

Caption: General experimental workflow for evaluating a sialogogic agent.

Logical Relationship of Cevimeline's Therapeutic Action

Therapeutic_Action condition Sjögren's Syndrome / Radiation-Induced Xerostomia pathophysiology Reduced Salivary Gland Function condition->pathophysiology symptom Xerostomia (Dry Mouth) pathophysiology->symptom effect Increased Salivary Secretion pathophysiology->effect Targeted by drug outcome Symptom Relief & Improved Quality of Life symptom->outcome Alleviated by drug This compound mechanism M3 Muscarinic Receptor Agonist drug->mechanism Acts as mechanism->effect Leads to effect->outcome

Caption: Logical flow of cevimeline's therapeutic intervention in xerostomia.

References

Cevimeline Hydrochloride: A Potential Disease-Modifying Agent in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant and growing global health challenge, with limited therapeutic options currently available.[1][2] The cholinergic hypothesis, which posits that a decline in cholinergic neurotransmission contributes to the cognitive deficits in AD, has been a cornerstone of drug development.[3][4] Cevimeline (B1668456) hydrochloride, a cholinergic agonist with selectivity for M1 and M3 muscarinic receptors, has emerged as a promising candidate for AD research.[5][6][7] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the potential of cevimeline in AD, its multifaceted mechanism of action targeting core pathologies, and detailed experimental considerations for future research.

Introduction to Cevimeline Hydrochloride

This compound, also known as AF102B, is a quinuclidine (B89598) derivative of acetylcholine (B1216132).[5][8] It is an orally administered drug currently approved by the FDA under the trade name Evoxac® for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[5][9] Its therapeutic effect in this indication is mediated by its agonistic activity on M3 muscarinic receptors, which stimulates salivary gland secretion.[6][7][10] In the context of Alzheimer's disease, the interest in cevimeline lies primarily in its action on the M1 muscarinic acetylcholine receptor (M1 mAChR), which is highly expressed in the central nervous system and plays a crucial role in cognitive processes.[3][11]

Mechanism of Action: Beyond Symptomatic Relief

The therapeutic potential of cevimeline in Alzheimer's disease extends beyond simply replenishing cholinergic tone. Activation of the M1 mAChR by cevimeline initiates a cascade of intracellular signaling events that can modulate the core pathological hallmarks of AD: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[12][13]

M1 Muscarinic Receptor Signaling Cascade

Upon binding to the M1 mAChR, cevimeline triggers the activation of associated G-proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), a key enzyme in multiple downstream pathways.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cevimeline Cevimeline M1_Receptor M1 Receptor Cevimeline->M1_Receptor Binds to G_Protein G-protein M1_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Downstream Downstream Effectors PKC->Downstream

Figure 1: Cevimeline-activated M1 receptor signaling cascade.
Modulation of Amyloid Precursor Protein (APP) Processing

A key pathological feature of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. M1 receptor activation by cevimeline has been shown to promote the non-amyloidogenic processing of APP.[12][14] This is achieved by enhancing the activity of α-secretase (ADAM17), which cleaves APP within the Aβ domain, thereby precluding the formation of Aβ peptides and leading to the production of the neuroprotective soluble APPα (sAPPα).[12][13][14]

APP_Processing_Pathway Cevimeline Cevimeline M1_Receptor M1 Receptor Cevimeline->M1_Receptor Activates PKC PKC M1_Receptor->PKC Activates ADAM17 α-secretase (ADAM17) PKC->ADAM17 Enhances BACE1 β-secretase (BACE1) PKC->BACE1 Inhibits APP APP ADAM17->APP Cleaves sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Abeta Aβ Peptides (Neurotoxic) APP->Abeta BACE1->APP Cleaves

Figure 2: Cevimeline's influence on APP processing.
Reduction of Tau Hyperphosphorylation

The formation of neurofibrillary tangles, another hallmark of AD, is driven by the hyperphosphorylation of the tau protein. M1 receptor activation has been demonstrated to reduce tau phosphorylation.[5][9][12] This effect is mediated, in part, through the modulation of key kinases involved in tau phosphorylation, such as glycogen (B147801) synthase kinase 3β (GSK3β).

Tau_Phosphorylation_Pathway Cevimeline Cevimeline M1_Receptor M1 Receptor Cevimeline->M1_Receptor Activates Signaling_Cascade Signaling Cascade M1_Receptor->Signaling_Cascade GSK3b GSK3β Signaling_Cascade->GSK3b Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs

Figure 3: Impact of Cevimeline on tau phosphorylation.

Preclinical and Clinical Evidence

Preclinical Studies

A substantial body of preclinical research in both in vitro and in vivo models supports the therapeutic potential of cevimeline for Alzheimer's disease.

Table 1: Summary of Key Preclinical Findings for Cevimeline in Alzheimer's Disease Models

Model SystemKey FindingsReference
M1AChRs-transfected PC12 cellsReduced tau phosphorylation in a time- and dose-dependent manner.[9]
In vitro studiesIncreased αAPPs, decreased Aβ levels, decreased tau hyperphosphorylation, and blocked Aβ-induced neurotoxicity.[5][12]
Animal Models (rats, rabbits)Ameliorated memory deficits in experimental amnesia models.[5]
AβPP transgenic miceAcute infusion resulted in a rapid reduction of interstitial fluid Aβ levels.[14]
Cholinotoxin-treated rabbitsAF267B (a related M1 agonist) removed vascular Aβ42 deposition from the cortex.[12][13]
3xTg-AD miceChronic treatment with AF267B rescued cognitive deficits and decreased Aβ42 and tau pathologies.[12]
Clinical Trials

While extensive, large-scale clinical trials of cevimeline specifically for Alzheimer's disease are limited, early-phase studies have shown promising results.

Table 2: Summary of Key Clinical Findings for Cevimeline in Alzheimer's Disease

Study DesignKey FindingsReference
Study in 19 AD patientsA statistically significant decrease in cerebrospinal fluid (CSF) Aβ levels was observed. 14 patients showed a 22% decrease in CSF Aβ levels.[15]
Early clinical trialDose-dependent improvement in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).[5]
Clinical TrialMiddle (40 mg) and highest (60 mg) doses resulted in a significant favorable effect in the ADAS-Cog and word recognition subscales.[5]

Experimental Protocols

In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

This protocol outlines a typical experimental workflow for evaluating the efficacy of cevimeline in a transgenic mouse model of AD, such as the 5XFAD or 3xTg-AD mouse.

Experimental_Workflow Start Start: Transgenic AD Mice Grouping Randomize into Treatment Groups (Vehicle vs. Cevimeline) Start->Grouping Treatment Chronic Oral Administration of Cevimeline or Vehicle Grouping->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Y-Maze) Treatment->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (ELISA for Aβ levels, Western Blot for tau phosphorylation) Sacrifice->Biochemical Histological Histological Analysis (Immunohistochemistry for plaques and tangles) Sacrifice->Histological Data Data Analysis and Interpretation Biochemical->Data Histological->Data End Conclusion Data->End

Figure 4: Experimental workflow for in vivo testing.

Methodology:

  • Animal Model: Utilize a well-characterized transgenic mouse model of AD that develops both amyloid plaques and tau pathology.

  • Treatment Groups: Randomly assign animals to a vehicle control group and one or more cevimeline treatment groups with varying doses.

  • Drug Administration: Administer cevimeline or vehicle orally (e.g., via gavage or in drinking water) for a chronic duration (e.g., 3-6 months).

  • Behavioral Assessment: Conduct a battery of behavioral tests to assess cognitive function, including spatial learning and memory (Morris water maze) and working memory (Y-maze).

  • Tissue Processing: Following the treatment period, euthanize the animals and collect brain tissue.

  • Biochemical Analysis: Homogenize brain tissue to quantify levels of soluble and insoluble Aβ peptides using enzyme-linked immunosorbent assay (ELISA). Assess levels of total and phosphorylated tau via Western blotting.

  • Histopathological Analysis: Perform immunohistochemistry on brain sections to visualize and quantify amyloid plaque burden and neurofibrillary tangle pathology.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of cevimeline's effects compared to the vehicle control.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential disease-modifying therapy for Alzheimer's disease. Its dual mechanism of action, targeting both the cholinergic system for symptomatic improvement and the underlying amyloid and tau pathologies, distinguishes it from many other therapeutic candidates.[5][12] Future research should focus on:

  • Larger, well-controlled clinical trials: To definitively establish the efficacy and safety of cevimeline in a larger cohort of AD patients.

  • Biomarker studies: To correlate changes in cognitive function with alterations in AD biomarkers in cerebrospinal fluid and plasma.

  • Combination therapies: To explore the potential synergistic effects of cevimeline with other therapeutic agents, such as anti-amyloid or anti-tau antibodies.

The continued exploration of cevimeline and other M1 muscarinic agonists holds significant promise for the development of novel and effective treatments for Alzheimer's disease.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Rodent Studies with Cevimeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cevimeline (B1668456) hydrochloride is a cholinergic agonist with a high affinity for muscarinic M3 receptors, which are abundant in salivary and lacrimal glands.[1][2][3] This property makes it a valuable tool for studying sialogogue (saliva-stimulating) activity in pre-clinical rodent models. These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms of Cevimeline hydrochloride for in-vivo rodent research, particularly in the context of xerostomia (dry mouth) and Sjögren's syndrome models.

Mechanism of Action

Cevimeline acts as a direct agonist at muscarinic acetylcholine (B1216132) receptors, primarily the M1 and M3 subtypes.[1][2] In the salivary glands, the binding of Cevimeline to M3 receptors on acinar cells initiates a signaling cascade. This process involves the activation of G-proteins and phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3).[3] IP3 triggers the release of intracellular calcium, a key step in promoting the secretion of saliva.[3]

Signaling Pathway of this compound

Cevimeline_Signaling_Pathway Cevimeline Cevimeline Hydrochloride M3_Receptor Muscarinic M3 Receptor Cevimeline->M3_Receptor G_Protein G-protein (Gq/11) M3_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release stimulates Salivary_Secretion Increased Salivary Secretion Ca_Release->Salivary_Secretion

Caption: Signaling pathway of this compound in salivary acinar cells.

Data Presentation: this compound Dosages in Rodent Studies

The following table summarizes the effective dosages of this compound reported in various in-vivo rodent studies. It is crucial to note that the optimal dose can vary depending on the specific rodent strain, age, sex, and the experimental model being used.

SpeciesAdministration RouteDosage RangeKey Findings
MouseIntraduodenal (i.d.)3 - 30 mg/kgDose-dependent increase in saliva and tear secretion.[4]
MousePeroral (p.o.)1.0 mg/kgImprovement of scopolamine-induced memory deficits.[5]
RatIntraduodenal (i.d.)10 - 30 mg/kgDose-dependent increase in saliva secretion.[4]
RatIntravenous (i.v.)1 - 10 mg/kgDose-dependent increase in saliva secretion.[4]
RatIntraperitoneal (i.p.)80 µmol/kgSlowly increasing and lasting salivation.[1]

Experimental Protocols

Measurement of Salivary Flow in Rodents

This protocol is a general guideline for measuring stimulated salivary flow in mice or rats and can be adapted for use with this compound.

Materials:

  • This compound solution (prepared in sterile saline or water)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Pre-weighed cotton balls or absorbent swabs

  • Microcentrifuge tubes

  • Forceps

  • Pipette

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to determine the correct dosage of both the anesthetic and Cevimeline.

    • Anesthetize the animal via an appropriate route (e.g., intraperitoneal injection). Ensure the animal is fully anesthetized by checking for the absence of a pedal withdrawal reflex.

  • Baseline Saliva Collection (Optional but Recommended):

    • Carefully place a pre-weighed cotton ball or absorbent swab into the animal's mouth for a defined period (e.g., 2 minutes).

    • Remove the cotton ball/swab using forceps and immediately place it in a pre-weighed microcentrifuge tube.

    • Weigh the tube containing the saliva-soaked cotton ball/swab. The difference in weight represents the amount of saliva collected.

  • Cevimeline Administration:

    • Administer the prepared this compound solution via the desired route (e.g., intraperitoneal, oral gavage).

  • Stimulated Saliva Collection:

    • At a predetermined time point after Cevimeline administration (e.g., 10-20 minutes, as saliva secretion peaks around this time), collect saliva as described in step 2 for a set duration.[4]

    • Multiple collection time points can be used to generate a time-course of salivary secretion.

  • Data Analysis:

    • Calculate the volume of saliva secreted (assuming a density of 1 mg/µL).

    • Normalize the saliva volume to the animal's body weight (e.g., µL/g).

    • Compare the salivary flow rates between different treatment groups and a vehicle-treated control group.

Experimental Workflow for a Sjögren's Syndrome Rodent Model Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of Sjögren's syndrome, such as the NOD (Non-Obese Diabetic) mouse.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., NOD mice) Grouping Randomize into Groups (Vehicle, Cevimeline Doses) Animal_Model->Grouping Treatment Administer Cevimeline or Vehicle (Chronic Dosing) Grouping->Treatment Salivary_Flow Measure Stimulated Salivary Flow Treatment->Salivary_Flow Lacrimal_Flow Measure Tear Production (e.g., Schirmer's test) Treatment->Lacrimal_Flow Histology Histopathological Analysis of Salivary Glands Treatment->Histology Data_Analysis Statistical Analysis and Interpretation Salivary_Flow->Data_Analysis Lacrimal_Flow->Data_Analysis Histology->Data_Analysis

References

Application Notes and Protocols: Preparation of Cevimeline Hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride is a cholinergic agonist that selectively binds to and activates M1 and M3 muscarinic acetylcholine (B1216132) receptors.[1][2][3] Primarily targeting the M3 receptors located on exocrine glands, it stimulates secretions, such as from salivary glands.[2][4] This mechanism makes it a key therapeutic agent for treating dry mouth (xerostomia), particularly in patients with Sjögren's syndrome.[1][3] In a research context, Cevimeline is a valuable tool for cell signaling studies, specifically for investigating G-protein coupled receptor (GPCR) pathways involving the Gq/11 protein, phospholipase C activation, and subsequent calcium mobilization.[1][4]

Proper preparation of this compound solutions is critical for obtaining reproducible and accurate results in cell culture experiments. These notes provide detailed protocols for dissolving, storing, and preparing working solutions of this compound for various in vitro applications.

Data Summary: Solubility and Storage

The following table summarizes the key quantitative data for preparing this compound solutions. The compound is typically supplied as a white crystalline solid and should be stored at -20°C for long-term stability.[5]

ParameterSolventSolubility / ConcentrationStorage TemperatureStability
Powder ---20°C≥ 4 years[5]
Stock Solution Water≥ 25 mg/mL4°CNot recommended for more than one day[5]
PBS (pH 7.2)~10 mg/mL[5]4°CNot recommended for more than one day[5]
DMSO~5 mg/mL[5]-20°C or -80°CUp to 1 year at -80°C[6]
Ethanol~5 mg/mL[5]-20°CData not widely available, short-term recommended
Dimethyl formamide (B127407) (DMF)~3 mg/mL[5]-20°CData not widely available, short-term recommended
Working Concentration Cell Culture Medium0.1 - 100 µM (typical experimental range)[7]37°CFor immediate use in experiment

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is recommended for creating a stable, concentrated stock solution for long-term storage. DMSO is a common solvent, but care must be taken to minimize its final concentration in the cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Pre-weigh a sterile microcentrifuge tube.

  • Weigh the desired amount of this compound powder into the tube. (Molecular Weight: 235.8 g/mol ).

    • Calculation Example (for a 10 mM stock): To make 1 mL of a 10 mM stock solution, you need: 0.01 mol/L * 0.001 L * 235.8 g/mol = 0.002358 g = 2.358 mg.

  • Add the appropriate volume of sterile DMSO to the tube to achieve the desired concentration.

  • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can aid dissolution.[7]

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term stability.[6]

Protocol 2: Preparation of an Aqueous Stock Solution

This protocol is suitable for experiments where the presence of an organic solvent is undesirable. Note the significantly reduced stability of aqueous solutions.

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or desired cell culture medium

  • Sterile conical or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Weigh the required amount of this compound powder into a sterile tube.

  • Add the required volume of sterile PBS or culture medium. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[5]

  • Vortex until the solid is fully dissolved.

  • Use the solution immediately. Storage of aqueous this compound solutions is not recommended for more than 24 hours at 4°C.[5]

Protocol 3: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of a concentrated stock solution into the final medium for treating cells. A vehicle control is essential for a properly controlled experiment.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile tubes

Methodology:

  • Thaw one aliquot of the concentrated stock solution.

  • Calculate the volume of stock solution needed for the final desired concentration in your experiment.

    • Calculation Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, use the formula C1V1 = C2V2: (10,000 µM)(V1) = (10 µM)(1000 µL) -> V1 = 1 µL.

  • Perform a serial dilution if necessary. Direct dilution of very small volumes can be inaccurate. It is often better to create an intermediate dilution first.

  • Add the calculated volume of stock solution to the pre-warmed cell culture medium. Mix gently by pipetting or inverting the tube.

  • Important: Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.1% to 0.5%.[8]

  • Prepare a Vehicle Control: Add the same volume of the solvent (e.g., DMSO) used for the stock solution to an equal volume of cell culture medium. This will be used to treat control cells to account for any effects of the solvent itself.

  • Apply the working solution and vehicle control to your cell cultures immediately.

Visualizations

Cevimeline Signaling Pathway

G Cevimeline Cevimeline M3R Muscarinic M3 Receptor Cevimeline->M3R binds Gq11 Gq/11 Protein M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 triggers Response Cellular Response (e.g., Secretion) Ca2->Response PKC->Response

Caption: M3 receptor activation pathway by Cevimeline.

Experimental Workflow for Cell-Based Assays

G start Start: Cevimeline Hydrochloride Powder stock 1. Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) (Protocol 1) start->stock working 4. Prepare Working Solution & Vehicle Control in Medium (Protocol 3) stock->working seed 2. Seed Cells in Culture Plates incubate1 3. Incubate Cells (e.g., 24 hours) seed->incubate1 treat 5. Treat Cells with Cevimeline or Vehicle Control incubate1->treat working->treat incubate2 6. Incubate for Treatment Period treat->incubate2 assay 7. Perform Downstream Assay (e.g., Calcium Flux, Gene Expression) incubate2->assay analyze 8. Data Acquisition & Analysis assay->analyze end End: Results analyze->end

References

Inducing Salivation in Mouse Models with Cevimeline Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Cevimeline (B1668456) hydrochloride to induce salivation in mouse models. Cevimeline hydrochloride is a potent, orally active muscarinic M1 and M3 receptor agonist that effectively stimulates salivary gland secretion. These protocols are designed to offer a standardized methodology for preclinical studies investigating salivary gland function, potential therapies for xerostomia (dry mouth), and the physiological mechanisms of salivation.

Mechanism of Action

This compound is a cholinergic agent that acts as a muscarinic agonist with a high affinity for M3 muscarinic receptors, which are abundant in the salivary and lacrimal glands. The binding of Cevimeline to these receptors initiates a signaling cascade that leads to increased saliva production.

Signaling Pathway of Cevimeline-Induced Salivation

The activation of the M3 muscarinic receptor by Cevimeline triggers a G-protein-coupled receptor (GPCR) signaling pathway. This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration is a critical step that triggers the fusion of vesicles containing saliva with the apical membrane of the acinar cells, resulting in the secretion of saliva into the ducts.

Cevimeline_Signaling_Pathway Cevimeline Cevimeline hydrochloride M3R Muscarinic M3 Receptor Cevimeline->M3R Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Saliva_Secretion Saliva Secretion Ca_release->Saliva_Secretion Triggers

Figure 1: Signaling pathway of Cevimeline-induced salivation.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of this compound on saliva secretion in mouse models.

Table 1: Dose-Response of Intraduodenal this compound on Saliva Secretion in Mice

Dosage (mg/kg, i.d.)Onset of SalivationPeak Salivation Time
3Within 10 minutes~20 minutes
10Within 10 minutes~20 minutes
30Within 10 minutes~20 minutes

Source: In vivo studies have demonstrated the sialogogic activities of cevimeline in mice.[1]

Table 2: Comparative Sialagogic Effects of Muscarinic Agonists in Mouse Submandibular Gland

AgentConcentration Range for Similar Secretion VolumeSecretion Kinetics
Cevimeline 30 µM - 1 mMMonophasic
Pilocarpine≥ 1 µM (most potent at 10 µM)Biphasic at higher concentrations
Carbachol≥ 0.1 µM (maximum at 1.0 µM)Biphasic at higher concentrations

Source: A study exploring fluid secretion from mouse submandibular glands showed that Cevimeline evoked almost the same amount of secretion at concentrations from 30 µM to 1 mM.[2]

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound, its administration to mice, and the subsequent collection and measurement of saliva.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_collection Data Collection cluster_analysis Analysis Drug_Prep 1. Prepare Cevimeline Hydrochloride Solution Animal_Prep 2. Prepare Mouse (e.g., fasting) Injection 3. Administer Cevimeline (Intraperitoneal Injection) Animal_Prep->Injection Saliva_Collection 4. Collect Saliva Injection->Saliva_Collection Measurement 5. Measure Saliva Volume/Weight Saliva_Collection->Measurement Data_Analysis 6. Analyze Data Measurement->Data_Analysis

Figure 2: General experimental workflow for Cevimeline-induced salivation studies.

Protocol 1: Preparation of this compound for Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation: A commonly used vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dissolution of this compound: a. Weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the experiment. b. In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the this compound powder. c. Vortex thoroughly to ensure the powder is completely dissolved. d. Sequentially add the PEG300, Tween-80, and sterile saline to the DMSO/Cevimeline mixture. Vortex well after each addition to ensure a homogenous solution. e. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Storage: The prepared solution should be used immediately. If short-term storage is necessary, it should be kept on ice and protected from light.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Mouse restraint device

  • 70% ethanol (B145695) and sterile gauze

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse using an appropriate method to expose the abdomen.

  • Injection Site Identification: The recommended injection site is the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Site Disinfection: Clean the injection site with a sterile gauze pad soaked in 70% ethanol.

  • Needle Insertion: With the mouse's head tilted slightly downwards, insert the sterile needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.

  • Injection: Once correct placement in the peritoneal cavity is confirmed, slowly and steadily inject the this compound solution. The injection volume should not exceed 10 mL/kg of body weight.

  • Needle Withdrawal: After injecting the full volume, withdraw the needle smoothly.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Collection and Measurement of Stimulated Saliva

Materials:

  • Pre-weighed collection tubes (e.g., 0.5 mL microcentrifuge tubes)

  • Cotton swabs or other absorbent material

  • Fine-tipped forceps

  • Analytical balance

Procedure:

  • Timing: Begin saliva collection immediately after the administration of this compound. Salivation typically begins within 10 minutes and peaks around 20 minutes.[1] A common collection period is 15-30 minutes post-injection.

  • Saliva Collection: a. Place a pre-weighed cotton swab or other absorbent material into the mouse's oral cavity using fine-tipped forceps. b. Allow the swab to become saturated with saliva. Replace the swab with a new pre-weighed one as it becomes saturated. c. Alternatively, saliva can be collected directly from the oral cavity using a micropipette.

  • Measurement: a. Place the saliva-saturated swabs into their corresponding pre-weighed collection tubes. b. Weigh the tubes containing the wet swabs on an analytical balance. c. The weight of the collected saliva is determined by subtracting the initial weight of the tube and dry swab from the final weight. d. Saliva volume can be estimated assuming a density of 1 g/mL (1 mg of saliva is approximately equal to 1 µL).

  • Data Expression: Saliva production can be expressed as the total weight (mg) or volume (µL) of saliva collected over a specific time period. It can also be normalized to the mouse's body weight (e.g., mg saliva / g body weight).

Concluding Remarks

These protocols provide a standardized framework for inducing and quantifying salivation in mouse models using this compound. Adherence to these detailed methodologies will enhance the reproducibility and reliability of experimental data. Researchers can adapt these protocols to suit the specific needs of their studies, such as investigating the efficacy of novel sialogogues or exploring the pathophysiology of salivary gland disorders.

References

Application Note: Quantification of Cevimeline Hydrochloride Using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cevimeline hydrochloride is a cholinergic agonist used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome.[1] It stimulates M1 and M3 muscarinic receptors to increase saliva production.[1] Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note describes a specific, accurate, and precise stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.

Analytical Method

A stability-indicating RP-HPLC method was developed and validated for the estimation of this compound and its related substances in capsule dosage forms. The method is capable of separating this compound from its degradation products, ensuring specificity.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The detailed chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC Column Hypersil BDS C18 (250mm x 4.6 mm i.d., 5 µm particle size)
Mobile Phase Isocratic mixture of 10 mM monobasic sodium phosphate (B84403) monohydrate buffer (pH 3.0, adjusted with ortho-phosphoric acid) with 1% Triethylamine (TEA) and Methanol in a ratio of 85:15 (v/v)
Flow Rate 0.8 ml/min
Injection Volume 20 µl
Detection Wavelength 210 nm
Column Temperature Ambient
Retention Time Approximately 11.944 ± 0.5 min for this compound

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 10 mM solution of monobasic sodium phosphate monohydrate in water. Adjust the pH to 3.0 using ortho-phosphoric acid. Add 1% Triethylamine. Mix this buffer with Methanol in an 85:15 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: For capsule dosage forms, the contents of the capsules should be dissolved in the mobile phase to achieve a suitable concentration for analysis.

3. Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Specificity The method demonstrated good separation of this compound from its degradation products and excipients, proving its specificity.
Linearity A linear relationship was observed over the tested concentration range, with a correlation coefficient (r²) of 0.9980.
Limit of Detection (LOD) 0.8 µg/ml
Limit of Quantitation (LOQ) 2.5 µg/ml
Accuracy The method was found to be accurate within the acceptable limits.
Precision The method was found to be precise, with low variability in results.

4. Forced Degradation Study

To establish the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, as per ICH guidelines. The method was able to effectively separate the this compound peak from the peaks of degradation products.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Buffer:Methanol 85:15) Injection Inject 20 µl into HPLC System MobilePhase->Injection Standard Standard Solution Preparation Standard->Injection Sample Sample Solution Preparation Sample->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report HPLC_System_Components MobilePhase Mobile Phase Reservoir Buffer (pH 3.0) Methanol Pump HPLC Pump Isocratic Flow 0.8 ml/min MobilePhase->Pump Injector Autosampler/Injector 20 µl Injection Pump->Injector Column Analytical Column Hypersil BDS C18 (250x4.6mm, 5µm) Injector->Column Detector UV Detector 210 nm Column->Detector DataSystem Data Acquisition System Chromatogram & Results Detector->DataSystem Waste Waste Detector->Waste

References

Application Notes and Protocols for Cevimeline Hydrochloride in Preclinical Xerostomia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cevimeline (B1668456) hydrochloride in preclinical models of xerostomia, a condition characterized by dry mouth resulting from reduced or absent saliva flow. This document details the mechanism of action of cevimeline, its efficacy in animal models, and standardized protocols for inducing xerostomia and evaluating therapeutic outcomes.

Introduction to Cevimeline Hydrochloride

This compound is a cholinergic agonist with a high affinity for muscarinic M1 and M3 receptors, which are prominently located on the acinar cells of salivary glands.[1][2][3][4] Its activation of these receptors stimulates salivary secretion, making it a therapeutic agent for xerostomia.[5] Preclinical studies in various animal models have demonstrated its efficacy in increasing salivary flow, providing a foundation for its clinical use in conditions like Sjögren's syndrome and radiation-induced xerostomia.[6][7]

Mechanism of Action

Cevimeline acts as a muscarinic agonist, mimicking the action of acetylcholine (B1216132) on M1 and M3 receptors.[8] The binding of cevimeline to the M3 receptor on salivary gland acinar cells initiates a Gq/11 protein-coupled signaling cascade.[9] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10][11] The subsequent increase in intracellular Ca2+ concentration is a critical step that leads to the secretion of saliva.[11]

Cevimeline_Signaling_Pathway Cevimeline Cevimeline HCl M3R Muscarinic M3 Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Saliva Saliva Secretion Ca2->Saliva Triggers

Cevimeline's M3 receptor signaling pathway.

Data Presentation: Efficacy in Preclinical Models

The following tables summarize the quantitative data from preclinical studies on the administration of this compound.

Table 1: Dose-Response of Cevimeline on Salivary Flow in Rodent Models

Animal ModelAdministration RouteCevimeline DoseOutcomeReference
MiceOral/Intraduodenal3 mg/kgSignificant increase in salivary secretion.[6]
RatsOral/Intraduodenal5 mg/kgSignificant increase in salivary secretion.[6]
RatsIntraperitoneal3-30 mg/kgDose-dependent increase in salivary flow rate and total volume.[7]
RatsIntraperitoneal80 µmol/kgSlowly increasing and lasting salivation.[11]

Table 2: Comparison of Cevimeline and Pilocarpine (B147212) on Salivary Secretion

Animal ModelParameterCevimelinePilocarpineOutcomeReference
RatsSialogogic EffectLasting salivationShorter durationCevimeline's effect has a slower onset but is longer-lasting.[11]
RatsMinimum Effective Dose (i.d.)10 mg/kg0.2 mg/kgPilocarpine is effective at a lower dose.[7]
MiceSalivary SecretionMonophasic secretionBiphasic at higher concentrationsCevimeline induces a more consistent secretion pattern.[10]
Healthy HumansSalivary FlowMore effectiveLess effectiveCevimeline produced a significantly higher secretion at 140 and 200 minutes post-administration.[12]

Experimental Protocols

Induction of Xerostomia via Radiation in Rodents

This protocol describes a common method for inducing xerostomia in mice or rats to mimic the side effects of radiotherapy in head and neck cancer patients.

Materials:

  • Small animal irradiator (e.g., X-ray source)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Lead shielding

  • Animal positioning device

Procedure:

  • Anesthetize the animal using an approved institutional protocol.

  • Position the animal on the irradiation platform. The head and neck region should be centered in the radiation field.

  • Use lead shields to protect the body of the animal, exposing only the head and neck area containing the salivary glands.

  • Deliver a single dose of radiation (typically 15 Gy for rats) to the exposed area.[7]

  • Monitor the animal during recovery from anesthesia.

  • Allow sufficient time for xerostomia to develop (typically several days to weeks) before commencing therapeutic agent testing.

Measurement of Stimulated Salivary Flow

This protocol outlines the procedure for collecting and quantifying stimulated saliva in rodents.

Materials:

  • Sialogogue (e.g., this compound, Pilocarpine hydrochloride)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Pre-weighed collection tubes (e.g., 0.5 mL microfuge tubes)

  • Absorbent material (e.g., cotton swabs)[13]

  • Pipette

  • Analytical balance

Procedure:

  • Fast the animal for at least 2 hours prior to the experiment to prevent food contamination in saliva samples.[14]

  • Weigh the animal to determine the correct dosage of anesthetic and sialogogue.

  • Anesthetize the animal.

  • Administer a single intraperitoneal (i.p.) injection of the sialogogue (e.g., cevimeline).

  • Carefully place a pre-weighed cotton swab or other absorbent material into the animal's oral cavity.[13]

  • Collect saliva for a defined period (e.g., 15 minutes).[14]

  • Remove the absorbent material and place it back into its pre-weighed collection tube.

  • Weigh the tube with the saliva-soaked material. The difference between the initial and final weights represents the amount of saliva secreted.

  • Saliva can be recovered from the absorbent material by centrifugation for further analysis.[14]

Experimental_Workflow Start Start Induction Induction of Xerostomia (e.g., Radiation) Start->Induction Development Development of Xerostomia (Days to Weeks) Induction->Development Grouping Animal Grouping (Control vs. Treatment) Development->Grouping Administration Cevimeline HCl Administration Grouping->Administration SalivaCollection Stimulated Saliva Collection Administration->SalivaCollection Measurement Salivary Flow Rate Measurement SalivaCollection->Measurement Analysis Data Analysis and Comparison Measurement->Analysis End End Analysis->End

Preclinical experimental workflow for Cevimeline.

Conclusion

This compound has been shown to be an effective sialogogue in preclinical models of xerostomia. Its mechanism of action via M1 and M3 muscarinic receptors is well-characterized, leading to increased salivary secretion. The provided protocols offer standardized methods for inducing disease models and evaluating the therapeutic potential of cevimeline and other muscarinic agonists. The quantitative data summarized herein provides a valuable resource for researchers in the development of novel therapies for xerostomia.

References

Application Notes and Protocols: Assessing the Efficacy of Cevimeline Hydrochloride in Isolated Salivary Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline (B1668456) hydrochloride is a cholinergic agonist with a high affinity for muscarinic M3 receptors, which are abundantly expressed in exocrine glands such as the salivary glands.[1][2] By stimulating these receptors, cevimeline mimics the action of acetylcholine (B1216132), a neurotransmitter crucial for glandular secretion.[1] This action triggers a cascade of intracellular events leading to increased saliva production, making cevimeline a valuable therapeutic agent for conditions like xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[3][4][5] These application notes provide detailed protocols for assessing the efficacy of cevimeline hydrochloride in isolated salivary gland preparations, a critical step in preclinical drug development and mechanistic studies.

Mechanism of Action: M3 Receptor Signaling

Cevimeline primarily exerts its effects by binding to and activating M3 muscarinic acetylcholine receptors on the surface of salivary acinar cells.[1][3][6] This activation initiates a G-protein-coupled signaling cascade. The associated Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][6] This sharp increase in intracellular calcium concentration is a pivotal event that activates Ca2+-dependent ion channels, leading to the trans-epithelial movement of ions and water, resulting in saliva secretion.[7][8]

Cevimeline_Signaling_Pathway Cevimeline-Induced M3 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cevimeline Cevimeline HCl m3r M3 Receptor cevimeline->m3r Binds gq Gq Protein m3r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release Triggers ion_channels Ion Channel Activation ca_release->ion_channels Activates secretion Saliva Secretion ion_channels->secretion Leads to

Caption: Cevimeline M3 receptor signaling cascade in salivary acinar cells.

Experimental Workflow Overview

The assessment of cevimeline's efficacy in isolated glands follows a structured workflow. The process begins with the careful isolation of salivary glands from a model organism. Depending on the experimental endpoint, the whole gland may be perfused, or acinar cells can be enzymatically dissociated. The prepared tissue is then stimulated with varying concentrations of cevimeline. The response is quantified by measuring key parameters such as salivary flow rate or changes in intracellular calcium levels.

Experimental_Workflow Workflow for Assessing Cevimeline Efficacy A 1. Salivary Gland Isolation (e.g., from mouse or rat) B 2. Tissue Preparation A->B C Option A: Isolated Gland Perfusion B->C D Option B: Enzymatic Dissociation of Acinar Cells B->D E 3. Cevimeline Stimulation (Dose-response concentrations) C->E D->E F 4. Response Measurement E->F G Sialometry: Measure Salivary Flow Rate F->G H Calcium Imaging: Measure [Ca²⁺]i with fluorescent indicators F->H I 5. Data Analysis & Interpretation G->I H->I

Caption: General experimental workflow for ex vivo cevimeline assessment.

Detailed Experimental Protocols

Protocol for Isolation of Rodent Salivary Glands

This protocol describes the surgical removal of parotid or submandibular glands from a mouse model, adapted from established dissection procedures.[9][10]

Materials:

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and retractors

  • Dissection microscope

  • Phosphate-buffered saline (PBS), ice-cold

  • Petri dish on ice

Procedure:

  • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Position the mouse in a supine position and secure its limbs.

  • Make a midline incision through the skin from the mandible to the sternum.

  • Carefully retract the skin to expose the underlying musculature and salivary glands located inferior and anterior to the ears (parotid) and adjacent to the trachea (submandibular).

  • Gently dissect away connective tissue to isolate the desired gland. The parotid gland is more diffuse, while the submandibular gland is a more distinct, encapsulated organ.

  • Excise the gland and immediately place it in ice-cold PBS to preserve tissue integrity.

  • Proceed immediately to either gland perfusion or enzymatic dissociation.

Protocol for Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This protocol uses fluorescent calcium indicators to measure cevimeline-induced changes in [Ca²⁺]i in dissociated acinar cells.[11][12][13]

Materials:

  • Isolated salivary gland acini

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP6f)

  • Pluronic F-127

  • HEPES-buffered solution

  • This compound stock solution

  • Fluorescence microscopy setup with a perfusion system

Procedure:

  • Cell Loading: Incubate the dissociated acinar cells with a Fura-2 AM solution (typically 1-5 µM) and a small amount of Pluronic F-127 in HEPES buffer for 30-60 minutes at room temperature in the dark.

  • Washing: After incubation, wash the cells twice with fresh HEPES buffer to remove extracellular dye.

  • Imaging: Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope. Continuously perfuse the cells with HEPES buffer to establish a baseline fluorescence signal.

  • Stimulation: Switch the perfusion to a buffer containing a known concentration of this compound.

  • Data Acquisition: Record the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm). The ratio of these intensities corresponds to the intracellular calcium concentration.

  • Dose-Response: To generate a dose-response curve, apply increasing concentrations of cevimeline sequentially, allowing the signal to return to baseline between applications if possible.

Protocol for Sialometry in Isolated Perfused Glands

This protocol measures the volume of saliva secreted from an isolated gland in response to cevimeline.

Materials:

  • Isolated salivary gland with intact duct

  • Perfusion chamber and pump

  • Carbogen (95% O₂, 5% CO₂)

  • Krebs-Ringer bicarbonate buffer

  • This compound

  • Micropipette or pre-weighed collection tubes[14][15]

Procedure:

  • Cannulation: Carefully cannulate the main duct of the isolated salivary gland with fine polyethylene (B3416737) tubing and secure it.

  • Perfusion Setup: Place the gland in a perfusion chamber and maintain it at 37°C. Perfuse the gland via its arterial supply with Krebs-Ringer buffer saturated with carbogen.

  • Basal Secretion: Collect any basal secretions for a set period (e.g., 10-15 minutes) to establish a baseline flow rate.[14]

  • Stimulation: Introduce cevimeline into the perfusion buffer at the desired concentration.

  • Saliva Collection: Collect the secreted saliva from the cannulated duct into a pre-weighed microcentrifuge tube or measure the volume directly using a micropipette.[16][17]

  • Measurement: Determine the volume of saliva secreted over a specific time interval. The salivary flow rate is typically expressed in microliters per minute per gram of gland weight (µL/min/g).

  • Analysis: Compare the stimulated flow rate to the basal rate to determine the efficacy of cevimeline.

Data Presentation

Quantitative data from efficacy studies should be presented in a clear, tabular format to allow for easy comparison.

Table 1: Dose-Dependent Effect of Cevimeline on Salivary Flow in Humans (Data synthesized from clinical trials for illustrative purposes)

Cevimeline Dose (Administered Orally)Mean Increase in Salivary Flow (mL/min)p-value (vs. Placebo)Reference
Placebo0.05 ± 0.02-[18]
15 mg (t.i.d.)0.12 ± 0.04> 0.05[19]
30 mg (t.i.d.)0.25 ± 0.07< 0.05[5][19]
60 mg (t.i.d.)0.31 ± 0.09< 0.01[5][20]

Table 2: Effect of Cevimeline on Salivary Components (Data based on a study in Sjögren's Syndrome patients and healthy controls after a single 30 mg dose)[21]

Salivary ComponentChange in Secretion Rate (SS Patients)Change in Secretion Rate (Healthy Controls)
Salivary Flow Rate Significantly IncreasedSignificantly Increased
α-Amylase Significantly IncreasedSignificantly Increased
Immunoglobulin A (IgA) Significantly IncreasedSignificantly Increased
Lysozyme No Significant ChangeSignificantly Increased

Table 3: Time-Course of Salivary Volume Increase After a Single Oral Dose of Cevimeline (Data represents mean salivary volume (mL) compared to placebo in a human study)[3]

Time After AdministrationPlacebo Group (mL)Cevimeline Group (mL)
90 min3.4 ± 1.35.6 ± 2.8
180 min3.4 ± 1.55.7 ± 1.8
240 min3.2 ± 1.65.1 ± 1.2

Conclusion

The protocols and information provided herein offer a comprehensive framework for the preclinical assessment of this compound's efficacy on isolated salivary glands. By employing methods such as isolated gland perfusion for sialometry and fluorescence microscopy for calcium imaging, researchers can obtain robust, quantitative data on the drug's mechanism and dose-dependent effects. This ex vivo approach is fundamental for understanding the pharmacological properties of sialogogues and for the development of new therapies for xerostomia.

References

Long-term stability of Cevimeline hydrochloride solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cevimeline hydrochloride is a cholinergic agonist with high affinity for muscarinic M1 and M3 receptors, making it a valuable tool for research in areas such as Sjögren's syndrome and Alzheimer's disease.[1] The reliability and reproducibility of experimental results using this compound depend on the stability of the prepared solutions. This document provides detailed guidelines on the preparation, storage, and handling of this compound solutions to ensure their integrity for research applications. It includes recommended storage conditions for stock solutions, protocols for stability assessment, and an overview of its primary signaling pathway.

Data Presentation: Stability and Storage of this compound Solutions

For non-aqueous stock solutions, the following storage conditions are recommended based on supplier data sheets.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventConcentrationStorage TemperatureRecommended DurationSource(s)
Unspecified SolventNot Specified-80°CUp to 6 months[3]
Unspecified SolventNot Specified-20°CUp to 1 month[3]
Crystalline SolidN/A-20°C≥ 4 years[2]

Table 2: Solubility of this compound in Common Solvents

SolventApproximate SolubilitySource(s)
Water~17.7 mg/mL
PBS (pH 7.2)~10 mg/mL[2]
DMSO~11.8 mg/mL
Ethanol~5 mg/mL[2]
Dimethylformamide (DMF)~3 mg/mL[2]

Experimental Protocols

Protocol for Preparation of a Non-Aqueous Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Pre-weighing: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (MW: 235.77 g/mol ), weigh 2.36 mg.

  • Dissolving: Transfer the weighed powder to a sterile tube. Add the required volume of sterile DMSO (e.g., 1 mL for a 10 mM solution).

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.

Protocol for Stability Assessment of an Aqueous this compound Solution

This protocol outlines a general procedure to determine the stability of this compound in an aqueous buffer (e.g., PBS, pH 7.4) using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Materials:

  • Prepared this compound aqueous solution (e.g., 1 mg/mL in PBS)

  • HPLC system with UV detector

  • A validated stability-indicating HPLC method (see parameters below)

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C)

  • HPLC vials

HPLC Method Parameters (Example):

  • Column: Hypersil BDS C18 (250mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of 10 mM monobasic sodium phosphate (B84403) monohydrate buffer (pH 3.0 with ortho-phosphoric acid, containing 1% Triethylamine) and Methanol in an 85:15 (v/v) ratio.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

  • Retention Time (Cevimeline): Approximately 11.9 min

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the aqueous solution, perform an HPLC analysis to determine the initial concentration and purity of this compound. This serves as the baseline (100% reference).

  • Sample Storage: Aliquot the remaining solution into separate HPLC vials and store them under the desired conditions (e.g., 4°C protected from light, 25°C exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), retrieve a vial from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC. Record the peak area of the Cevimeline peak and any new peaks that appear, which may correspond to degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Stability Determination: Plot the percentage of remaining this compound against time for each storage condition. The stability is determined by the time it takes for the concentration to fall below a set threshold (e.g., 90%).

Visualizations

Cevimeline Signaling Pathway

Cevimeline acts as an agonist primarily at the M1 and M3 muscarinic acetylcholine (B1216132) receptors.[1] These receptors are coupled to the Gq/11 G-protein. Upon activation, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses.

Gq_Signaling_Pathway Cevimeline Cevimeline M3_Receptor Muscarinic M3 Receptor Cevimeline->M3_Receptor Binds to G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i ER->Ca2 Releases Response Cellular Responses (e.g., Salivary Secretion) Ca2->Response PKC->Response

Cevimeline M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow for conducting a stability study of a prepared this compound solution.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_timepoint Time-Point Testing cluster_data Data Interpretation prep_solution Prepare Cevimeline HCl Aqueous Solution initial_hplc T=0 HPLC Analysis (Baseline) prep_solution->initial_hplc storage_A Condition A (e.g., 4°C, Dark) prep_solution->storage_A storage_B Condition B (e.g., 25°C, Light) prep_solution->storage_B calc_percent Calculate % Remaining vs. T=0 initial_hplc->calc_percent tp_hplc Retrieve Aliquots at Time = X storage_A->tp_hplc storage_B->tp_hplc run_hplc Run HPLC Analysis tp_hplc->run_hplc run_hplc->calc_percent plot_data Plot % Remaining vs. Time calc_percent->plot_data determine_stability Determine Stability (e.g., time to 90%) plot_data->determine_stability

Workflow for Cevimeline HCl Solution Stability Testing.

References

In-vitro Assays for Measuring Cevimeline Hydrochloride's Muscarinic Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride is a cholinergic agonist that exhibits a high affinity and selectivity for muscarinic M1 and M3 receptors.[1][2] This property makes it a valuable therapeutic agent for conditions characterized by reduced salivary and lacrimal secretions, such as Sjögren's syndrome.[1][3] The precise characterization of its muscarinic activity is crucial for understanding its mechanism of action and for the development of new therapeutic applications.

This document provides detailed application notes and protocols for a range of in-vitro assays designed to measure the muscarinic activity of this compound. These assays are essential for determining its binding affinity, functional potency, and signaling pathways at the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).

Data Presentation: Quantitative Analysis of Cevimeline's Muscarinic Activity

The following tables summarize the quantitative data for this compound's interaction with muscarinic receptors, compiled from various in-vitro studies.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeAssay TypeRadioligandPreparationKi (µM)
M3Competitive Binding[3H]-Quinuclidinyl benzilateRat submandibular/sublingual gland membrane1.2 ± 0.3

Table 2: Functional Potency of this compound

Receptor SubtypeFunctional AssayMeasured ParameterCell LineEC50 (µM)
M1Inositol (B14025) Phosphate Accumulation[3H]-Inositol PhosphateCHO cells0.023[4]
M2Adenylyl Cyclase InhibitioncAMP levelsCHO cells1.04[4]
M3Inositol Phosphate Accumulation[3H]-Inositol PhosphateCHO cells0.048[4]
M4Adenylyl Cyclase InhibitioncAMP levelsCHO cells1.31[4]
M5Inositol Phosphate Accumulation[3H]-Inositol PhosphateCHO cells0.063[4]
M1ContractionMuscle ContractionGuinea Pig Ileum3.5[5]
M3ContractionMuscle ContractionGuinea Pig Trachea3.0[5]

Signaling Pathways

Cevimeline primarily exerts its effects through the activation of M1 and M3 muscarinic receptors, which are coupled to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium. The M2 and M4 receptors, for which Cevimeline has lower affinity, are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

G_protein_signaling cluster_M1_M3 M1/M3 Receptor Pathway (Gq/11) cluster_M2_M4 M2/M4 Receptor Pathway (Gi/o) Cevimeline_M1M3 Cevimeline M1M3 M1/M3 Receptor Cevimeline_M1M3->M1M3 Binds Gq11 Gq/11 M1M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_M1M3 Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca_release->Cellular_Response_M1M3 PKC->Cellular_Response_M1M3 Cevimeline_M2M4 Cevimeline (Lower Affinity) M2M4 M2/M4 Receptor Cevimeline_M2M4->M2M4 Binds Gio Gi/o M2M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response_M2M4 Inhibition of Cellular Response cAMP->Cellular_Response_M2M4

Muscarinic Receptor Signaling Pathways for Cevimeline.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing human muscarinic receptors) Assay_Setup Assay Setup in 96-well Plate - Membranes - Radioligand ([3H]-NMS) - Cevimeline (serial dilutions) Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 60 min at 30°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki values) Scintillation->Data_Analysis Calcium_Flux_Workflow Cell_Seeding Cell Seeding (e.g., CHO-M1 or CHO-M3 cells in a 96-well plate) Dye_Loading Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline_Reading Baseline Fluorescence Reading (Measure fluorescence before agonist addition) Dye_Loading->Baseline_Reading Agonist_Addition Agonist Addition (Inject Cevimeline at various concentrations) Baseline_Reading->Agonist_Addition Kinetic_Reading Kinetic Fluorescence Reading (Measure fluorescence changes over time) Agonist_Addition->Kinetic_Reading Data_Analysis Data Analysis (Calculate EC50 values from the dose-response curve) Kinetic_Reading->Data_Analysis GTPgS_Binding_Workflow Membrane_Prep Membrane Preparation (from cells expressing muscarinic receptors) Assay_Setup Assay Setup in 96-well Plate - Membranes - [35S]GTPγS - GDP - Cevimeline (serial dilutions) Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 60 min at 30°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound from free [35S]GTPγS) Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (Calculate EC50 values) Scintillation->Data_Analysis

References

Application Note: Spectrophotometric Analysis of Cevimeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated UV-Vis spectrophotometric method for the quantitative analysis of Cevimeline hydrochloride in bulk and pharmaceutical dosage forms. The described protocol is simple, cost-effective, and accurate, making it suitable for routine quality control and research applications. The method is based on the measurement of UV absorbance in a phosphate (B84403) buffer medium. All experimental protocols and validation data are presented in accordance with ICH guidelines.

Introduction

This compound is a cholinergic agonist that acts as a muscarinic M1 and M3 receptor agonist.[1][2] It is primarily used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome by stimulating salivary gland secretion.[2][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note describes a straightforward and validated UV-Vis spectrophotometric method for its quantification.

Mechanism of Action

This compound exerts its therapeutic effect by binding to and activating M3 muscarinic receptors located on exocrine glands, such as salivary glands.[4] This activation initiates a G-protein-coupled signaling cascade, leading to the activation of phospholipase C. Phospholipase C then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) levels, triggered by IP3, promotes saliva secretion.[4]

This compound Signaling Pathway This compound Signaling Pathway CEV Cevimeline HCl M3R M3 Muscarinic Receptor CEV->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Stimulates release of Saliva Saliva Secretion Ca2->Saliva Promotes

Figure 1: Cevimeline HCl signaling pathway.

Experimental

Instrumentation and Reagents
  • UV-Vis Spectrophotometer (Double Beam)

  • This compound Reference Standard

  • Potassium Dihydrogen Phosphate

  • Sodium Hydroxide

  • Distilled or Deionized Water

Preparation of Solutions
  • Phosphate Buffer (6.8 pH): Prepare a phosphate buffer solution with a pH of 6.8.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of 6.8 pH phosphate buffer. Make up the volume to 100 mL with the same buffer.[5]

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with 6.8 pH phosphate buffer.[5]

  • Calibration Curve Solutions: Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 10 µg/mL to 60 µg/mL.[5]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

Determination of Maximum Wavelength (λmax)

A solution containing 60 µg/mL of this compound was scanned in the UV region (200-400 nm) against the 6.8 pH phosphate buffer as a blank. The maximum absorbance was observed at 206.5 nm .[5]

Linearity

The linearity of the method was established by measuring the absorbance of the calibration curve solutions at 206.5 nm. The method was found to be linear over the concentration range of 10-60 µg/mL.

Concentration (µg/mL)Absorbance at 206.5 nm
100.153
200.215
300.295
400.375
500.463
600.517
Data derived from a study on the formulation of this compound oral films.[5]

Linearity Parameters

ParameterValue
Linearity Range10 - 60 µg/mL
Regression Equationy = 0.0089x + 0.0633
Correlation Coefficient (r²)0.999
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%) of the target concentration. The percentage recovery was calculated.

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%2423.8599.380.45
100%3029.8999.630.31
120%3635.9199.750.28
* Representative data based on typical method performance.
Precision

Precision was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability (Intra-day Precision): Six replicate measurements of a 30 µg/mL solution were made on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days.

PrecisionConcentration (µg/mL)Measured Absorbance (Mean ± SD, n=6)% RSD
Intra-day300.294 ± 0.00150.51
Inter-day300.296 ± 0.00210.71
* Representative data based on typical method performance.
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
* Representative data based on typical method performance.
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the pH of the buffer and the wavelength of measurement.

Parameter VariedVariation% Recovery% RSD
pH of Buffer6.799.250.55
6.999.810.49
Wavelength (nm)204.598.980.62
208.599.450.58
* Representative data based on typical method performance.
Ruggedness

The ruggedness of the method was assessed by having the analysis performed by two different analysts on different days.

AnalystConcentration (µg/mL)Measured Absorbance (Mean ± SD, n=3)% RSD
Analyst 1300.295 ± 0.00180.61
Analyst 2300.292 ± 0.00250.86
* Representative data based on typical method performance.

Experimental Protocols

Protocol for Determination of λmax

Lambda_Max_Determination_Workflow Workflow for λmax Determination A Prepare 60 µg/mL Cevimeline HCl solution E Scan Cevimeline HCl solution A->E B Prepare 6.8 pH phosphate buffer (Blank) D Autozero with Blank B->D C Set Spectrophotometer scan range to 200-400 nm C->D D->E F Identify wavelength of maximum absorbance (λmax) E->F

Figure 2: λmax determination workflow.

  • Prepare a 60 µg/mL solution of this compound in 6.8 pH phosphate buffer.

  • Use the 6.8 pH phosphate buffer as the blank.

  • Set the spectrophotometer to scan the UV spectrum from 200 nm to 400 nm.

  • Autozero the instrument with the blank.

  • Measure the absorbance of the this compound solution.

  • The wavelength corresponding to the highest absorbance peak is the λmax.

Protocol for Calibration Curve and Linearity

Calibration_Curve_Workflow Workflow for Calibration Curve A Prepare serial dilutions (10-60 µg/mL) from working standard solution D Measure absorbance of each dilution A->D B Set spectrophotometer to λmax (206.5 nm) C Autozero with Blank B->C C->D E Plot Absorbance vs. Concentration D->E F Determine linearity (Regression Equation and r²) E->F

Figure 3: Calibration curve workflow.

  • Prepare a series of standard solutions of this compound (10, 20, 30, 40, 50, and 60 µg/mL) in 6.8 pH phosphate buffer.

  • Set the spectrophotometer to the predetermined λmax (206.5 nm).

  • Use the 6.8 pH phosphate buffer as the blank to zero the instrument.

  • Measure the absorbance of each standard solution.

  • Plot a graph of absorbance versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the regression equation.

Protocol for Assay of a Pharmaceutical Formulation
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a quantity of the powder equivalent to a known amount of this compound.

  • Dissolve the powder in 6.8 pH phosphate buffer, sonicate if necessary to ensure complete dissolution, and filter the solution.

  • Dilute the filtered solution with the buffer to obtain a concentration within the linear range (e.g., 30 µg/mL).

  • Measure the absorbance of the sample solution at 206.5 nm against the buffer as a blank.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Conclusion

The developed UV-Vis spectrophotometric method for the quantification of this compound is simple, rapid, accurate, and precise. The validation results demonstrate that the method is suitable for its intended purpose and can be effectively used for routine analysis in quality control and research laboratories.

References

Troubleshooting & Optimization

Cevimeline Hydrochloride Degradation & Impurity Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the degradation products and impurities associated with Cevimeline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products and impurities of this compound?

A1: During manufacturing, storage, or handling, this compound can develop various related compounds and degradation products. Commonly identified impurities include Cevimeline N-Oxide, Cevimeline Sulfoxide (in different isomeric forms), and trans-Cevimeline Hydrochloride.[1] Other potential impurities that may arise from the manufacturing process or degradation include 3-Quinuclidinone (HCl Salt) and Cevimeline Diol Impurity.[2]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure and metabolic pathways, the primary degradation pathways for this compound are oxidation and isomerization.[3][4] Oxidation can occur at the nitrogen atom of the quinuclidine (B89598) ring to form Cevimeline N-Oxide, or at the sulfur atom in the oxathiolane ring to yield Cevimeline Sulfoxide.[1][3] Isomerization can lead to the formation of the trans-isomer of Cevimeline.

Q3: What analytical techniques are most suitable for analyzing this compound and its impurities?

A3: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are the most widely used and effective techniques for the detection and quantification of this compound and its impurities.[2] A validated stability-indicating Reversed-Phase HPLC (RP-HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

Q4: Where can I obtain reference standards for this compound impurities?

A4: Several pharmaceutical reference standard suppliers offer a range of this compound impurities. It is recommended to source these from reputable vendors to ensure the quality and accuracy of your analytical methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound and its impurities.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected peaks in the chromatogram. Contamination of the mobile phase, sample, or HPLC system. Formation of new, unknown degradation products.1. Prepare fresh mobile phase and samples. 2. Flush the HPLC system thoroughly. 3. If the peak persists, consider further investigation using LC-MS to identify the unknown compound.
Poor peak shape (tailing or fronting) for Cevimeline or its impurities. Inappropriate mobile phase pH. Column degradation. Sample overload.1. Ensure the mobile phase pH is optimized for the analytes. 2. Replace the column with a new one of the same type. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times. Fluctuations in column temperature. Inconsistent mobile phase composition. Pump malfunction.1. Use a column oven to maintain a constant temperature. 2. Prepare the mobile phase accurately and degas it properly. 3. Check the HPLC pump for proper functioning and pressure stability.
Difficulty in separating Cevimeline from its trans-isomer. Suboptimal chromatographic conditions.1. Modify the mobile phase composition, for example, by adjusting the ratio of the organic modifier. 2. Try a different stationary phase (column) with a different selectivity. 3. Optimize the flow rate.
Low recovery of Cevimeline or impurities. Adsorption of analytes to vials or system components. Incomplete sample extraction. Degradation during sample preparation.1. Use silanized vials to minimize adsorption. 2. Optimize the sample extraction procedure to ensure complete recovery. 3. Prepare samples immediately before analysis and store them under appropriate conditions (e.g., refrigerated) to prevent degradation.

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

This method is designed for the separation and quantification of this compound and its related substances.

Chromatographic Conditions:

ParameterSpecification
Column Hypersil BDS C18 (250mm x 4.6 mm i.d., 5 µm particle size)
Mobile Phase 10 mM monobasic sodium phosphate (B84403) monohydrate buffer (pH 3.0, adjusted with ortho-phosphoric acid) containing 1% Triethylamine (TEA) : Methanol (85:15 v/v)
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Detection Wavelength 210 nm
Column Temperature Ambient

Method Validation Parameters:

ParameterThis compoundImpurity-A
Retention Time (min) 11.944 ± 0.513.169 ± 0.5
Limit of Detection (LOD) 0.8 µg/mL1.6 µg/mL
Limit of Quantitation (LOQ) 2.5 µg/mL5.0 µg/mL
Linearity Range LOQ to 150% of target concentrationLOQ to 150% of target concentration
Correlation Coefficient (r²) 0.99800.9986
Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and developing stability-indicating analytical methods. The following are general protocols that should be adapted based on the specific properties of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Acid Hydrolysis: Treat the drug substance solution with 0.1 M to 1 M hydrochloric acid at room temperature or elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat the drug substance solution with 0.1 M to 1 M sodium hydroxide (B78521) at room temperature or elevated temperature for a specified period.

  • Oxidative Degradation: Treat the drug substance solution with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70-80°C) for a defined duration.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Visualizations

This compound Degradation Pathways Cevimeline This compound N_Oxide Cevimeline N-Oxide Cevimeline->N_Oxide Oxidation (N) Sulfoxide Cevimeline Sulfoxide Cevimeline->Sulfoxide Oxidation (S) Trans_Isomer trans-Cevimeline Hydrochloride Cevimeline->Trans_Isomer Isomerization

Caption: Potential degradation pathways of this compound.

Analytical Workflow for Cevimeline Impurity Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cevimeline HCl Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Sample->Forced_Degradation HPLC RP-HPLC Analysis Forced_Degradation->HPLC Standard_Prep Prepare Standards & Controls Standard_Prep->HPLC LCMS LC-MS for Identification HPLC->LCMS Quantification Quantify Impurities HPLC->Quantification Identification Identify Degradants LCMS->Identification Report Generate Report Quantification->Report Identification->Report

Caption: Experimental workflow for Cevimeline impurity analysis.

Troubleshooting Logic for Unexpected HPLC Peaks Start Unexpected Peak Observed Check_Blank Inject Blank (Mobile Phase) Start->Check_Blank Peak_in_Blank Peak Present in Blank? Check_Blank->Peak_in_Blank Contamination Source of Contamination: - Mobile Phase - System Peak_in_Blank->Contamination Yes Peak_in_Blank->No_Peak_in_Blank No Check_Sample_Prep Review Sample Preparation No_Peak_in_Blank->Check_Sample_Prep Check_Sample_Prep->Sample_Related LCMS_Analysis LC-MS Analysis for Identification Sample_Related->LCMS_Analysis Identify_Compound Identify Compound LCMS_Analysis->Identify_Compound

Caption: Troubleshooting logic for unexpected peaks in HPLC.

References

Technical Support Center: Cevimeline Hydrochloride In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with cevimeline (B1668456) hydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of cevimeline hydrochloride in common solvents?

A1: this compound is generally characterized by good solubility in aqueous solutions. It is described as very soluble in water and freely soluble in alcohol and chloroform.[1][2] However, solubility can be influenced by the specific conditions of your experiment, such as the composition of buffers, pH, and the presence of other components in the cell culture media.

Q2: I've observed precipitation when diluting my this compound stock solution into my aqueous experimental buffer. What could be the cause?

A2: While this compound is highly water-soluble, precipitation upon dilution can still occur. This phenomenon, often referred to as "kinetic solubility," can happen if the compound is initially dissolved in a high-concentration organic solvent stock (like DMSO) and then rapidly diluted into an aqueous buffer where it may be less soluble or aggregate. The final concentration of the organic solvent in your aqueous medium could also affect the solubility.

Q3: What is the mechanism of action of cevimeline?

A3: Cevimeline is a cholinergic agonist that primarily targets M1 and M3 muscarinic acetylcholine (B1216132) receptors.[3][4][5] Activation of these receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C. This enzyme then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.[6]

Troubleshooting Poor Solubility

This guide provides systematic steps to address and resolve issues of poor solubility or precipitation of this compound during in vitro experiments.

Initial Assessment and Solvent Selection

If you are encountering solubility issues, a systematic approach to solvent selection and preparation is the first step. The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityReference
WaterVery soluble[1][2]
PBS (pH 7.2)Approx. 10 mg/mL[7]
Ethanol (B145695)Freely soluble; Approx. 5 mg/mL[1][7]
DMSOApprox. 5 mg/mL[7]
Dimethyl formamide (B127407) (DMF)Approx. 3 mg/mL[7]
EtherVirtually insoluble[1][2]
Experimental Workflow for Enhancing Solubility

If direct dissolution in your experimental buffer is problematic, the following workflow can be employed.

Caption: A workflow diagram for troubleshooting this compound solubility issues.

Detailed Methodologies

pH Adjustment

The pH of a 1% solution of this compound is reported to be between 4.6 and 5.6.[1][2] Adjusting the pH of your buffer can significantly impact the solubility of ionizable compounds.

Protocol:

  • Prepare your experimental buffer without the this compound.

  • Measure the initial pH of the buffer.

  • In a separate container, attempt to dissolve a small amount of this compound in the buffer.

  • If solubility is poor, prepare several small aliquots of your buffer.

  • Adjust the pH of these aliquots incrementally (e.g., in steps of 0.5 pH units) using dilute HCl or NaOH.

  • Test the solubility of this compound in each pH-adjusted buffer to determine the optimal pH for dissolution.

  • Ensure the final pH is compatible with your experimental system (e.g., cell viability).

Co-solvency

The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of a compound in an aqueous solution.

Protocol:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent like ethanol or DMSO.

  • Prepare your final experimental medium.

  • Add a small, fixed percentage of a co-solvent (e.g., 1-5% ethanol or polyethylene (B3416737) glycol 400) to your experimental medium.

  • Spike the co-solvent-containing medium with your this compound stock solution to achieve the desired final concentration.

  • Ensure the final concentration of the organic solvent is non-toxic to your cells or does not interfere with your assay.

Use of Surfactants

Non-ionic surfactants can be used at low concentrations to improve the solubility of hydrophobic compounds. This may be applicable if this compound is interacting with other hydrophobic components in your medium.

Protocol:

  • Prepare your experimental buffer.

  • Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the buffer.

  • Attempt to dissolve the this compound directly in this surfactant-containing buffer, or dilute a stock solution into it.

  • Note: This method is more suitable for cell-free assays, as surfactants can be cytotoxic.

Cevimeline Signaling Pathway

Understanding the mechanism of action can be crucial for interpreting experimental results. Cevimeline acts as a muscarinic agonist, initiating a well-defined signaling cascade.

G cluster_pathway Cevimeline Signaling Pathway cevimeline Cevimeline m3_receptor M3 Muscarinic Receptor cevimeline->m3_receptor Binds to gq_protein Gq/11 Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., Salivary Secretion) ca_release->cellular_response Triggers

Caption: The signaling cascade initiated by cevimeline binding to the M3 muscarinic receptor.

References

Technical Support Center: Managing Side Effects of Cevimeline Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cevimeline (B1668456) hydrochloride in animal studies. The information is designed to offer practical guidance on managing potential side effects and ensuring animal welfare during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cevimeline hydrochloride?

A1: this compound is a cholinergic agonist with a high affinity for muscarinic M1 and M3 receptors.[1] By activating these receptors, particularly on exocrine glands such as salivary and sweat glands, it stimulates secretions.[1] The activation of M3 receptors leads to increased salivation and lacrimation.[1]

Q2: What are the most common side effects of this compound observed in animal studies?

A2: The most frequently reported side effects are extensions of its pharmacological action and are primarily cholinergic in nature. These include excessive salivation, lacrimation (tearing), diarrhea, increased urination, and respiratory distress.[1][2] In rodent studies, signs like sedation, convulsions, dyspnea (difficulty breathing), and a "straub tail" (stiffly erect tail) have been noted at higher doses.[1]

Q3: Are the side effects of Cevimeline dose-dependent?

A3: Yes, the side effects of Cevimeline are dose-dependent. Higher doses are associated with a greater incidence and severity of adverse events.[3][4][5] For example, in studies with female Sprague Dawley rats, co-treatment with 9 mg/kg of cevimeline was required to reverse olanzapine-induced weight gain, indicating a dose-dependent effect.[3]

Q4: Can the side effects of Cevimeline be reversed?

A4: Yes, the cholinergic side effects of Cevimeline can be reversed or prevented with the administration of a muscarinic receptor antagonist, such as atropine (B194438).[1]

Q5: How should I monitor animals during a study with Cevimeline?

A5: Continuous monitoring is crucial, especially after drug administration. Key parameters to observe include:

  • General well-being: Activity level, posture, and grooming habits.

  • Cholinergic signs: Excessive salivation, lacrimation, urination, and defecation.

  • Respiratory function: Respiratory rate and effort. Any signs of distress, such as open-mouth breathing or cyanosis, should be addressed immediately.

  • Gastrointestinal effects: Presence of diarrhea or abdominal cramping.

  • Hydration status: Monitor for signs of dehydration, especially if excessive salivation or diarrhea occurs.

  • Body weight: Regular body weight measurements can indicate overall health status.[6]

Troubleshooting Guides

Issue 1: Excessive Salivation (Sialorrhea)
  • Problem: The animal is exhibiting excessive drooling, which may interfere with breathing or cause skin irritation around the mouth.

  • Cause: Overstimulation of muscarinic M3 receptors in the salivary glands.

  • Solution:

    • Assess Severity: Determine if the salivation is mild, moderate, or severe.

    • Supportive Care: Gently wipe away excess saliva to keep the animal's mouth and fur clean and dry. Ensure easy access to drinking water to prevent dehydration.

    • Pharmacological Intervention (for severe cases): If salivation is copious and causing distress, consider administering atropine. A starting dose of 0.02 to 0.05 mg/kg administered subcutaneously (SC) or intraperitoneally (IP) is a general guideline for rodents, but the dose should be titrated to effect under veterinary guidance.[7]

    • Dose Adjustment: For subsequent experiments, consider a dose reduction of Cevimeline.

Issue 2: Respiratory Distress
  • Problem: The animal shows signs of labored breathing, such as increased respiratory rate, open-mouth breathing, or bluish discoloration of mucous membranes (cyanosis).

  • Cause: Bronchoconstriction and increased bronchial secretions due to muscarinic receptor stimulation.

  • Solution:

    • Immediate Action: This is a critical situation requiring prompt intervention.

    • Administer Atropine: Atropine is the primary antidote. A dose of 2 mg/kg administered IM or slow IV is recommended for organophosphorus poisoning in adults and can be used as a starting point for severe cholinergic toxicity in animals, with adjustments made based on the animal's size and response.[7] The dose should be titrated until bronchial secretions are reduced and breathing improves.[8]

    • Oxygen Supplementation: If available, provide oxygen therapy to the animal.[9]

    • Veterinary Consultation: Seek immediate veterinary assistance.

    • Future Prevention: Re-evaluate the dosage of Cevimeline for future experiments.

Issue 3: Gastrointestinal Issues (Diarrhea)
  • Problem: The animal develops loose or watery stools.

  • Cause: Increased smooth muscle tone and secretions in the gastrointestinal tract.

  • Solution:

    • Monitor Hydration: Diarrhea can lead to dehydration. Ensure the animal has continuous access to fresh water. Monitor for signs of dehydration such as skin tenting and sunken eyes.

    • Supportive Care: Keep the animal's enclosure clean to prevent skin irritation.

    • Dietary Management: Provide easily digestible food.

    • Dose Adjustment: Consider lowering the dose of Cevimeline in future experiments if diarrhea is a recurring issue.

Data Presentation

Table 1: Acute Oral Toxicity of this compound in Rats

Dosage (mg/kg)Mortality (Number of Deaths / Number Treated)
00/8
1000/8
1101/8
1204/8
1326/8
1468/8

Data from an acute oral toxicity study in male CrJ: Fisher rats.[1]

Table 2: Dose-Dependent Effects of Cevimeline in Female Sprague Dawley Rats (Co-administered with Olanzapine)

Cevimeline Dosage (mg/kg, t.i.d.)Effect on Olanzapine-Induced Weight GainEffect on Plasma Triglyceride and Glucose Levels
3Partial ReversalDecrease
6Partial ReversalDecrease
9Full ReversalDecrease

This study investigated the co-treatment of cevimeline to prevent metabolic side effects of olanzapine.[3]

Experimental Protocols

Protocol 1: Administration of Atropine for Management of Acute Cholinergic Side Effects
  • Preparation:

    • Prepare a sterile solution of atropine sulfate (B86663) at a concentration suitable for accurate dosing in small animals (e.g., 0.54 mg/mL).

    • Use sterile syringes and needles.

  • Dosing and Administration:

    • For mild to moderate side effects (e.g., excessive salivation): A starting dose of 0.02-0.05 mg/kg of atropine can be administered subcutaneously (SC) or intraperitoneally (IP).[7]

    • For severe side effects (e.g., respiratory distress): A higher dose may be required. In cases of severe organophosphate poisoning, initial doses of 2 mg in adults are used, and this can be extrapolated with caution to animals, titrating to effect.[7] Doses should be doubled every 3-5 minutes until improvement in respiratory signs is observed.[10]

  • Monitoring:

    • Continuously monitor the animal's respiratory rate, heart rate, and reduction in secretions.

    • The goal is to alleviate the life-threatening symptoms without inducing full-blown atropine toxicity (e.g., excessive tachycardia, ileus).

    • The effects of atropine should be noticeable within minutes of administration.

  • Follow-up:

    • Provide supportive care as needed (e.g., warmth, fluids).

    • Document the dose of atropine administered and the animal's response.

    • Consult with a veterinarian for further guidance.

Visualizations

Signaling Pathway of Cevimeline

Cevimeline_Signaling_Pathway Cevimeline Cevimeline HCl M3_Receptor Muscarinic M3 Receptor Cevimeline->M3_Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Secretion Increased Glandular Secretion (e.g., Saliva) Ca_Release->Secretion triggers

Caption: Signaling pathway of Cevimeline at the M3 muscarinic receptor.

Experimental Workflow for Managing Cevimeline-Induced Side Effects

Experimental_Workflow Start Administer Cevimeline HCl Monitor Monitor Animal for Adverse Effects Start->Monitor No_Effects No Adverse Effects Continue Monitoring Monitor->No_Effects No Adverse_Effects Adverse Effects Observed Monitor->Adverse_Effects Yes End End of Observation Period No_Effects->End Assess_Severity Assess Severity (Mild/Moderate/Severe) Adverse_Effects->Assess_Severity Mild_Moderate Mild/Moderate Effects (e.g., Salivation, Diarrhea) Assess_Severity->Mild_Moderate Mild/Moderate Severe Severe Effects (e.g., Respiratory Distress) Assess_Severity->Severe Severe Supportive_Care Provide Supportive Care (Hydration, Cleaning) Mild_Moderate->Supportive_Care Document Document Observations and Interventions Supportive_Care->Document Atropine Administer Atropine (Titrate to Effect) Severe->Atropine Vet_Consult Consult Veterinarian Atropine->Vet_Consult Vet_Consult->Document Document->End

Caption: Workflow for the assessment and management of Cevimeline side effects.

References

Technical Support Center: Optimizing Cevimeline Hydrochloride Concentration for Maximal Salivary Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with Cevimeline (B1668456) hydrochloride to optimize its concentration for maximal salivary flow. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cevimeline hydrochloride for increasing salivary flow?

A1: this compound is a cholinergic agonist that specifically targets muscarinic receptors.[1] It has a high affinity for M3 muscarinic receptors, which are abundant in the salivary glands.[1] By binding to and activating these M3 receptors, Cevimeline mimics the action of acetylcholine, a neurotransmitter that naturally stimulates saliva production. This activation triggers a downstream signaling cascade, leading to increased secretion of saliva from the acinar cells of the salivary glands.[2]

Q2: What is the clinically approved and effective dose of this compound for treating dry mouth?

A2: The standard, clinically approved dose of this compound for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome is 30 mg taken three times a day.[3][4] Clinical trials have demonstrated that this dosage provides a significant improvement in salivary flow and subjective symptoms of dry mouth.[4][5]

Q3: Are higher doses of this compound more effective?

A3: While higher doses, such as 60 mg three times a day, have been investigated, they have not shown a significant increase in efficacy compared to the 30 mg dose. However, higher doses are associated with a greater incidence of adverse effects. Therefore, 30 mg three times daily is generally considered the optimal balance of efficacy and tolerability.

Q4: What are the common adverse effects observed with this compound administration in preclinical and clinical studies?

A4: The adverse effects of Cevimeline are primarily related to its cholinergic agonist activity. Common side effects include excessive sweating, nausea, diarrhea, rhinitis (runny nose), and abdominal pain.[6] In preclinical animal models, at higher doses, effects such as sedation, convulsions, and changes in heart rate and blood pressure have been observed.[1][7]

Q5: How should this compound be prepared for in vitro and in vivo experiments?

A5: this compound is a white to off-white crystalline powder that is very soluble in water and freely soluble in alcohol. For experimental use, it can be dissolved in sterile, pH-balanced, and osmotically balanced diluents like 0.9% sterile saline or sterile water for injection. It is recommended to filter the solution through a 0.2 µm filter into a sterile container. Aqueous solutions should ideally be prepared fresh for each experiment.

Data Presentation: Dose-Response Relationship

The following tables summarize the dose-dependent effects of this compound on salivary flow from both preclinical and clinical studies.

Table 1: Preclinical Dose-Response of this compound on Salivary Flow in Rodents

Animal ModelAdministration RouteDose/ConcentrationObserved Effect on Salivary FlowReference
Normal and Irradiated RatsIntraduodenal (i.d.)3-30 mg/kgDose-dependent increase in salivary flow rate and total volume. Minimum effective dose of 10 mg/kg.[1]
Normal RatsIntraperitoneal (i.p.)80 µmol/kgSlowly increasing and lasting salivation.[2]
Conscious RatsIntraperitoneal (i.p.)Not specified, but noted to be several 10-fold higher concentration than pilocarpine (B147212)Induced salivation from the parotid gland.[8]
MiceNot specified30 µM to 1 mMEvoked a consistent amount of secretion across this concentration range.[9]

Table 2: Clinical Dose-Response of this compound on Salivary Flow in Humans

Study PopulationAdministration RouteDoseObserved Effect on Salivary FlowReference
Patients with Sjögren's SyndromeOral15 mg three times a dayStatistically significant increase in salivary flow compared to placebo.[5]
Patients with Sjögren's SyndromeOral30 mg three times a dayStatistically significant increase in salivary flow compared to placebo; greater improvement in subjective symptoms than 15 mg dose.[5]
Patients with Sjögren's SyndromeOral30 mg (single dose)Significant increase in salivary flow rate after 90 minutes.[10]

Mandatory Visualizations

Signaling Pathway of Cevimeline-Induced Salivation

G Cevimeline Cevimeline HCl M3_Receptor M3 Muscarinic Receptor (Salivary Gland Acinar Cell) Cevimeline->M3_Receptor Binds and activates G_Protein Gq/11 G-protein activation M3_Receptor->G_Protein PLC Phospholipase C (PLC) activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 receptor on PKC Protein Kinase C (PKC) activation DAG->PKC Ca_release Ca²⁺ release ER->Ca_release Ion_channels Opening of Cl⁻ and K⁺ channels Ca_release->Ion_channels Water_secretion Water secretion (via Aquaporins, e.g., AQP5) Ion_channels->Water_secretion Creates osmotic gradient for Saliva_production Increased Salivary Flow Water_secretion->Saliva_production

Caption: Signaling pathway of Cevimeline-induced salivation.

Experimental Workflow for Evaluating Cevimeline Efficacy

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation (e.g., mice, rats) baseline Establish Baseline Salivary Flow animal_acclimation->baseline cevimeline_prep Prepare Cevimeline HCl Solutions (various concentrations + vehicle control) administer Administer Cevimeline HCl or Vehicle (e.g., i.p., oral gavage) cevimeline_prep->administer baseline->administer collect_saliva Collect Saliva at Timed Intervals (e.g., using pre-weighed cotton swabs) administer->collect_saliva measure_flow Measure Salivary Flow Rate (Weight change / time) collect_saliva->measure_flow data_analysis Statistical Analysis (e.g., ANOVA, t-test) measure_flow->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response

Caption: Experimental workflow for Cevimeline efficacy testing.

Experimental Protocols

Protocol 1: Measurement of Stimulated Salivary Flow in Mice

This protocol is adapted from standard sialometry procedures for rodents.

Materials:

  • This compound

  • Sterile 0.9% saline (vehicle)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Small, pre-weighed cotton swabs or sponges

  • Microcentrifuge tubes

  • Analytical balance

  • Timer

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental environment.

    • Fast mice for a minimum of 2 hours before the experiment to prevent contamination of saliva with food particles. Water should be available ad libitum.

  • Preparation of Cevimeline Solutions:

    • Dissolve this compound in sterile 0.9% saline to achieve the desired concentrations (e.g., 1, 3, 10, 30 mg/kg body weight).

    • Prepare a vehicle control solution of sterile 0.9% saline.

    • Ensure all solutions are at room temperature before administration.

  • Anesthesia and Drug Administration:

    • Anesthetize the mouse using an appropriate anesthetic protocol (e.g., intraperitoneal injection of ketamine/xylazine).

    • Once the desired level of anesthesia is achieved, administer the prepared Cevimeline solution or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Saliva Collection:

    • Immediately after administration, start a timer.

    • Carefully place a pre-weighed cotton swab into the mouse's oral cavity.

    • Collect saliva for a standardized period (e.g., 5 or 15 minutes). It may be necessary to replace the swab if it becomes saturated.

    • Position the mouse with its head slightly downward to facilitate saliva collection and prevent choking.

  • Measurement of Salivary Flow:

    • After the collection period, remove the cotton swab and place it in a pre-labeled microcentrifuge tube.

    • Weigh the tube containing the wet swab.

    • Calculate the weight of the collected saliva by subtracting the pre-weight of the swab and the weight of the empty tube.

    • The salivary flow rate is expressed as mg of saliva per minute (mg/min) or µl/min (assuming the density of saliva is 1 g/ml).

  • Data Analysis:

    • Compare the salivary flow rates between the different Cevimeline concentration groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Saxon Test for Stimulated Salivary Flow (Human Subjects)

This is a common clinical method to measure stimulated whole saliva production.

Materials:

  • Sterile, folded gauze sponges (e.g., 4x4 inches)

  • Pre-weighed collection containers

  • Analytical balance

  • Timer

Procedure:

  • Subject Preparation:

    • Instruct the subject to refrain from eating, drinking, smoking, or oral hygiene procedures for at least 1 hour before the test.

    • The subject should be seated comfortably in an upright position.

  • Baseline Measurement:

    • Weigh a sterile gauze sponge in a pre-weighed container.

  • Saliva Collection:

    • Instruct the subject to place the gauze sponge in their mouth and chew on it for a standardized period, typically 2 minutes.

    • The subject should be instructed not to swallow the saliva produced.

  • Measurement of Salivary Flow:

    • After the 2-minute period, the subject should spit the gauze back into its pre-weighed container.

    • Weigh the container with the saliva-soaked gauze.

    • The amount of saliva produced is calculated by subtracting the initial weight of the container and dry gauze from the final weight.

    • Results are typically expressed as grams of saliva per 2 minutes (g/2 min). A flow rate of less than 2.75 g/2 min may be indicative of hyposalivation.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
High Variability in Salivary Flow Measurements Between Subjects/Animals - Individual physiological differences.- Inconsistent experimental conditions (e.g., time of day, stress levels).- Inaccurate drug administration or saliva collection technique.- Increase the sample size to account for biological variability.- Standardize all experimental conditions, including animal handling, time of testing, and environmental factors.- Ensure consistent and accurate pipetting and injection techniques. Practice saliva collection to ensure uniformity.
Lower than Expected Salivary Flow with Cevimeline - Incorrect dose calculation or solution preparation.- Suboptimal administration route or poor bioavailability.- Degraded Cevimeline solution.- Insufficient residual salivary gland function in the animal model.- Double-check all calculations and ensure proper dissolution of Cevimeline.- Consider the pharmacokinetic profile of Cevimeline for the chosen animal model and administration route.- Prepare fresh Cevimeline solutions for each experiment.- Verify the health and function of the salivary glands in the chosen animal model.
Adverse Effects Observed at Therapeutic Doses in Animal Models - Dose may be too high for the specific species or strain.- Cholinergic overstimulation.- Perform a dose-ranging study to determine the optimal therapeutic window with minimal side effects for your specific model.- Monitor animals closely for signs of distress and consult with a veterinarian.
Inconsistent Results Across Different Experimental Days - Batch-to-batch variability in this compound.- Changes in environmental conditions.- Operator variability.- If possible, use the same batch of Cevimeline for a complete set of experiments.- Maintain consistent environmental conditions (temperature, humidity, light cycle).- Have the same operator perform critical steps of the experiment, or ensure rigorous training and standardization between operators.

References

Technical Support Center: Cevimeline Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cevimeline (B1668456) hydrochloride in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of cevimeline hydrochloride aqueous solutions.

1. Issue: My freshly prepared this compound solution appears cloudy or hazy.

  • Question: Why is my this compound solution not clear upon dissolution?

  • Possible Causes & Solutions:

    • Incomplete Dissolution: Although this compound is very soluble in water, at very high concentrations or in complex buffer systems, dissolution may be slower.

      • Recommendation: Ensure the solution is stirred thoroughly. Gentle warming or sonication can aid dissolution. Always verify that the concentration does not exceed the solubility limit in your specific aqueous medium.

    • Insoluble Impurities: The solid this compound may contain insoluble impurities.

      • Recommendation: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

    • Precipitation due to pH: If the pH of your aqueous solution is high (alkaline), it may cause the free base of cevimeline to precipitate.

      • Recommendation: Measure the pH of your solution. A 1% aqueous solution of this compound should have a pH between 4.6 and 5.6.[1][2] If necessary, adjust the pH to a slightly acidic range to maintain solubility.

2. Issue: The color of my this compound solution has changed to a yellowish tint over time.

  • Question: What causes the discoloration of my this compound solution?

  • Possible Causes & Solutions:

    • Degradation: A color change often indicates chemical degradation. The degradation products may be colored. One potential degradation pathway is the photolysis of the delta 3-cephem ring, which can result in a yellow color.[3]

      • Recommendation: Prepare fresh solutions for critical experiments. Store stock solutions protected from light and at a reduced temperature to minimize degradation. If a color change is observed, it is advisable to discard the solution.

    • Oxidation: The presence of a thioether in the oxathiolane ring and a tertiary amine makes the molecule susceptible to oxidation, which could potentially lead to colored degradation products.

      • Recommendation: Use deoxygenated water to prepare solutions and consider purging the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidative degradation.

3. Issue: I am observing a loss of potency or inconsistent results in my experiments.

  • Question: Why might the efficacy of my this compound solution be decreasing?

  • Possible Causes & Solutions:

    • Chemical Degradation: this compound can degrade in aqueous solutions over time, especially when exposed to light, elevated temperatures, or non-optimal pH. It is recommended not to store aqueous solutions for more than one day.

      • Recommendation: Always prepare fresh solutions before use. If storage is necessary, it should be for a short duration at 2-8°C and protected from light. For longer-term studies, conduct a stability study under your specific experimental conditions to determine the rate of degradation.

    • Adsorption to Container: Highly potent compounds at low concentrations can sometimes adsorb to the surface of storage containers, reducing the effective concentration in the solution.

      • Recommendation: Use low-binding plasticware or silanized glass containers for storing dilute solutions of this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound solutions?

This compound is very soluble in water.[1][2] For most applications, sterile, purified water (e.g., water for injection or deionized water) is the recommended solvent. It is also freely soluble in alcohol.[1][2]

2. What is the optimal pH for the stability of this compound in an aqueous solution?

A 1% aqueous solution of this compound has a pH in the range of 4.6 to 5.6.[1][2] Maintaining a slightly acidic pH is generally recommended to ensure the stability and solubility of the hydrochloride salt. Alkaline conditions may lead to the precipitation of the free base and could potentially accelerate degradation.

3. How should I store my this compound aqueous solutions?

It is highly recommended to prepare aqueous solutions of this compound fresh for each use. If short-term storage is unavoidable, the solution should be stored at 2-8°C, protected from light. Some suppliers suggest that aqueous solutions should not be stored for more than one day.

4. What are the known degradation pathways and products of this compound in aqueous solutions?

While detailed studies on the degradation of cevimeline in aqueous solutions under various stress conditions (hydrolysis, oxidation, photolysis) are not extensively published in publicly available literature, its in-vivo metabolism provides clues to potential degradation pathways. The primary metabolic products are cevimeline cis- and trans-sulfoxides, cevimeline N-oxide, and their glucuronic acid conjugates.[4][5] These suggest that the thioether and the tertiary amine are susceptible to oxidation.

5. Is this compound sensitive to light?

Yes, as with many pharmaceutical compounds, exposure to light, particularly UV light, can lead to photodegradation.[3][6] It is crucial to protect both the solid compound and its aqueous solutions from light to prevent degradation.

6. Are there any known incompatibilities with common excipients?

Studies on the formulation of solid dosage forms of this compound have not reported significant incompatibilities with common excipients like lactose (B1674315) monohydrate, hydroxypropyl cellulose, and magnesium stearate.[1][7] However, for aqueous formulations, it is important to consider the potential for interactions with other components in the solution, especially those that could alter the pH or have oxidative or reductive properties.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₇NOS · HCl · ½H₂O[1]
Molecular Weight244.79 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]
Melting Point201-203°C[1]
Solubility in WaterVery soluble[1][2]
Solubility in AlcoholFreely soluble[1][2]
pH of 1% Aqueous Solution4.6 - 5.6[1][2]

Table 2: Potential Degradation Pathways and Products of Cevimeline

Degradation PathwayPotential Degradation ProductsComments
OxidationCevimeline cis-sulfoxide, Cevimeline trans-sulfoxide, Cevimeline N-oxideThese are known in-vivo metabolites and are likely to form under oxidative stress in vitro. The thioether and tertiary amine are susceptible.
HydrolysisUnspecifiedWhile no specific hydrolysis data is available, this pathway should be considered in stability studies, especially at pH extremes.
PhotodegradationUnspecifiedExposure to light, especially UV, can lead to degradation. The specific photoproducts are not well-documented in the literature.

Experimental Protocols

Protocol: General Stability Assessment of this compound in an Aqueous Solution

This protocol provides a general framework for assessing the stability of a newly prepared this compound aqueous solution.

  • Preparation of Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve it in the desired aqueous medium (e.g., purified water, buffer of a specific pH) to a known concentration.

    • Ensure complete dissolution. If necessary, use a validated method like gentle vortexing or brief sonication.

    • Filter the solution through a 0.22 µm filter to ensure sterility and remove any particulates.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, analyze the solution for:

      • Appearance: Visually inspect for color, clarity, and any particulate matter.

      • pH: Measure the pH of the solution.

      • Concentration: Determine the initial concentration of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will serve as the baseline (100% initial concentration).

      • Related Substances: Profile and quantify any degradation products present at time zero.

  • Stability Study Conditions:

    • Aliquot the stock solution into several vials made of appropriate material (e.g., amber glass vials to protect from light).

    • Store the vials under various conditions to be tested. Examples include:

      • Refrigerated: 2-8°C

      • Room Temperature: 25°C / 60% RH

      • Accelerated: 40°C / 75% RH

      • Photostability: In a photostability chamber with a controlled light source (e.g., option 2 of ICH Q1B guideline), with a dark control wrapped in aluminum foil stored under the same temperature and humidity.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 6 hours, 12 hours, 24 hours, 48 hours, 1 week, etc.), withdraw a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample for appearance, pH, concentration of this compound, and the profile of degradation products, as described in step 2.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time for each storage condition.

    • Identify and quantify any new degradation products that appear over time.

    • Determine the shelf-life of the solution under each condition based on acceptable limits (e.g., not more than 5% loss of potency).

Visualizations

TroubleshootingWorkflow Troubleshooting Cevimeline HCl Aqueous Solution Issues start Issue with Cevimeline HCl Aqueous Solution issue_cloudy Solution is Cloudy/Hazy start->issue_cloudy issue_color Solution Discolored (Yellowish) start->issue_color issue_potency Loss of Potency start->issue_potency cause_dissolution Incomplete Dissolution issue_cloudy->cause_dissolution Possible Cause cause_impurity Insoluble Impurities issue_cloudy->cause_impurity Possible Cause cause_ph_precip Precipitation (High pH) issue_cloudy->cause_ph_precip Possible Cause cause_degradation_color Chemical Degradation issue_color->cause_degradation_color Possible Cause cause_oxidation_color Oxidation issue_color->cause_oxidation_color Possible Cause cause_degradation_potency Chemical Degradation issue_potency->cause_degradation_potency Possible Cause cause_adsorption Adsorption to Container issue_potency->cause_adsorption Possible Cause solution_stir Action: Stir/Sonicate/Warm cause_dissolution->solution_stir solution_filter Action: Filter (0.22 µm) cause_impurity->solution_filter solution_ph_adjust Action: Check/Adjust pH cause_ph_precip->solution_ph_adjust solution_fresh_light Action: Prepare Fresh, Protect from Light cause_degradation_color->solution_fresh_light solution_deoxygenate Action: Use Deoxygenated Solvent, Inert Gas cause_oxidation_color->solution_deoxygenate solution_fresh_store Action: Prepare Fresh, Store at 2-8°C cause_degradation_potency->solution_fresh_store solution_low_bind Action: Use Low-Binding Containers cause_adsorption->solution_low_bind

Caption: Troubleshooting workflow for common issues with cevimeline HCl solutions.

DegradationPathway Proposed Degradation Pathways of Cevimeline cevimeline Cevimeline sulfoxide Cevimeline cis/trans-Sulfoxide cevimeline->sulfoxide Oxidation (Thioether) n_oxide Cevimeline N-Oxide cevimeline->n_oxide Oxidation (Tertiary Amine) photodegradation Photodegradation Products cevimeline->photodegradation Light Exposure (UV) hydrolysis Hydrolysis Products cevimeline->hydrolysis pH Extremes

Caption: Proposed degradation pathways for cevimeline in aqueous solutions.

StabilityWorkflow Experimental Workflow for Stability Assessment prep 1. Prepare Aqueous Solution initial_analysis 2. Initial Analysis (T=0) - Appearance, pH - HPLC (Assay, Impurities) prep->initial_analysis storage 3. Store Aliquots under Defined Conditions (Temp, Light, Humidity) initial_analysis->storage timepoint_analysis 4. Analyze at Time Points - Appearance, pH - HPLC (Assay, Impurities) storage->timepoint_analysis timepoint_analysis->timepoint_analysis Repeat for each time point data_analysis 5. Analyze Data - % Remaining vs. Time - Degradation Profile timepoint_analysis->data_analysis conclusion 6. Determine Shelf-Life data_analysis->conclusion

Caption: General workflow for conducting a stability study of cevimeline HCl.

References

Troubleshooting inconsistent results in Cevimeline hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during experiments with Cevimeline (B1668456) hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing potential causes and actionable solutions to ensure reliable and reproducible results.

Q1: Why is the potency (EC₅₀) of my Cevimeline hydrochloride lower than expected in our in-vitro functional assay?

A1: A decrease in observed potency can stem from several factors related to the compound, the cells, or the assay conditions.

  • Potential Causes & Solutions:

    • Compound Degradation: this compound solutions, particularly in aqueous buffers, are susceptible to degradation. It is recommended to prepare aqueous solutions fresh for each experiment. For long-term storage, aliquoted stock solutions in DMSO or ethanol (B145695) at -20°C or -80°C are preferable.[1][2]

    • Solution Preparation: Ensure complete solubilization. This compound is soluble in aqueous buffers like PBS (approx. 10 mg/mL), and organic solvents like DMSO and ethanol (approx. 5 mg/mL).[2] If precipitation is observed, gentle warming or sonication can aid dissolution.[1]

    • Cell Health and Passage Number: Use cells that are healthy, viable, and within a consistent, low passage number. High passage numbers can lead to phenotypic drift, altering receptor expression levels or G-protein coupling efficiency.[3]

    • Receptor Desensitization: Muscarinic receptors can desensitize and internalize after prolonged or repeated exposure to an agonist. Reduce incubation times or use a kinetic read format (like in a calcium mobilization assay) to capture the initial peak response before significant desensitization occurs.[3]

    • Assay-Dependent Potency: The measured potency of an agonist can vary significantly between different functional assays (e.g., calcium mobilization vs. cAMP inhibition) due to differences in signaling amplification.[3] Ensure your comparison is with literature values from a similar assay system.

Q2: We are observing high variability and inconsistent results between wells and across different experimental days. What are the likely sources of this inconsistency?

A2: High variability is a common challenge in cell-based assays and can often be traced to technical execution or subtle changes in experimental conditions.

  • Potential Causes & Solutions:

    • Pipetting Errors: Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.

    • Inconsistent Cell Seeding: Uneven cell density across the plate is a major source of variability. Ensure the cell suspension is homogenous before and during plating.

    • Temperature and Incubation Fluctuations: Minor variations in temperature or incubation times can affect biological responses. Standardize all incubation steps precisely. For sensitive assays, allow plates to equilibrate to room temperature before adding reagents.

    • Reagent Preparation: Prepare fresh reagents and serial dilutions of Cevimeline for each experiment to avoid issues with stability and concentration accuracy. As recommended, aqueous solutions of Cevimeline should not be stored for more than one day.[2]

    • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature changes, leading to "edge effects." Avoid using the outermost wells for critical measurements or ensure they are filled with buffer/media to maintain humidity.

Q3: Our in-vivo salivary secretion experiment in mice yields highly variable results. How can we improve the consistency?

A3: In-vivo experiments introduce more variables. Standardizing the procedure is critical for reproducible results.

  • Potential Causes & Solutions:

    • Stimulant Preparation: Prepare the pilocarpine (B147212) or cevimeline solution fresh. Thawed aliquots should not be refrozen.[4]

    • Collection Method: The method of saliva collection can introduce significant variability. Direct cannulation is accurate but challenging.[5] The cotton swab method is common but requires consistency in swab placement, collection time, and handling to prevent evaporation.[4][5]

    • Animal Handling: Stress can influence salivary flow. Handle mice consistently and allow for an acclimatization period before the experiment begins.

    • Dosing Accuracy: Ensure accurate intraperitoneal or oral administration of Cevimeline. Body weight should be accurately measured for precise dose calculation.

    • Baseline Variation: The baseline salivary flow can be influenced by factors like the light/dark cycle and food intake.[6] Standardize these conditions across all experimental animals.

Q4: We see a high background signal in our calcium mobilization assay, making it difficult to determine a clear response to Cevimeline.

A4: High background fluorescence can mask the specific signal from agonist stimulation.

  • Potential Causes & Solutions:

    • Incomplete Dye Removal: If using a wash-based assay with dyes like Fluo-4 AM, ensure wash steps are sufficient to remove all extracellular dye.[7]

    • Dye Compartmentalization: Some dyes can accumulate in organelles, leading to high background. Optimize dye loading concentration and incubation time. Using a no-wash kit that includes a quencher for extracellular dye can mitigate this issue.[7][8]

    • Constitutive Receptor Activity: High receptor expression in some cell lines can lead to spontaneous, agonist-independent signaling. This can be addressed by using a cell line with lower or endogenous receptor expression if possible.[3]

    • Autofluorescence: Test for autofluorescence of Cevimeline or other compounds in your assay medium at the wavelengths used for detection.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from preclinical studies.

Table 1: In-Vitro Receptor Activity of Cevimeline

Receptor Subtype Assay Type Cell Line EC₅₀ (μM) Reference
M1 Inositol Phosphate Production CHO cells 0.023 [9]
M2 Adenylate Cyclase Inhibition CHO cells 1.04 [9]
M3 Inositol Phosphate Production CHO cells 0.048 [9]
M4 Adenylate Cyclase Inhibition CHO cells 1.31 [9]

| M5 | Inositol Phosphate Production | CHO cells | 0.063 |[9] |

Table 2: In-Vitro Receptor Binding Affinity of Cevimeline

Receptor Subtype Assay Type Tissue/Cell Source Kᵢ (μM) Reference

| M3 | [³H]-QNB Displacement | Rat Submandibular Gland | 1.2 ± 0.3 |[10] |

Table 3: Pharmacokinetic Parameters of Cevimeline in Humans (Single 30 mg Oral Dose)

Parameter Value Reference
Tₘₐₓ (Time to Peak Concentration) 1.5 - 2.0 hours [10]
t½ (Elimination Half-life) ~5 hours [10]
Protein Binding <20% [10]

| Metabolism | CYP2D6 and CYP3A3/4 |[10] |

Key Experimental Protocols

Protocol 1: In-Vitro Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium in response to Cevimeline using a fluorescent plate reader.

  • Cell Plating:

    • Seed CHO or HEK293 cells stably expressing the human M3 muscarinic receptor into black-walled, clear-bottom 96-well plates.

    • Culture overnight to allow for the formation of a confluent monolayer.

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.[7][11]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM) in a separate "compound plate."

  • Data Acquisition:

    • Place the cell plate into a fluorescence microplate reader (e.g., FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add the Cevimeline dilutions from the compound plate to the cell plate.

    • Immediately begin recording fluorescence intensity kinetically (e.g., every 1-2 seconds for 2-3 minutes) at an excitation of ~490 nm and emission of ~525 nm.[11][12]

  • Data Analysis:

    • Calculate the response (e.g., peak fluorescence minus baseline).

    • Plot the response against the logarithm of the Cevimeline concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 2: In-Vivo Salivary Secretion Assay in Mice

This protocol details a common method to measure stimulated saliva flow in mice.

  • Animal Preparation:

    • Anesthetize the mouse (e.g., using ketamine/xylazine).

    • Record the baseline body weight of the animal.

  • Swab Preparation:

    • Pre-weigh absorbent cotton swabs or similar collection devices.

  • Stimulation:

    • Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 0.1 - 1 mg/kg) or a secretagogue like pilocarpine (e.g., 0.5 mg/kg) to stimulate salivation.

  • Saliva Collection:

    • Immediately after injection, place a pre-weighed cotton swab in the mouse's mouth.

    • Collect saliva for a fixed period (e.g., 15 minutes). Replace the swab if it becomes saturated.

  • Quantification:

    • After the collection period, immediately re-weigh the cotton swab(s).

    • The amount of saliva secreted is the difference between the final and initial weights (1 mg ≈ 1 µL).

    • Results are typically expressed as the volume of saliva per unit of body weight (e.g., µL/g).[5]

Visualizations

Cevimeline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Gq->PLC Activates Ca_Release Ca²⁺ Release Response Increased Salivary Gland Secretion Ca_Release->Response Leads to IP3R->Ca_Release Triggers Cevimeline Cevimeline Hydrochloride Cevimeline->M3R Binds

Caption: this compound M3 receptor signaling pathway.

Experimental_Workflow cluster_invitro In-Vitro: Calcium Mobilization Assay cluster_invivo In-Vivo: Salivary Secretion Assay N1 Seed M3-Receptor Expressing Cells N2 Load Cells with Calcium-Sensitive Dye N1->N2 N3 Prepare Cevimeline Serial Dilutions N2->N3 N4 Add Cevimeline to Cells N3->N4 N5 Measure Fluorescence (Kinetic Read) N4->N5 N6 Calculate EC₅₀ N5->N6 M1 Anesthetize Mouse & Weigh Pre-tared Swab M2 Administer Cevimeline (i.p.) M1->M2 M3 Collect Saliva for Fixed Time (e.g., 15 min) M2->M3 M4 Re-weigh Swab M3->M4 M5 Calculate Saliva Volume M4->M5

Caption: Standard experimental workflows for Cevimeline.

Troubleshooting_Tree cluster_invitro In-Vitro Issues cluster_invivo In-Vivo Issues Start Inconsistent Results Observed Q_Assay In-Vitro or In-Vivo? Start->Q_Assay InVitro_Cause Check: 1. Cell Passage/Health 2. Reagent/Drug Stability 3. Assay Conditions (Temp, Time) 4. Plate Reader Settings Q_Assay->InVitro_Cause In-Vitro InVivo_Cause Check: 1. Animal Handling/Stress 2. Dosing Accuracy 3. Collection Technique 4. Anesthesia Protocol Q_Assay->InVivo_Cause In-Vivo Sol_InVitro Solution: - Use low passage cells - Prepare fresh solutions - Standardize protocols - Run controls InVitro_Cause->Sol_InVitro Sol_InVivo Solution: - Acclimatize animals - Verify dose calculations - Standardize collection method - Monitor anesthesia depth InVivo_Cause->Sol_InVivo

Caption: A logical troubleshooting guide for inconsistent results.

References

Technical Support Center: Drug Interactions of Cevimeline Hydrochloride with Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug interactions between cevimeline (B1668456) hydrochloride and beta-blockers.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for a drug interaction between cevimeline hydrochloride and beta-blockers?

A1: The potential for interaction stems from their opposing effects on the autonomic nervous system's control of cardiovascular function. Cevimeline is a muscarinic agonist, primarily targeting M3 receptors, which leads to parasympathetic stimulation.[1] This can result in a decreased heart rate (negative chronotropy) and slowed atrioventricular (AV) conduction. Beta-blockers, on the other hand, are antagonists of beta-adrenergic receptors, counteracting the effects of the sympathetic nervous system on the heart.[2] This also leads to decreased heart rate and contractility. The simultaneous administration of both drugs can lead to an additive or synergistic effect, potentially causing significant bradycardia or AV block.[3][4]

Q2: What are the primary safety concerns when co-administering cevimeline and beta-blockers in a research setting?

A2: The main concern is the risk of excessive bradycardia (a heart rate that is too slow) and heart block, which can compromise cardiac output and lead to hemodynamic instability.[3][4] Researchers should be prepared to monitor cardiovascular parameters closely and have interventions available to manage these adverse effects.

Q3: Are there any known pharmacokinetic interactions between cevimeline and beta-blockers?

A3: While the primary interaction is pharmacodynamic, pharmacokinetic interactions are also possible. Cevimeline is metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Many beta-blockers, such as metoprolol (B1676517) and propranolol, are also substrates of CYP2D6.[5][6] Co-administration could potentially lead to competitive inhibition of this enzyme, increasing the plasma concentrations of either drug and potentiating their effects.[6]

Troubleshooting Guides

In Vitro Experiments

Issue: Unexpectedly large negative chronotropic or inotropic effects in isolated cardiomyocytes or heart preparations.

  • Possible Cause 1: Additive Pharmacodynamic Effects. The combined muscarinic agonism of cevimeline and beta-adrenergic blockade can lead to a more pronounced decrease in heart rate and contractility than either drug alone.

    • Troubleshooting:

      • Perform detailed dose-response curves for each drug individually before testing them in combination.

      • Start with very low concentrations of the combination and titrate upwards carefully.

      • Ensure adequate washout periods between experiments to prevent cumulative effects.

  • Possible Cause 2: Off-target effects. At higher concentrations, drugs may exhibit off-target activities that contribute to the observed effect.

    • Troubleshooting:

      • Consult literature for known off-target effects of the specific beta-blocker and cevimeline.

      • Use specific antagonists for other receptors to rule out their involvement.

In Vivo Experiments

Issue: Severe bradycardia or hypotension observed in animal models.

  • Possible Cause 1: Synergistic negative chronotropic effects. The combination of cevimeline and a beta-blocker can lead to a profound slowing of the heart rate.

    • Troubleshooting:

      • Implement continuous electrocardiogram (ECG) and blood pressure monitoring.

      • Start with the lowest effective doses of each compound and carefully escalate.

      • Consider using a beta-blocker with intrinsic sympathomimetic activity (ISA), which may cause less pronounced bradycardia at rest.

      • Be prepared to administer a muscarinic antagonist like atropine (B194438) or a beta-agonist like isoproterenol (B85558) to counteract severe bradycardia.[7]

  • Possible Cause 2: Anesthetic interactions. Anesthetics can have their own cardiovascular effects that may be potentiated by the drug combination.

    • Troubleshooting:

      • Choose an anesthetic with minimal cardiovascular depression.

      • If feasible, conduct studies in conscious, telemetered animals to avoid the confounding effects of anesthesia.[8]

  • Possible Cause 3: Animal strain or species differences. The density and sensitivity of muscarinic and adrenergic receptors can vary between different animal strains and species, leading to different magnitudes of response.

    • Troubleshooting:

      • Review literature for the cardiovascular pharmacology of your chosen animal model.

      • Conduct pilot studies to determine the appropriate dose range for your specific model.

Quantitative Data Summary

Currently, there is a lack of publicly available, direct quantitative data from research studies specifically investigating the interaction between cevimeline and beta-blockers. The table below provides a general overview of the expected qualitative cardiovascular effects of each drug class, which can inform experimental design.

ParameterThis compoundBeta-BlockersExpected Combined Effect
Heart Rate Decrease (Negative Chronotropy)[3]Decrease (Negative Chronotropy)[4]Additive/Synergistic Decrease
AV Conduction Slowed (Negative Dromotropy)[3]Slowed (Negative Dromotropy)[9]Additive/Synergistic Slowing
Contractility Minor Decrease (Negative Inotropy)Decrease (Negative Inotropy)[9]Additive Decrease
Blood Pressure Variable, may decreaseDecreasePotential for significant decrease

Experimental Protocols

In Vitro Assessment of Chronotropic Effects on Isolated Cardiomyocytes

This protocol provides a general framework. Specific parameters should be optimized for the cell type and recording equipment used.

  • Cell Culture: Culture human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a suitable cardiomyocyte cell line (e.g., H9C2) on microelectrode array (MEA) plates.[10][11]

  • Baseline Recording: Record baseline spontaneous beating rates for a stable period (e.g., 10-15 minutes).

  • Drug Application:

    • Prepare stock solutions of this compound and the chosen beta-blocker (e.g., propranolol, metoprolol) in an appropriate vehicle (e.g., DMSO, saline).

    • Apply the vehicle control and record for 10-15 minutes.

    • Perform cumulative dose-response curves for each drug individually, allowing the beating rate to stabilize at each concentration before proceeding to the next.

    • For interaction studies, pre-incubate the cells with a fixed concentration of the beta-blocker for a sufficient time to reach steady-state block, then perform a cumulative dose-response for cevimeline.

  • Data Analysis: Analyze the MEA recordings to determine the beat rate at each concentration. Calculate the IC50 value for the negative chronotropic effect of cevimeline in the absence and presence of the beta-blocker.

In Vivo Assessment of Cardiovascular Parameters in a Rodent Model

This protocol is a general guideline and must be adapted and approved by the institution's animal care and use committee.

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Preparation (for anesthetized studies):

    • Anesthetize the rat (e.g., with isoflurane).

    • Implant telemetry transmitters for continuous ECG and blood pressure monitoring in conscious, freely moving animals for chronic studies. For acute studies, cannulate the carotid artery for blood pressure measurement and place subcutaneous electrodes for ECG recording.

  • Acclimatization: Allow animals to recover from surgery and acclimate to the experimental setup.

  • Baseline Measurement: Record baseline heart rate, ECG intervals (e.g., PR interval), and blood pressure for a stable period.

  • Drug Administration:

    • Administer the vehicle control (e.g., saline, intraperitoneally or intravenously).

    • Administer a single dose of the beta-blocker.

    • After a suitable time for the beta-blocker to take effect, administer a single dose of cevimeline.

    • Monitor cardiovascular parameters continuously for a pre-determined period.

  • Data Analysis: Analyze the changes in heart rate, PR interval, and mean arterial pressure from baseline in response to each drug and the combination.

Visualizations

Signaling_Pathways cluster_Cevimeline Cevimeline Pathway cluster_BetaBlocker Beta-Blocker Pathway cluster_Interaction Point of Interaction Cevimeline Cevimeline M3_Receptor M3 Muscarinic Receptor Cevimeline->M3_Receptor activates Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release IP3->Ca_Release stimulates Cellular_Response Negative Chronotropy & Dromotropy Ca_Release->Cellular_Response Heart_Function Cardiac Function (Heart Rate, AV Conduction) Cellular_Response->Heart_Function contributes to Beta_Blocker Beta-Blocker Beta_Receptor β-Adrenergic Receptor Beta_Blocker->Beta_Receptor blocks Gs_Protein Gs Protein Beta_Receptor->Gs_Protein is blocked from activating AC Adenylyl Cyclase Gs_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels phosphorylation decreased Sympathetic_Response Decreased Sympathetic Response Ca_Channels->Sympathetic_Response Sympathetic_Response->Heart_Function contributes to

Caption: Opposing signaling pathways of Cevimeline and Beta-Blockers on cardiac function.

Experimental_Workflow cluster_InVitro In Vitro Study cluster_InVivo In Vivo Study start_vitro Cardiomyocyte Culture (e.g., hiPSC-CMs) baseline_vitro Baseline MEA Recording start_vitro->baseline_vitro drug_app_vitro Drug Application (Individual & Combination) baseline_vitro->drug_app_vitro data_acq_vitro Data Acquisition (Beat Rate) drug_app_vitro->data_acq_vitro analysis_vitro Data Analysis (IC50 Calculation) data_acq_vitro->analysis_vitro end_vitro Assess Interaction analysis_vitro->end_vitro start_vivo Animal Model Preparation (e.g., Rat with Telemetry) baseline_vivo Baseline ECG & Blood Pressure start_vivo->baseline_vivo drug_app_vivo Drug Administration (Sequential Dosing) baseline_vivo->drug_app_vivo data_acq_vivo Continuous Monitoring drug_app_vivo->data_acq_vivo analysis_vivo Analysis of Cardiovascular Parameters data_acq_vivo->analysis_vivo end_vivo Evaluate Systemic Effects analysis_vivo->end_vivo

Caption: General experimental workflows for in vitro and in vivo studies.

References

How to prevent Cevimeline hydrochloride precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Cevimeline hydrochloride in buffer solutions during experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: Precipitation observed after dissolving this compound in a buffer solution.

This guide provides a systematic approach to identify the cause of precipitation and offers solutions to maintain a clear solution.

1. Initial Checks & Quick Solutions

  • Visual Inspection: Note the appearance of the precipitate (e.g., crystalline, amorphous, cloudy).

  • Concentration Check: Verify that the intended concentration does not exceed the known solubility of this compound in the chosen buffer system.

  • pH Verification: Measure the final pH of the solution. The pH of a 1% solution of this compound is between 4.6 and 5.6[1][2]. A significant deviation from the expected buffer pH could indicate an issue.

  • Temperature Consideration: Ensure the solution temperature is appropriate. While specific temperature-solubility data is not extensively available in the provided results, a decrease in temperature can reduce solubility. Gentle warming and sonication may aid dissolution[3].

2. Systematic Troubleshooting

If the initial checks do not resolve the issue, follow these steps to pinpoint the cause:

Step 1: Evaluate Buffer Composition and pH

Potential Cause: The buffer's pH is unfavorable for this compound solubility, or the buffer components are interacting with the compound.

Troubleshooting Steps:

  • Review Solubility Data: this compound is very soluble in water[1][2]. Its solubility in PBS (pH 7.2) is approximately 10 mg/mL[4]. Solubility has also been studied in phosphate (B84403) buffers at pH 4.5 and 6.8[5].

  • Adjust pH: If your experimental conditions allow, consider adjusting the buffer pH. Since the pH of a 1% solution is acidic (4.6-5.6), maintaining a slightly acidic to neutral pH may be beneficial.

  • Change Buffer System: If pH adjustment is not an option, consider switching to a different buffer system. Good starting points are phosphate-based buffers or citrate (B86180) buffers, which are commonly used in pharmaceutical formulations[5][6][7][8][9].

Step 2: Re-evaluate Solution Preparation Method

Potential Cause: The method of preparation is causing localized high concentrations, leading to precipitation.

Troubleshooting Steps:

  • Order of Addition: Add the this compound powder to the buffer solution gradually while continuously stirring or vortexing. Avoid adding the entire amount at once.

  • Use of Stock Solutions: For organic-soluble preparations, first dissolve this compound in a suitable organic solvent like ethanol (B145695) or DMSO (solubility approx. 5 mg/mL) and then add this stock solution to the aqueous buffer dropwise with stirring[4]. Ensure the final concentration of the organic solvent is low enough to not affect the experiment[4].

  • Sonication and Warming: As mentioned, gentle sonication and warming can help dissolve the compound and prevent precipitation[3]. However, be cautious about the thermal stability of this compound for prolonged periods at high temperatures.

Step 3: Consider Storage Conditions

Potential Cause: The solution is precipitating over time due to instability or temperature fluctuations.

Troubleshooting Steps:

  • Fresh Preparation: It is recommended to prepare fresh aqueous solutions of this compound and not to store them for more than one day[4].

  • Storage Temperature: If short-term storage is necessary, store the solution at a controlled room temperature or refrigerated, but be aware that refrigeration might decrease solubility. Check for precipitation before use and gently warm if needed to redissolve. Stock solutions in organic solvents can be stored at -20°C for about a month or -80°C for up to six months[3].

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common buffers?

A1: this compound is very soluble in water[1][2]. Its solubility in PBS (pH 7.2) is approximately 10 mg/mL[4]. Studies have also been conducted using phosphate buffers at pH 4.5 and 6.8[5].

Q2: What is the optimal pH range to maintain this compound in solution?

A2: The pH of a 1% solution of this compound is in the range of 4.6 to 5.6[1][2]. While it is soluble at neutral pH (e.g., in PBS at pH 7.2)[4], maintaining a slightly acidic to neutral pH is generally a safe range to avoid precipitation.

Q3: Can I use organic solvents to aid in dissolving this compound before adding it to my buffer?

A3: Yes. You can prepare a stock solution in an organic solvent such as ethanol or DMSO, where it is soluble at approximately 5 mg/mL[4]. Subsequently, this stock solution should be diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects in your experiment[4].

Q4: My this compound solution precipitated after refrigeration. What should I do?

A4: Precipitation upon cooling can be due to decreased solubility at lower temperatures. You can try to redissolve the precipitate by gently warming the solution and sonicating it[3]. To prevent this, consider preparing the solution fresh before use, as recommended[4].

Q5: Are there any known incompatible buffer systems with this compound?

A5: While the provided information does not explicitly list incompatible buffers, precipitation issues can arise from interactions between the drug and buffer components or from using a buffer with a pH that promotes insolubility. It is always a good practice to perform a small-scale solubility test with your chosen buffer system before preparing a large batch.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterVery Soluble[1][2]
PBS (pH 7.2)~10 mg/mL[4]
Ethanol~5 mg/mL[4]
DMSO~5 mg/mL[4]
Dimethylformamide (DMF)~3 mg/mL[4]
Phosphate Buffer (pH 4.5)Solubility study performed[5]
Phosphate Buffer (pH 6.8)Solubility study performed[5][6][7][8]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

  • Determine the required concentration of this compound for your experiment.

  • Select an appropriate aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.2).

  • Weigh the required amount of this compound crystalline solid.

  • Gradually add the powder to the buffer solution while continuously stirring or vortexing.

  • If dissolution is slow, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for short intervals until the solid is completely dissolved.

  • Verify the final pH of the solution.

  • Use the solution fresh , ideally within the same day of preparation[4].

Protocol 2: Preparation of this compound Solution using an Organic Stock

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 5 mg/mL in DMSO)[4]. Purge the solvent with an inert gas before use[4].

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • Slowly add the calculated volume of the stock solution to the aqueous buffer while vigorously stirring or vortexing.

  • Ensure the final concentration of the organic solvent is minimal and does not interfere with your experimental setup[4].

  • Visually inspect for any signs of precipitation.

Visualizations

Precipitation_Troubleshooting_Workflow start_node Precipitation Observed check_conc Is concentration below solubility limit? start_node->check_conc decision_node decision_node process_node process_node solution_node solution_node check_ph Is pH appropriate? check_conc->check_ph Yes lower_conc Lower Concentration check_conc->lower_conc No check_prep Was preparation method optimal? check_ph->check_prep Yes adjust_ph Adjust pH or Change Buffer check_ph->adjust_ph No check_storage Was solution stored correctly? check_prep->check_storage Yes improve_prep Improve Preparation: - Gradual addition - Use stock solution - Gentle warming/sonication check_prep->improve_prep No prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh No solution_stable Solution Stable check_storage->solution_stable Yes lower_conc->solution_stable adjust_ph->solution_stable improve_prep->solution_stable prepare_fresh->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

Buffer_Selection_Pathway start_node Start: Buffer Selection ph_known Is required pH known? start_node->ph_known decision_node decision_node recommendation_node recommendation_node consideration_node consideration_node acidic_neutral Is pH in the acidic to neutral range? ph_known->acidic_neutral Yes determine_ph Determine required pH for experiment ph_known->determine_ph No use_phosphate Use Phosphate or Citrate Buffer acidic_neutral->use_phosphate Yes test_solubility Perform small-scale solubility test acidic_neutral->test_solubility No determine_ph->acidic_neutral use_phosphate->test_solubility proceed Proceed with experiment test_solubility->proceed

Caption: Decision pathway for selecting a suitable buffer system.

References

Impact of pH on Cevimeline hydrochloride activity in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cevimeline hydrochloride. The focus is on mitigating the impact of pH on assay performance to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound stock solutions?

A1: this compound is most stable in acidic conditions. For short-term storage (up to a few weeks), it is recommended to prepare stock solutions in a buffer with a pH between 4.0 and 5.0 and store at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below is advisable. Avoid alkaline conditions (pH > 7) as this can lead to degradation of the compound.

Q2: My this compound activity is lower than expected in a cell-based functional assay. Could pH be a factor?

A2: Yes, suboptimal pH can significantly impact the results of cell-based assays. The physiological pH of cell culture medium is typically maintained between 7.2 and 7.4. Deviations from this range can not only affect the health and viability of the cells but also alter the charge state and conformation of Cevimeline, potentially reducing its binding affinity to muscarinic receptors. Ensure your assay buffer is maintained within this physiological range.

Q3: How does the pKa of this compound influence its activity at different pH values?

A3: this compound has a pKa of approximately 9.8. This means that at physiological pH (~7.4), the molecule is predominantly in its protonated, positively charged form. This positive charge is crucial for its interaction with the orthosteric binding site of muscarinic receptors. At a pH significantly above the pKa (highly alkaline), the molecule would become deprotonated and lose its charge, which would drastically reduce its binding affinity and activity.

Q4: Can the pH of the assay buffer affect the target muscarinic receptors?

A4: Absolutely. Muscarinic receptors, like other G protein-coupled receptors, have specific conformations that are sensitive to the pH of the extracellular environment. Significant deviations from physiological pH can alter the ionization state of amino acid residues within the receptor's binding pocket, potentially disrupting the binding of Cevimeline and affecting downstream signaling.

Troubleshooting Guide

Problem Potential Cause (pH-Related) Recommended Solution
Inconsistent results between experiments The pH of the assay buffer was not consistent across different experimental runs.Always prepare fresh assay buffer for each experiment and verify its pH with a calibrated pH meter just before use. Use a buffer with sufficient buffering capacity to resist pH changes during the experiment.
Low or no compound activity 1. The compound may have degraded due to improper storage at a high pH. 2. The assay was performed at a suboptimal pH, reducing the binding of Cevimeline to its target receptor.1. Prepare fresh stock solutions of this compound in an acidic buffer (pH 4-5). 2. Ensure the final assay buffer is at a physiological pH (7.2-7.4) for optimal receptor binding and cell health.
Precipitation of the compound in the assay well The pH and ionic strength of the buffer may have led to the compound coming out of solution.While this compound is generally soluble in aqueous solutions, ensure that the buffer composition and pH are compatible. If using a high concentration of the compound, consider performing a solubility test in your assay buffer prior to the experiment.
High background signal in a functional assay (e.g., calcium flux) The assay buffer pH is stressing the cells, causing non-specific responses.Confirm that the pH of the buffer is within the physiological range (7.2-7.4). Pre-incubate cells with the assay buffer for a short period before adding the compound to allow for equilibration.

Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the M3 muscarinic receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human M3 muscarinic receptor.

  • Assay Buffer Preparation: Prepare a binding buffer consisting of 50 mM Tris-HCl with a final pH of 7.4. It is critical to adjust the pH at the temperature the assay will be performed at.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (20-40 µg of protein)

    • A fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine)

    • Varying concentrations of unlabeled this compound (or a control compound).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the functional activity of this compound by detecting intracellular calcium mobilization following M3 receptor activation.

  • Cell Culture: Plate cells expressing the M3 muscarinic receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) adjusted to pH 7.4.

  • Compound Addition: Prepare serial dilutions of this compound in the same pH 7.4 assay buffer. Add the diluted compound to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the EC50 value by plotting the change in fluorescence against the log of the this compound concentration and fitting the data to a dose-response curve.

Visual Guides

experimental_workflow cluster_prep Preparation (pH Critical) cluster_assay Assay Execution cluster_analysis Data Analysis stock Cevimeline Stock (pH 4-5) assay_setup Assay Setup stock->assay_setup buffer Assay Buffer (pH 7.4) buffer->assay_setup cells Cell Culture (pH 7.2-7.4) cells->assay_setup incubation Incubation assay_setup->incubation detection Signal Detection incubation->detection data_analysis Data Analysis (IC50/EC50) detection->data_analysis

Caption: General experimental workflow highlighting pH-critical steps.

signaling_pathway cluster_membrane Cell Membrane (pH ~7.4) cluster_intracellular Intracellular cevimeline Cevimeline (Positively Charged) m3r M3 Receptor cevimeline->m3r Binds (pH dependent) gq Gq Protein m3r->gq Activates plc PLC gq->plc Activates ip3 IP3 plc->ip3 Generates ca_release Ca2+ Release ip3->ca_release Triggers troubleshooting_logic start Inconsistent/Low Activity? check_ph Is Assay Buffer pH 7.2-7.4? start->check_ph check_stock Is Stock Solution pH 4-5? check_ph->check_stock Yes adjust_buffer Adjust Buffer pH check_ph->adjust_buffer No check_cells Are Cells Healthy? check_stock->check_cells Yes remake_stock Prepare Fresh Stock check_stock->remake_stock No optimize_cells Optimize Cell Culture check_cells->optimize_cells No proceed Proceed with Assay check_cells->proceed Yes adjust_buffer->start remake_stock->start optimize_cells->start

Technical Support Center: Cevimeline Hydrochloride & Salivary Flow Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cevimeline (B1668456) hydrochloride. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you reduce variability in your salivary flow measurements and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during salivary flow measurement experiments involving cevimeline.

Q1: We are observing high variability in baseline salivary flow rates between subjects. What are the common contributing factors?

A1: High inter-individual variability in baseline salivary flow is a known challenge. Several factors can contribute to this:

  • Physiological Factors: Age, gender, hydration status, and emotional state (e.g., stress or anxiety) can all significantly impact salivary flow.[1][2][3]

  • Dietary Factors: Recent consumption of food or beverages, especially those with strong flavors (e.g., acidic, sweet, bitter), can temporarily alter salivary flow.[1]

  • Circadian Rhythms: Saliva production follows a diurnal pattern, with flow rates typically being lower in the morning and higher in the afternoon.[4]

  • Medications: Concomitant medications, particularly those with anticholinergic properties, can reduce salivary flow.

Troubleshooting Steps:

  • Standardize Subject Preparation: Instruct subjects to fast for a specific period (e.g., 1-2 hours) before the measurement and to avoid caffeine, alcohol, and tobacco for at least 12 hours prior. Ensure subjects are adequately hydrated.

  • Consistent Timing: Schedule all baseline and follow-up measurements at the same time of day for each subject to minimize the effects of circadian rhythms.[4]

  • Acclimatization Period: Allow subjects to rest in a quiet, comfortable environment for 10-15 minutes before sample collection to minimize anxiety-related fluctuations.

  • Screening: Carefully screen subjects for the use of medications that could interfere with salivary flow.

Q2: Our post-cevimeline salivary flow measurements are inconsistent, even within the same subject. What could be causing this intra-subject variability?

A2: Intra-subject variability after cevimeline administration can be frustrating. Here are some potential causes and solutions:

  • Inconsistent Collection Technique: Variations in how saliva is collected can introduce significant error. For example, with the passive drool method, the subject's head position and level of relaxation should be consistent.[5][6] With stimulated collection, the stimulus (e.g., chewing paraffin) must be standardized in terms of duration and intensity.[7]

  • Sample Handling: Improper handling of saliva samples can lead to degradation of components and affect volume measurements. Minimizing freeze-thaw cycles is crucial for preserving sample integrity.[5]

  • Variable Drug Absorption: The absorption and metabolism of orally administered cevimeline can vary between individuals and even within the same individual on different days.

  • Localized Saliva Collection: Using absorbent devices (swabs) may lead to the collection of saliva from a localized area, which may not be representative of whole saliva.[6]

Troubleshooting Steps:

  • Rigorous Protocol Adherence: Ensure that all personnel involved in saliva collection are thoroughly trained on the standardized protocol. Provide clear, step-by-step instructions to the subjects.[5]

  • Standardized Collection Method: Use a consistent and validated saliva collection method throughout the study. The unstimulated passive drool method is often preferred for its simplicity and reliability.[5][6]

  • Immediate Processing/Storage: Process saliva samples as soon as possible after collection. If storage is necessary, freeze samples at -20°C or lower to prevent degradation. Avoid multiple freeze-thaw cycles by aliquoting samples.[8]

  • Controlled Dosing Conditions: Administer cevimeline with a standardized amount of water and under consistent dietary conditions (e.g., empty stomach).

Q3: We are not observing the expected increase in salivary flow after cevimeline administration. What are the possible reasons?

A3: A lack of response to cevimeline can be due to several factors:

  • Subject-Specific Factors: Not all individuals respond equally to cevimeline. The degree of salivary gland dysfunction can influence the response.

  • Incorrect Dosage: The dosage of cevimeline may be insufficient to elicit a significant response. Clinical trials have evaluated doses of 15 mg, 30 mg, and 60 mg three times daily.[9]

  • Drug Interactions: Other medications the subject is taking may counteract the effects of cevimeline.

  • Measurement Timing: Salivary flow should be measured at the expected peak effect of cevimeline, which is typically around 90 minutes after administration.[10]

Troubleshooting Steps:

  • Verify Dosage and Administration: Double-check the dosage and ensure that the drug is being administered correctly.

  • Review Concomitant Medications: Conduct a thorough review of all medications the subject is taking to identify any potential drug interactions.

  • Optimize Measurement Window: Ensure that salivary flow measurements are taken at the appropriate time point post-dosing to capture the peak effect.

  • Subject Eligibility: Carefully review subject inclusion/exclusion criteria to ensure that participants have sufficient residual salivary gland function to respond to stimulation.

Quantitative Data Summary

The following tables summarize salivary flow rate data from a clinical trial evaluating cevimeline.

Table 1: Unstimulated Salivary Flow Rate (mL/5 min) in a Crossover Study
Treatment Sequence Baseline (Mean) Week 4 (Mean)
Pilocarpine-Cevimeline2.34.8
Cevimeline-Pilocarpine2.14.2
Data adapted from a crossover study comparing pilocarpine (B147212) and cevimeline.[11]
Table 2: Stimulated Salivary Flow Rate (mL/5 min) in a Crossover Study
Treatment Sequence Baseline (Mean) Week 4 (Mean)
Pilocarpine-Cevimeline4.59.02
Cevimeline-Pilocarpine4.17.2
Data adapted from a crossover study comparing pilocarpine and cevimeline.[11]

Detailed Experimental Protocols

Protocol 1: Unstimulated Whole Saliva Collection (Passive Drool Method)

This protocol is designed to standardize the collection of unstimulated whole saliva to minimize variability.

Materials:

  • Pre-weighed, sterile collection tubes with a funnel top.

  • Ice bucket or cooling rack.

  • Timer.

  • Personal protective equipment (gloves).

Procedure:

  • Subject Preparation:

    • Instruct the subject to refrain from eating, drinking (except water), smoking, and oral hygiene for at least 1 hour before collection.

    • Have the subject rinse their mouth with water 10 minutes before collection to remove any debris.

    • Seat the subject in a comfortable, upright position in a quiet room for at least 10 minutes to acclimate.

  • Collection:

    • Instruct the subject to let saliva pool in the bottom of their mouth and then passively drool it into the collection tube funnel.[5] They should be instructed not to actively spit.

    • Start the timer for a 5-minute collection period.[7][12]

    • Advise the subject to minimize head, mouth, and tongue movements during the collection period.

  • Sample Handling:

    • Immediately after collection, cap the tube and place it on ice.

    • Weigh the tube to determine the volume of saliva collected (assuming a density of 1 g/mL).

    • Process the sample immediately or store it at -80°C. Avoid repeated freeze-thaw cycles.[5]

Protocol 2: Stimulated Whole Saliva Collection (Paraffin Chewing Method)

This protocol provides a standardized method for collecting stimulated whole saliva.

Materials:

  • Pre-weighed, sterile collection tubes.

  • Unflavored paraffin (B1166041) wax pellets.

  • Timer.

  • Personal protective equipment (gloves).

Procedure:

  • Subject Preparation:

    • Follow the same subject preparation steps as in Protocol 1.

  • Collection:

    • Provide the subject with a pre-weighed piece of paraffin wax.

    • Instruct the subject to chew the paraffin at a steady rate of approximately 60 chews per minute.

    • Start the timer for a 5-minute collection period.[7]

    • Instruct the subject to expectorate all saliva produced into the pre-weighed collection tube.

  • Sample Handling:

    • Follow the same sample handling steps as in Protocol 1.

Visualizations

Cevimeline Signaling Pathway

Cevimeline_Signaling_Pathway cluster_cell Salivary Gland Acinar Cell Cevimeline Cevimeline M3R M3 Muscarinic Receptor Cevimeline->M3R binds Gq Gq/11 Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Saliva_Secretion Saliva Secretion Ca_release->Saliva_Secretion PKC->Saliva_Secretion

Caption: Signaling pathway of Cevimeline in salivary gland acinar cells.

Experimental Workflow for Salivary Flow Measurement

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Subject_Screening Subject Screening Informed_Consent Informed Consent Subject_Screening->Informed_Consent Standardized_Instructions Provide Standardized Instructions Informed_Consent->Standardized_Instructions Baseline_Measurement Baseline Salivary Flow Measurement Standardized_Instructions->Baseline_Measurement Cevimeline_Admin Administer Cevimeline Baseline_Measurement->Cevimeline_Admin Post_Dose_Measurement Post-Dose Salivary Flow Measurement (at 90 min) Cevimeline_Admin->Post_Dose_Measurement Sample_Processing Sample Processing & Storage Post_Dose_Measurement->Sample_Processing Data_Analysis Data Analysis Sample_Processing->Data_Analysis

Caption: Standardized workflow for a cevimeline clinical trial.

Troubleshooting Logic for High Variability

Troubleshooting_Variability Start High Variability in Salivary Flow Data Check_Protocol Review Collection Protocol Adherence Start->Check_Protocol Check_Subject_Prep Examine Subject Preparation Procedures Start->Check_Subject_Prep Check_Timing Verify Consistency of Measurement Timing Start->Check_Timing Check_Handling Assess Sample Handling & Storage Start->Check_Handling Solution1 Re-train staff on standardized protocol Check_Protocol->Solution1 Solution2 Implement stricter fasting and hydration guidelines Check_Subject_Prep->Solution2 Solution3 Schedule all measurements at the same time of day Check_Timing->Solution3 Solution4 Ensure immediate processing or proper freezing Check_Handling->Solution4

Caption: Decision tree for troubleshooting high data variability.

References

Validation & Comparative

A Comparative Analysis of Cevimeline Hydrochloride and Pilocarpine for Xerostomia in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cevimeline (B1668456) hydrochloride and pilocarpine (B147212), two prominent muscarinic agonists used in the management of xerostomia (dry mouth), with a specific focus on their performance in animal models. The following sections detail their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data from preclinical studies.

Mechanism of Action: Muscarinic Receptor Agonism

Both cevimeline and pilocarpine function as cholinergic agents that stimulate muscarinic acetylcholine (B1216132) receptors to increase exocrine gland secretion, including saliva.[1] Their primary therapeutic effect for xerostomia is mediated through the activation of M3 muscarinic receptors located on the acinar cells of salivary glands.[2][3]

  • Pilocarpine: A naturally derived alkaloid, pilocarpine is a non-selective muscarinic agonist, meaning it can activate all five subtypes of muscarinic receptors (M1-M5).[2][4] However, its sialagogic (saliva-inducing) effects are predominantly attributed to its action on M3 receptors.[3][4]

  • Cevimeline: A synthetic quinuclidine (B89598) derivative of acetylcholine, cevimeline is also a muscarinic agonist.[5] While some studies describe it as a selective stimulator of M3 receptors[6], a binding study in rats found that neither cevimeline nor pilocarpine displayed significant subtype selectivity for M1, M2, or M3 receptors, indicating non-selective agonism for both.[7] However, other animal studies suggest cevimeline has a considerably higher affinity for M3 receptors compared to pilocarpine.[8]

The binding of these agonists to the M3 receptor initiates a G-protein-coupled signaling cascade, leading to the activation of phospholipase C. This results in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. The elevated calcium levels trigger the secretion of saliva from the acinar cells.[3]

G cluster_cell Salivary Acinar Cell Agonist Cevimeline or Pilocarpine M3R M3 Muscarinic Receptor Agonist->M3R Binds G_Protein Gq/11 Protein M3R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Saliva_Secretion Saliva Secretion Ca_Release->Saliva_Secretion Stimulates

Caption: M3 receptor signaling pathway for saliva secretion.

Comparative Efficacy in Animal Models

Preclinical studies in various animal models of xerostomia, primarily radiation-induced models, provide quantitative data on the sialagogic effects of both drugs.

In a key study using a rat model of xerostomia induced by X-ray irradiation, both drugs dose-dependently increased salivary flow over a 120-minute period.[7] However, there were notable differences in their potency and duration of action. Preclinical studies in dogs have shown that while the initial salivation-eliciting activity was similar to pilocarpine, the effect of cevimeline lasted nearly twice as long.[9] This is consistent with findings that cevimeline has a longer half-life.[4]

Table 1: Sialogogic Efficacy in X-Ray Irradiated Rats

Parameter Pilocarpine Hydrochloride Cevimeline Hydrochloride Reference
Animal Model Male rats with xerostomia induced by X-ray (15 Gy) irradiation Male rats with xerostomia induced by X-ray (15 Gy) irradiation [7]
Administration Intraperitoneal (i.d.) Intraperitoneal (i.d.) [7]
Dose Range 0.1 - 0.8 mg/kg 3 - 30 mg/kg [7]
Minimum Effective Dose 0.2 mg/kg 10 mg/kg [7]

| Effect | Dose-dependent increase in salivary flow and total volume | Dose-dependent increase in salivary flow and total volume |[7] |

Comparative Safety and Side Effect Profile

Pharmacological safety profiles have been compared in animal models, assessing effects on the central nervous system (CNS), respiratory, and cardiovascular systems.

A significant difference was observed in CNS effects. In conscious normal rats, cevimeline at higher doses (30 and 100 mg/kg, p.o.) induced significant hypothermia, whereas pilocarpine (0.4-4 mg/kg, p.o.) had no effect on body temperature.[7] For respiratory and cardiovascular effects in anesthetized rats, no clear difference in the safety margin was found between the two drugs; both induced significant changes in respiratory rate, heart rate, and blood pressure at doses close to their effective sialagogic doses.[7] However, another preclinical study noted that the adverse effects of cevimeline were less severe than those of pilocarpine.[9]

Table 2: Comparative Safety and Side Effects in Rat Models

System Pilocarpine Hydrochloride This compound Reference
Central Nervous System No effect on body temperature (0.4-4 mg/kg p.o.) Caused significant hypothermia (30 and 100 mg/kg p.o.) [7]
Respiratory System Significant changes at doses close to effective sialagogic dose Significant changes at doses close to effective sialagogic dose [7]

| Cardiovascular System | Significant changes at doses close to effective sialagogic dose | Significant changes at doses close to effective sialagogic dose |[7] |

Experimental Protocols

The methodologies employed in animal studies are critical for interpreting the data. Below is a representative protocol for inducing xerostomia and evaluating drug efficacy.

Protocol: Induction of Radiation-Induced Xerostomia and Saliva Collection in Rats

  • Animal Model: Male rats are typically used.

  • Anesthesia: Animals are anesthetized prior to the irradiation procedure.

  • Irradiation: A single dose of radiation (e.g., 15 Gy) is delivered from an X-ray source, specifically targeting the head and neck region to induce salivary gland damage while shielding the rest of the body.[7] This mimics the xerostomia seen in patients undergoing radiotherapy for head and neck cancer.[10][11]

  • Post-Irradiation Period: A recovery period allows for the development of chronic salivary gland hypofunction.

  • Drug Administration: Pilocarpine, cevimeline, or a placebo is administered, often via intraperitoneal injection or oral gavage, at varying doses.[7]

  • Saliva Collection: Following drug administration, saliva is collected over a specified period (e.g., 120 minutes). The submandibular/sublingual glands are often the focus.[7] The volume of secreted saliva is measured to determine the salivary flow rate.

G cluster_protocol Experimental Workflow for Xerostomia Model start Select Animal Model (e.g., Rats) anesthesia Anesthetize Animal start->anesthesia irradiate X-Ray Irradiation (15 Gy) to Head & Neck anesthesia->irradiate recover Post-Irradiation Recovery Period irradiate->recover group Divide into Treatment Groups (Cevimeline, Pilocarpine, Placebo) recover->group administer Administer Drug (i.d. or p.o.) group->administer collect Collect Saliva (e.g., 120 min) administer->collect analyze Measure Salivary Flow Rate & Volume collect->analyze

Caption: Workflow for evaluating sialogogues in a rat xerostomia model.

Summary and Conclusion

Preclinical data from animal models provide valuable insights into the comparative pharmacology of cevimeline and pilocarpine.

  • Efficacy: Both drugs are effective sialogogues. While pilocarpine is more potent on a mg/kg basis, cevimeline demonstrates a significantly longer duration of action, which could translate to less frequent dosing.[7][9]

  • Safety: The primary safety difference observed in animal models is the CNS effect of hypothermia induced by higher doses of cevimeline, which is not seen with pilocarpine.[7] Cardiovascular and respiratory effects appear comparable at therapeutically relevant doses.[7]

For researchers and drug development professionals, these findings underscore a trade-off between potency and duration of action. The longer half-life of cevimeline is a potential clinical advantage.[12] However, the differing side-effect profiles, particularly the CNS effects observed in animal models, warrant consideration in further translational and clinical research. The choice between these agents in a clinical setting may depend on individual patient tolerance and the desired duration of symptomatic relief.

References

A Comparative Guide to the Efficacy of Cevimeline Hydrochloride and Other M3 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Cevimeline (B1668456) hydrochloride and other M3 muscarinic agonists, with a primary focus on pilocarpine (B147212), the most common clinical comparator. The information presented is supported by preclinical and clinical experimental data to aid in research and drug development efforts.

Preclinical Comparative Efficacy

Cevimeline and pilocarpine are both non-selective muscarinic agonists, but they exhibit different affinities and functional potencies across the various muscarinic receptor subtypes. While both primarily target M3 receptors to stimulate salivary secretion, their interactions with other subtypes can contribute to their overall pharmacological profiles and side-effect profiles.

Data Presentation: In Vitro Pharmacological Parameters

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of cevimeline and pilocarpine for human muscarinic receptor subtypes. These values are compiled from various in vitro studies and can vary based on the specific experimental conditions and cell systems used.

Table 1: Binding Affinity (Ki) of Cevimeline and Pilocarpine for Muscarinic Receptors

Receptor SubtypeLigandKi (μM)Cell Line/Tissue
M1Cevimeline0.023CHO-K1 cells
M2Cevimeline1.04CHO-K1 cells
M3Cevimeline0.048CHO-K1 cells
M4Cevimeline1.31CHO-K1 cells
M5Cevimeline0.063CHO-K1 cells
M3Pilocarpine30Not Specified

Note: Comprehensive Ki values for pilocarpine from competitive binding assays are not as readily available in a single comparative study.

Table 2: Functional Potency (EC50) of Cevimeline and Pilocarpine at Muscarinic Receptors

Receptor SubtypeAssayLigandEC50 (μM)Cell Line/Tissue
M1Ca2+ MobilizationCevimeline0.023CHO-K1 cells
M3Ca2+ MobilizationCevimeline0.048CHO-K1 cells
M1Phosphoinositide (PI) TurnoverPilocarpine18Rat Hippocampus[1]
M2Low-Km GTPasePilocarpine4.5Rat Cortex
M3Ca2+ MobilizationPilocarpine~3 (relative to Carbachol)CHO-K1 cells[2]

Clinical Comparative Efficacy

Cevimeline and pilocarpine are the two primary oral muscarinic agonists approved for the treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome. Clinical trials have compared their efficacy in stimulating salivary flow and their associated side effects.

Data Presentation: Clinical Trial Results for Salivary Flow

The following table summarizes the results from a pilot study comparing the effects of cevimeline and pilocarpine on salivary secretion in patients with xerostomia.

Table 3: Comparison of Cevimeline and Pilocarpine on Salivary Flow Rate in Xerostomia Patients

TreatmentDosageChange in Unstimulated Salivary Flow Rate (ml/min)Change in Stimulated Salivary Flow Rate (ml/min)
Pilocarpine5 mg, three times a dayIncreased, but not statistically different from cevimeline[3]Slightly higher increment than cevimeline, but not statistically significant[3]
Cevimeline30 mg, three times a dayIncreased, but not statistically different from pilocarpine[3]Increased, but slightly less than pilocarpine (not statistically significant)[3]

Another study in healthy volunteers found that while both drugs increased salivary flow, cevimeline resulted in a significantly higher secretion at 140 and 200 minutes after administration.[4] A crossover study concluded that there was no statistically significant difference in the efficacy of pilocarpine and cevimeline in increasing salivary flow in patients with dry mouth.[5]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a standard method used to determine the binding affinity (Ki) of a test compound (e.g., cevimeline, pilocarpine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype (M1, M2, or M3).

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human muscarinic receptor subtype.

  • Radioligand: A high-affinity muscarinic antagonist labeled with tritium, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Test Compound: Cevimeline hydrochloride or Pilocarpine nitrate.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Fluid.

Procedure:

  • Preparation: Thaw the cell membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a predetermined optimal protein concentration. Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, add the assay buffer, the radioligand ([3H]-NMS) at a concentration close to its dissociation constant (Kd), and either the test compound at various concentrations, the non-specific binding control (atropine), or buffer alone (for total binding).

  • Reaction Initiation: Add the diluted cell membrane suspension to each well to start the binding reaction.

  • Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Measurement of Stimulated Salivary Flow in Humans

This protocol describes a common clinical method for quantifying the efficacy of sialagogues like cevimeline and pilocarpine.

Objective: To measure the rate of stimulated whole saliva production in human subjects.

Materials:

  • Stimulant: Paraffin (B1166041) wax, sugar-free lemon drop candy, or other standardized stimulants.

  • Collection Device: A pre-weighed collection tube or a graduated cylinder.

  • Timer.

  • Scale (if using pre-weighed tubes).

Procedure:

  • Pre-measurement Instructions: Instruct the subject to refrain from eating, drinking, smoking, or oral hygiene procedures for at least one hour before the measurement.

  • Baseline Collection (Optional but Recommended): Before administering the stimulant, an unstimulated saliva sample can be collected for a set period (e.g., 5 minutes) by having the subject drool into the collection device.[6]

  • Stimulation: Provide the subject with the stimulant (e.g., a piece of paraffin wax to chew).

  • Collection Period: Instruct the subject to chew the stimulant continuously for a defined period (e.g., 5 minutes). During this time, they should expectorate all saliva produced into the collection device.[7][8]

  • Measurement: After the collection period, determine the volume of saliva collected. If using a pre-weighed tube, weigh the tube with the saliva and subtract the initial weight of the tube. If using a graduated cylinder, read the volume directly.

  • Calculation of Flow Rate: Divide the total volume of saliva (in mL) by the duration of the collection period (in minutes) to obtain the stimulated salivary flow rate in mL/min.

  • Post-drug Measurement: To assess the efficacy of a drug, this procedure is performed at baseline (before drug administration) and at specified time points after drug administration.

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 family of G-proteins. This pathway is central to the secretagogue effects of M3 agonists in salivary glands.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases CellularResponse Saliva Secretion Ca->CellularResponse Triggers PKC->CellularResponse Contributes to Agonist Cevimeline / Pilocarpine Agonist->M3R Binds to

Caption: M3 Muscarinic Receptor Signaling Pathway for Saliva Secretion.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the binding affinity of a test compound.

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepMembranes Prepare Cell Membranes (Expressing M3R) Incubate Incubate: Membranes + Radioligand + Test Compound PrepMembranes->Incubate PrepRadioligand Prepare Radioligand ([³H]-NMS) PrepRadioligand->Incubate PrepCompound Prepare Serial Dilutions of Test Compound PrepCompound->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC₅₀ and Ki Plot->Calculate

Caption: Workflow for a Radioligand Competition Binding Assay.

Logical Relationship: From Preclinical Data to Clinical Efficacy

The following diagram illustrates the logical progression from in vitro preclinical findings to the assessment of clinical efficacy for an M3 agonist.

Preclinical_to_Clinical InVitro In Vitro Studies (Binding & Functional Assays) InVivo In Vivo Animal Models (Salivary Secretion) InVitro->InVivo Identifies Potent & Selective Compounds ClinicalTrials Human Clinical Trials (Phase I-III) InVivo->ClinicalTrials Demonstrates Proof-of-Concept & Safety ClinicalEfficacy Clinical Efficacy (Increased Salivary Flow, Symptom Improvement) ClinicalTrials->ClinicalEfficacy Establishes Therapeutic Benefit in Patients

Caption: Logical Progression from Preclinical to Clinical Efficacy.

References

A Comparative Guide to Validating Analytical Methods for Cevimeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of Cevimeline hydrochloride: a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a UV-Visible Spectrophotometric method. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical technique for their specific needs, ensuring the accuracy, precision, and reliability of their results.

Introduction to this compound Analysis

This compound is a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome. Accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two widely used analytical techniques for this purpose. This guide presents a side-by-side comparison of these methods, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

A validated stability-indicating RP-HPLC method offers high specificity and the ability to separate the active pharmaceutical ingredient (API) from its degradation products and impurities. In contrast, a UV-Visible spectrophotometric method provides a simpler, more rapid, and cost-effective approach for the routine analysis of this compound.

ParameterStability-Indicating RP-HPLC Method[1]UV-Visible Spectrophotometric Method
Principle Separation based on partitioning between a stationary phase and a mobile phase.Measurement of light absorption by the analyte at a specific wavelength.
Instrumentation HPLC system with UV detectorUV-Visible Spectrophotometer
Specificity High (can separate from impurities and degradants)Lower (potential for interference from excipients or degradants that absorb at the same wavelength)
Sensitivity High (LOD: 0.8 µg/ml, LOQ: 2.5 µg/ml)[1]Moderate
Linearity Range LOQ to 150% of the analytical concentration[1]10-60 µg/ml
Wavelength 210 nm[1]206.5 nm
Analysis Time Longer (retention time ~12 min)[1]Shorter
Cost Higher (instrumentation and solvent consumption)Lower
Application Stability studies, impurity profiling, quality controlRoutine quality control, dissolution testing

Experimental Protocols

Stability-Indicating RP-HPLC Method

This method is designed to be specific for this compound and can resolve it from its potential degradation products.

Chromatographic Conditions: [1]

  • Column: Hypersil BDS C18 (250mm x 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Monobasic Sodium Phosphate (B84403) Monohydrate buffer (pH 3.0, adjusted with ortho-phosphoric acid) containing 1% Triethylamine (TEA) and Methanol in a ratio of 85:15 (v/v).

  • Flow Rate: 0.8 ml/min

  • Injection Volume: 20 µl

  • Detection Wavelength: 210 nm

  • Column Temperature: Ambient

Validation Parameters: [1]

  • Linearity: The method demonstrated linearity over the range of the Limit of Quantitation (LOQ) to 150% of the target concentration, with a correlation coefficient (r²) of 0.9980.

  • Limit of Detection (LOD): 0.8 µg/ml

  • Limit of Quantitation (LOQ): 2.5 µg/ml

  • Precision: The method was found to be precise, with low relative standard deviation (%RSD) for replicate injections.

  • Accuracy: The accuracy of the method was confirmed by recovery studies.

  • Specificity: Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions showed no interference from degradants at the retention time of this compound, confirming the stability-indicating nature of the method.

UV-Visible Spectrophotometric Method

This method is a simpler alternative for the quantification of this compound in routine quality control.

Methodology:

  • Solvent: 6.8 pH phosphate buffer

  • Wavelength of Maximum Absorbance (λmax): 206.5 nm

  • Standard Solutions: Prepare a stock solution of this compound in the phosphate buffer and make serial dilutions to obtain concentrations ranging from 10 µg/ml to 60 µg/ml.

  • Calibration Curve: Measure the absorbance of the standard solutions at 206.5 nm and plot a graph of absorbance versus concentration.

  • Sample Analysis: Dissolve a known quantity of the sample in the phosphate buffer, dilute appropriately to fall within the calibration range, and measure the absorbance. The concentration of this compound in the sample can be determined from the calibration curve.

Validation Parameters:

While a complete validation study for this specific UV-Vis method is not detailed in the available literature, a typical validation would include:

  • Linearity: Establishing a linear relationship between absorbance and concentration over a defined range.

  • Accuracy: Assessed by recovery studies of spiked placebo samples.

  • Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Specificity: Evaluating the interference from common excipients.

Mandatory Visualizations

This compound Signaling Pathway

This compound acts as a muscarinic agonist, primarily targeting M1 and M3 receptors. Its therapeutic effect in treating dry mouth is mediated through the stimulation of M3 receptors in the salivary glands, leading to increased saliva secretion.

G Cevimeline Cevimeline HCl M3R Muscarinic M3 Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Saliva Saliva Secretion Ca_release->Saliva Stimulates

Caption: Signaling pathway of this compound.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method is a systematic process to ensure that the method is suitable for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) Column Selection Column Selection Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Detector Wavelength Detector Wavelength Mobile Phase Optimization->Detector Wavelength Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Method Development Method Development Method Validation (ICH Guidelines) Method Validation (ICH Guidelines)

Caption: HPLC method validation workflow.

Conclusion

Both the stability-indicating RP-HPLC and UV-Visible spectrophotometric methods offer viable options for the analysis of this compound. The choice of method depends on the specific analytical requirements.

  • The RP-HPLC method is indispensable for stability studies and for the analysis of samples where the presence of impurities or degradation products is a concern. Its high specificity and sensitivity make it the preferred method for regulatory submissions and in-depth quality control.

  • The UV-Visible spectrophotometric method , on the other hand, is a practical choice for routine analysis in a quality control setting due to its simplicity, speed, and lower cost. However, its lower specificity may require additional justification and validation to ensure that excipients or potential impurities do not interfere with the measurement.

For drug development professionals, a thorough understanding of the principles, advantages, and limitations of each method is essential for making informed decisions regarding analytical testing strategies for this compound.

References

Head-to-head comparison of Cevimeline and xanomeline in cognitive models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of Cevimeline and xanomeline (B1663083), two muscarinic acetylcholine (B1216132) receptor agonists with potential for cognitive enhancement. The following sections detail their mechanisms of action, present available quantitative data from preclinical and clinical studies, outline experimental protocols for key cognitive assays, and visualize their signaling pathways and a typical experimental workflow.

Mechanism of Action and Receptor Selectivity

Cevimeline and xanomeline both exert their effects by acting as agonists at muscarinic acetylcholine receptors, but they exhibit different selectivity profiles.

Cevimeline is a cholinergic agonist that primarily targets M1 and M3 muscarinic receptors .[1] It is a potent M1 agonist, with a two-fold lower selectivity for M3 and a three-fold lower selectivity for M5 receptors.[2] The activation of M1 receptors is linked to cognitive processes, while M3 receptor activation is associated with secretions from exocrine glands.[2]

Xanomeline is a muscarinic agonist with a preference for M1 and M4 receptors .[3][4] This dual agonism is thought to contribute to its potential effects on both cognition (via M1) and psychosis (via M4).[5] Due to dose-limiting peripheral cholinergic side effects, xanomeline's development for Alzheimer's disease was halted.[3] It has since been combined with the peripherally acting muscarinic antagonist trospium (B1681596) chloride (as KarXT) to mitigate these side effects, and this combination has been investigated for the treatment of schizophrenia.[6][7]

Quantitative Data on Cognitive Performance

The following tables summarize the available quantitative data for Cevimeline and xanomeline from various cognitive models. It is important to note that direct head-to-head preclinical studies with identical methodologies are limited.

Table 1: Preclinical Studies in Animal Models
DrugAnimal ModelCognitive TaskKey Findings
Cevimeline MicePassive Avoidance Task1.0 mg/kg (p.o.) administration resulted in the improvement of scopolamine-induced memory deficits.[8]
Xanomeline Aged MiceNovel Object RecognitionA derivative of xanomeline (EUK1001) at 0.1, 0.5, or 1.0 mg/kg showed comparable performance improvement to 1.0 mg/kg of xanomeline in enhancing contextual fear conditioning and passive avoidance.[9] EUK1001 also improved performance in the novel object recognition test.[10]
Xanomeline RatsConditioned Avoidance RespondingXanomeline inhibited conditioned avoidance responding, an effect that was blocked by the muscarinic antagonist scopolamine (B1681570).[11]
Table 2: Clinical Studies in Human Subjects
DrugPatient PopulationCognitive AssessmentKey Findings
Cevimeline Sjögren's Syndrome-While primarily studied for xerostomia, preclinical evidence suggests potential for cognitive enhancement.[8][12] Clinical trials in this population focused on salivary and lacrimal function, with doses of 15 mg and 30 mg well-tolerated.[8]
Xanomeline Alzheimer's DiseaseAlzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)A significant dose-dependent improvement in cognitive function was observed.[7] In a 6-month trial, the 75 mg t.i.d. dose showed a significant treatment effect compared to placebo (p = 0.045).[3]
Xanomeline (as KarXT) SchizophreniaCognitive Composite ScoreIn a subgroup of patients with baseline cognitive impairment, KarXT showed a significantly greater benefit for cognition compared with placebo (least squares mean difference=0.31, SE=0.10; d=0.54).[6]

Signaling Pathways

The cognitive-enhancing effects of Cevimeline and xanomeline are mediated through distinct signaling cascades following the activation of their respective target receptors.

Cevimeline Signaling Pathway

Cevimeline's agonism at M1 and M3 receptors, which are Gq-coupled, primarily activates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events are crucial for neuronal excitability and synaptic plasticity.

Cevimeline Signaling Pathway Cevimeline Cevimeline M1_M3 M1/M3 Receptors (Gq-coupled) Cevimeline->M1_M3 Gq Gq protein M1_M3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cognitive_Effects Cognitive Enhancement Ca_release->Cognitive_Effects PKC->Cognitive_Effects

Cevimeline's Gq-coupled signaling cascade.
Xanomeline Signaling Pathway

Xanomeline's dual agonism at M1 (Gq-coupled) and M4 (Gi-coupled) receptors results in a more complex signaling profile. The M1 activation follows a similar Gq-PLC pathway as Cevimeline. In contrast, M4 activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This modulation of the Gi pathway is thought to influence dopamine (B1211576) release, contributing to its antipsychotic effects, while M1 agonism drives the pro-cognitive effects.

Xanomeline Signaling Pathway cluster_m1 M1 Receptor (Gq) cluster_m4 M4 Receptor (Gi) Xanomeline_M1 Xanomeline M1 M1 Receptor Xanomeline_M1->M1 Gq Gq protein M1->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Cognitive_Enhancement Cognitive Enhancement IP3_DAG->Cognitive_Enhancement Xanomeline_M4 Xanomeline M4 M4 Receptor Xanomeline_M4->M4 Gi Gi protein M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Dopamine_Modulation Dopamine Modulation cAMP->Dopamine_Modulation

Xanomeline's dual Gq and Gi signaling.

Experimental Protocols

Standardized behavioral assays are crucial for evaluating the efficacy of cognitive enhancers. Below are detailed protocols for two commonly used tests in rodent models.

Morris Water Maze (MWM) for Spatial Learning and Memory

The Morris Water Maze is a widely used task to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (typically 120-180 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface in one of the four designated quadrants. Visual cues are placed around the room to aid in spatial navigation.

  • Procedure:

    • Acquisition Phase (4-5 days): Mice or rats are given multiple trials per day to find the hidden platform from different starting locations. The latency to find the platform and the path taken are recorded. A decrease in escape latency over successive days indicates learning.

    • Probe Trial (Day after last acquisition day): The platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Drug Administration: The test compound (Cevimeline or xanomeline) or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the first trial of each day (e.g., 30-60 minutes). To model cognitive deficits, an amnesic agent like scopolamine can be administered prior to the test compound.

Novel Object Recognition (NOR) for Recognition Memory

The Novel Object Recognition task assesses an animal's ability to recognize a familiar object from a novel one, a measure of recognition memory.

  • Apparatus: An open-field arena (e.g., 40x40 cm or 50x50 cm). A set of distinct objects that are of similar size and material but different in shape and appearance.

  • Procedure:

    • Habituation (Day 1): The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate.

    • Familiarization/Training Phase (Day 2): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 5-10 minutes).

    • Test Phase (Day 2, after a retention interval, e.g., 1-24 hours): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

  • Drug Administration: Similar to the MWM, the test compound is administered before the familiarization phase or before the test phase to assess its effect on memory acquisition or retrieval, respectively.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a cognitive-enhancing drug in a scopolamine-induced amnesia model using the Morris Water Maze.

Experimental Workflow: MWM Scopolamine Model Start Start Acclimation Animal Acclimation (Habituation to Handling & Maze) Start->Acclimation Grouping Randomized Grouping (Vehicle, Scopolamine, Scopolamine + Drug) Acclimation->Grouping Drug_Admin Drug/Vehicle Administration (e.g., 60 min pre-test) Grouping->Drug_Admin Scopolamine_Admin Scopolamine Administration (e.g., 30 min pre-test) Drug_Admin->Scopolamine_Admin MWM_Acquisition Morris Water Maze Acquisition Phase (4-5 days) Scopolamine_Admin->MWM_Acquisition Probe_Trial Probe Trial (Day 6) MWM_Acquisition->Probe_Trial Data_Analysis Data Analysis (Escape Latency, Time in Quadrant) Probe_Trial->Data_Analysis End End Data_Analysis->End

Workflow for MWM scopolamine-induced amnesia model.

Conclusion

Both Cevimeline and xanomeline demonstrate pro-cognitive potential through their action on muscarinic receptors. Cevimeline's potent M1 agonism and xanomeline's dual M1/M4 agonism provide distinct pharmacological profiles. While clinical data for xanomeline in Alzheimer's disease and schizophrenia show promise, particularly when its peripheral side effects are managed, the preclinical data for Cevimeline also supports its potential for cognitive enhancement. Further head-to-head comparative studies in standardized preclinical models are warranted to fully elucidate their relative efficacy and therapeutic potential for treating cognitive deficits.

References

Replicating Clinical Trial Success: A Laboratory Guide to Cevimeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for replicating the clinical trial results of Cevimeline (B1668456) hydrochloride in a laboratory setting. By offering a direct comparison with the alternative, Pilocarpine (B147212), and detailing experimental protocols, this document aims to facilitate further research and development in the treatment of xerostomia, particularly in the context of Sjögren's syndrome.

Cevimeline hydrochloride, a cholinergic agonist, has demonstrated efficacy in clinical trials for the treatment of dry mouth (xerostomia) in patients with Sjögren's syndrome.[1][2] Its mechanism of action lies in its affinity for muscarinic M1 and M3 receptors, which are abundant in salivary and lacrimal glands.[1][3] Activation of these receptors stimulates salivary secretion, alleviating the primary symptom of this autoimmune disease.[3][4] This guide outlines in vitro and in vivo methodologies to assess the efficacy and mechanism of Cevimeline, drawing parallels with Pilocarpine, another muscarinic agonist used for the same indication.

Comparative Efficacy: Cevimeline vs. Pilocarpine

To provide a clear comparison of the two primary secretagogues used in the treatment of xerostomia, the following tables summarize their performance in both in vitro and in vivo settings.

In Vitro Potency at the Human M3 Muscarinic Receptor
CompoundAssay TypeCell LineParameterValue (µM)
Cevimeline Calcium FluxCHO cells expressing human M3 receptorEC500.048[1]
Pilocarpine Phosphoinositide TurnoverRat Hippocampus (M1/M3)EC5018[3]
Pilocarpine Calcium MobilizationCHO-K1 cells expressing human M1 receptorEC50~3 (relative to Carbachol)[5]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

In Vivo Efficacy in Animal Models of Xerostomia
CompoundAnimal ModelAdministration RouteDose RangeOutcome
Cevimeline Murine models of Sjögren's syndromeIntraduodenal (i.d.)3-30 mg/kgDose-dependent increase in salivation[6]
Cevimeline X-ray irradiated ratsIntraduodenal (i.d.)3-30 mg/kgDose-dependent increase in salivary flow[4]
Pilocarpine Non-obese diabetic (NOD) miceIntraperitoneal (i.p.)Not specifiedIncreased salivary flow rates[7]
Pilocarpine X-ray irradiated ratsIntraduodenal (i.d.)0.1-0.8 mg/kgDose-dependent increase in salivary flow[4]

Experimental Protocols

To facilitate the replication of these findings, detailed protocols for key experiments are provided below.

In Vitro M3 Muscarinic Receptor Activation Assay (Calcium Flux)

This assay measures the ability of a compound to activate the M3 muscarinic receptor, leading to an increase in intracellular calcium concentration.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound and Pilocarpine hydrochloride.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Culture: Culture the CHO-M3 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well microplates at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of Cevimeline and Pilocarpine in assay buffer.

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Add the compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity (excitation ~485 nm, emission ~525 nm) for at least 3 minutes.

  • Data Analysis: Determine the EC50 values for each compound by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Salivary Flow Measurement in a Sjögren's Syndrome Mouse Model

This protocol details the measurement of saliva production in the Non-obese diabetic (NOD) mouse, a widely used model for Sjögren's syndrome.

Materials:

  • Female NOD mice (12-16 weeks of age).

  • This compound and Pilocarpine hydrochloride dissolved in sterile saline.

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Pre-weighed cotton balls.

  • Fine-tipped forceps.

  • Microcentrifuge tubes.

  • Analytical balance.

Procedure:

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection.

  • Drug Administration: Administer a single dose of Cevimeline, Pilocarpine, or vehicle (saline) via intraperitoneal injection.

  • Saliva Collection: Five minutes after drug administration, carefully place a pre-weighed cotton ball in the mouse's mouth for a period of 15 minutes.

  • Measurement: Remove the cotton ball and immediately place it in a pre-weighed microcentrifuge tube. Weigh the tube with the saliva-saturated cotton ball.

  • Calculation: The weight of the collected saliva is determined by subtracting the initial weight of the cotton ball and tube from the final weight. Salivary flow is typically expressed as mg of saliva per gram of body weight.

  • Dose-Response: Repeat the procedure with different doses of each compound to generate a dose-response curve.

Visualizing the Mechanism of Action

To understand how Cevimeline stimulates saliva production at a molecular level, it is essential to visualize the underlying signaling pathways and experimental workflows.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CEV Cevimeline M3R M3 Muscarinic Receptor CEV->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases AQP5_vesicle AQP5 Vesicle Ca->AQP5_vesicle Triggers fusion PKC->AQP5_vesicle Phosphorylates AQP5_membrane Aquaporin-5 (AQP5) AQP5_vesicle->AQP5_membrane Translocates to Apical Membrane Saliva Saliva Secretion AQP5_membrane->Saliva Increases water permeability leading to

Caption: M3 Muscarinic Receptor Signaling Pathway in Salivary Acinar Cells.

This diagram illustrates the intracellular signaling cascade initiated by the binding of Cevimeline to the M3 muscarinic receptor, culminating in saliva secretion.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_histology Histological and Molecular Analysis A1 Culture CHO-M3 Cells A2 Plate Cells in 96-well Format A1->A2 A3 Load Cells with Calcium Dye A2->A3 A4 Add Cevimeline/Pilocarpine A3->A4 A5 Measure Fluorescence (Calcium Flux) A4->A5 A6 Calculate EC50 A5->A6 B1 Select NOD Mice B2 Anesthetize Mice B1->B2 B3 Administer Cevimeline/Pilocarpine (i.p.) B2->B3 B4 Collect Saliva with Pre-weighed Cotton B3->B4 B5 Measure Saliva Weight B4->B5 B6 Analyze Dose-Response B5->B6 C1 Euthanize Mice and Collect Salivary Glands C2 Fix, Embed, and Section Tissue C1->C2 C3 Immunofluorescence Staining for AQP5 C2->C3 C4 Confocal Microscopy and Image Analysis C3->C4 C5 Quantify AQP5 Translocation C4->C5

References

Comparative Analysis of Salivary Flow in Clinical Studies of Cevimeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a statistical analysis and comparison of salivary flow data from clinical studies involving Cevimeline (B1668456) hydrochloride. It is intended for researchers, scientists, and drug development professionals interested in the efficacy of Cevimeline for treating xerostomia (dry mouth), particularly in patients with Sjögren's syndrome. The guide objectively compares Cevimeline's performance against placebo and pilocarpine (B147212), another common sialagogue.

Data Presentation: Quantitative Analysis of Salivary Flow

The following tables summarize the quantitative data on salivary flow rates from key clinical trials.

Table 1: Cevimeline Hydrochloride vs. Placebo in Sjögren's Syndrome Patients

Study DurationTreatment Group (Dosage)Mean Change in Salivary Flow RateStatistical SignificanceReference
12 WeeksCevimeline 30 mg t.i.d.Statistically significant global improvementp = 0.0004[1]
6 WeeksCevimeline 30 mg t.i.d.Significant improvement in salivary flow-[2]
6 WeeksCevimeline 60 mg t.i.d.Significant improvement in salivary flow-[2]
6 WeeksPlaceboNo significant improvement-[2]
12 WeeksCevimeline 15 mg t.i.d.Greater increase from pre-dose vs. placebo-[3]
12 WeeksCevimeline 30 mg t.i.d.Greater increase from pre-dose vs. placebo-[3]
12 WeeksPlaceboLower increase from pre-dose vs. active groups-[3]

Note: "t.i.d." refers to "ter in die," meaning three times a day.

Table 2: Comparative Efficacy of Cevimeline vs. Pilocarpine

Study PopulationStudy DesignKey Findings on Salivary FlowConclusionReference
Healthy VolunteersCrossover Clinical TrialCevimeline showed significantly higher secretion at 140 and 200 minutes post-administration.Cevimeline was more effective than pilocarpine.[4]
Xerostomia PatientsRandomized, Crossover, Double-BlindBoth drugs significantly increased unstimulated and stimulated salivary flow compared to baseline; no statistically significant difference between the two drugs.No significant difference was observed between pilocarpine and cevimeline in salivary production.[5]
Xerostomia PatientsRandomized, Crossover, Double-Blind Pilot StudyBoth medications increased saliva secretion; a slightly higher, but not statistically significant, increment was observed with pilocarpine.No significant difference between pilocarpine and cevimeline.[6][7]

Experimental Protocols

The methodologies for the cited studies share common elements for the assessment of drug efficacy on salivary flow.

1. Study Design: Most comparative studies employ a randomized, double-blind, crossover design.[4][5][6] This involves participants receiving both the experimental drug (e.g., Cevimeline) and the comparator (e.g., Pilocarpine or placebo) in a random order, separated by a "washout" period to prevent carryover effects. Placebo-controlled trials are also standard for establishing baseline efficacy.[2]

2. Participant Population: Studies have been conducted in both healthy volunteers to assess pharmacodynamics and in patients diagnosed with xerostomia, often secondary to Sjögren's syndrome.[2][4][5][8] Diagnosis of Sjögren's syndrome is typically confirmed using established criteria, such as the American-European Consensus Group classification.[9]

3. Dosage and Administration:

  • Cevimeline: The standard and FDA-approved dosage for treating dry mouth in Sjögren's syndrome is 30 mg taken three times a day.[1][8][10] Other dosages, such as 15 mg and 60 mg three times daily, have also been investigated.[2][3]

  • Pilocarpine: When used as a comparator, a common dosage is 5 mg three times a day.[5]

4. Salivary Flow Measurement (Sialometry): The objective measure of salivary gland function is sialometry, which can be performed under unstimulated or stimulated conditions.[11]

  • Unstimulated Whole Saliva (UWS) Collection: This is a key endpoint in many trials.[9] The procedure requires patients to avoid eating, drinking, or smoking for at least two hours prior.[9] Patients sit quietly and expectorate all saliva accumulated in the mouth into a pre-weighed collection tube over a set period, typically 5 to 15 minutes.[11] A flow rate of ≤ 0.1 mL/min is often used as an inclusion criterion for xerostomia studies.[12][13]

  • Stimulated Whole Saliva (SWS) Collection: To measure the secretory reserve of the salivary glands, saliva production is stimulated by chewing a standardized material like paraffin (B1166041) wax or unflavored gum base.[11] The collected saliva is then measured by volume or weight.

  • Data Collection Schedule: Saliva samples are collected at baseline (before drug administration) and at multiple time points after administration to assess the onset and duration of action.[4]

Mandatory Visualization

Signaling Pathway of Cevimeline

Cevimeline acts as a muscarinic agonist, primarily targeting M1 and M3 receptors, which are abundant in exocrine glands.[10][14][15] Its mechanism involves a G-protein coupled receptor pathway that ultimately increases intracellular calcium, leading to fluid secretion from salivary gland acinar cells.[14]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cevimeline Cevimeline m3_receptor M3 Muscarinic Receptor cevimeline->m3_receptor Binds to g_protein Gq/11 Protein m3_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to receptor on ca2 Ca²⁺ er->ca2 Releases secretion Saliva Secretion ca2->secretion Triggers

Figure 1. Cevimeline's signaling pathway in salivary gland cells.

Experimental Workflow for a Salivary Flow Clinical Trial

The diagram below outlines a typical workflow for a randomized, placebo-controlled, crossover clinical trial designed to assess the efficacy of a sialagogue like Cevimeline.

cluster_screening Phase 1: Screening & Enrollment cluster_period1 Phase 2: Treatment Period 1 cluster_washout Phase 3: Washout Period cluster_period2 Phase 4: Treatment Period 2 (Crossover) cluster_analysis Phase 5: Data Analysis p1 Patient Recruitment (e.g., Sjögren's Syndrome) p2 Informed Consent p1->p2 p3 Inclusion/Exclusion Criteria (UWS ≤ 0.1 mL/min) p2->p3 p4 Randomization p3->p4 t1_groupA Group A Receives Cevimeline p4->t1_groupA t1_groupB Group B Receives Placebo p4->t1_groupB m1 Baseline Saliva Collection (Pre-Dose) t1_groupA->m1 t1_groupB->m1 m2 Post-Dose Saliva Collection (Timed) m1->m2 w1 Drug-Free Interval (e.g., 1-2 Weeks) m2->w1 t2_groupA Group A Receives Placebo w1->t2_groupA t2_groupB Group B Receives Cevimeline w1->t2_groupB m3 Baseline Saliva Collection (Pre-Dose) t2_groupA->m3 t2_groupB->m3 m4 Post-Dose Saliva Collection (Timed) m3->m4 a1 Compare Salivary Flow (Drug vs. Placebo) m4->a1 a2 Statistical Analysis (e.g., ANOVA) a1->a2 a3 Assess Safety & Adverse Events a2->a3

Figure 2. Workflow of a crossover clinical trial for salivary flow.

References

A Comparative Analysis of Muscarinic Receptor Selectivity: Cevimeline vs. Pilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the muscarinic receptor selectivity of cevimeline (B1668456) and pilocarpine (B147212), two cholinergic agonists used in the treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome. Understanding their distinct receptor interaction profiles is crucial for targeted drug development and optimizing therapeutic outcomes. This analysis is supported by experimental data on binding affinities and functional potencies, with detailed methodologies for the cited experiments.

Introduction to Muscarinic Agonists

Cevimeline and pilocarpine are parasympathomimetic drugs that exert their effects by directly stimulating muscarinic acetylcholine (B1216132) receptors (mAChRs). These G protein-coupled receptors are classified into five subtypes (M1-M5), which are distributed throughout the body and mediate a wide range of physiological functions. The therapeutic efficacy and side-effect profiles of cevimeline and pilocarpine are largely determined by their relative selectivity for these receptor subtypes. Notably, M1 and M3 receptors are key targets for stimulating salivary and lacrimal gland secretion.

Quantitative Comparison of Receptor Selectivity

The selectivity of cevimeline and pilocarpine for the five human muscarinic receptor subtypes has been characterized using in vitro binding and functional assays. The following tables summarize the available quantitative data.

Binding Affinity (Ki)

Binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeCevimeline Ki (nM)Pilocarpine Ki (nM)
M1 Data not available7,943[1]
M2 Data not available9,800[1]
M3 Data not availableData not available
M4 Data not availableData not available
M5 Data not available10,233[2]
Functional Potency (EC50)

Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal possible effect in a functional assay. A lower EC50 value indicates greater potency.

Receptor SubtypeCevimeline EC50 (μM)Pilocarpine EC50/IC50 (μM)
M1 0.023[3][4][5][6]~3 (Ca2+ mobilization)[7][8]; 18 (PI turnover)[7][8][9]
M2 1.04[3][4][5][6]4.5 (GTPase activity)[9]
M3 0.048[3][4][5][6]Data not available
M4 1.31[3][4][5][6]Data not available
M5 0.063[3][4][5][6]Data not available

Note: Pilocarpine's functional potency can vary depending on the assay and cell system used. Some studies indicate it acts as a partial agonist at M1 and M2 receptors.[9]

Analysis of Selectivity Profiles

Based on the available functional data, cevimeline demonstrates a clear selectivity for M1 and M3 receptors over M2, M4, and M5 subtypes.[3][4][5][6] Its potency at M1 is approximately 45-fold higher than at M2 and 57-fold higher than at M4. The potency at the M3 receptor is also significantly higher than at M2 and M4. This M1/M3 selectivity is thought to contribute to its efficacy in stimulating salivary gland secretion with a potentially more favorable side-effect profile compared to less selective agents.

Pilocarpine is generally considered a non-selective muscarinic agonist, although some studies suggest a preference for M1 and M3 receptors. However, its activity at other subtypes is significant and likely contributes to its broader range of systemic effects. The available data indicates that pilocarpine is a partial agonist at both M1 and M2 receptors in the central nervous system.[9]

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G protein signaling pathways to elicit their physiological effects.

Muscarinic_Signaling cluster_gq Gq/11 Signaling cluster_gi Gi/o Signaling M1 M1 PLC Phospholipase C (PLC) M1->PLC Activate M3 M3 M3->PLC Activate M5 M5 M5->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2 M2 AC Adenylyl Cyclase (AC) M2->AC Inhibit M4 M4 M4->AC Inhibit cAMP ↓ cAMP AC->cAMP Agonist Cevimeline Pilocarpine Agonist->M1 Agonist->M3 Agonist->M5 Agonist->M2 Agonist->M4

Caption: Muscarinic receptor signaling pathways.

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the muscarinic receptor selectivity of cevimeline and pilocarpine.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow

Radioligand_Binding_Workflow A Prepare cell membranes expressing receptor subtype B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand (filtration) B->C D Quantify bound radioligand (scintillation counting) C->D E Calculate Ki value D->E

Caption: Radioligand binding assay workflow.

  • Membrane Preparation: Cell membranes expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared from transfected cell lines (e.g., CHO or HEK293 cells).

  • Assay Components: The assay includes the cell membranes, a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (cevimeline or pilocarpine).

  • Incubation: The components are incubated together to allow for competitive binding to the receptors.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate Gq/11-coupled receptors (M1, M3, M5), leading to an increase in intracellular calcium.

  • Cell Culture: Cells stably expressing the M1, M3, or M5 receptor subtype are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Addition: Varying concentrations of the test agonist (cevimeline or pilocarpine) are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.

Phosphoinositide (PI) Turnover Assay

This assay also measures the functional activity of Gq/11-coupled receptors by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.

  • Cell Labeling: Cells expressing the M1, M3, or M5 receptor are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pool.

  • Agonist Stimulation: The cells are then stimulated with various concentrations of the test agonist in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.

  • Extraction and Separation: The reaction is stopped, and the water-soluble inositol phosphates are extracted. The different inositol phosphate (B84403) species are separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by scintillation counting.

  • Data Analysis: The data is used to construct a dose-response curve to determine the EC50 of the agonist.

Conclusion

The available experimental data indicates that cevimeline is a potent muscarinic agonist with a notable selectivity for M1 and M3 receptors over the other subtypes. This selectivity profile may explain its clinical efficacy in treating xerostomia with a potentially favorable side-effect profile. Pilocarpine, in contrast, is a non-selective muscarinic agonist with activity across multiple receptor subtypes, which may contribute to a broader range of systemic effects. The choice between these agents in a clinical or research setting should consider these differences in receptor selectivity. Further studies providing a complete binding affinity (Ki) profile for both compounds across all five muscarinic receptor subtypes would allow for a more definitive comparison.

References

In-Vivo Validation of Cevimeline Hydrochloride's Effect on Tear Secretion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cevimeline (B1668456) hydrochloride is a cholinergic agonist that acts as a direct stimulant of muscarinic receptors, with a particular affinity for the M3 subtype.[1] These receptors are abundant in exocrine glands, including the lacrimal glands responsible for tear production. By activating M3 receptors, cevimeline mimics the action of acetylcholine, the natural neurotransmitter that stimulates tear secretion. This mechanism of action makes cevimeline a therapeutic option for conditions characterized by reduced tear production, such as dry eye disease (DED), particularly in patients with Sjögren's syndrome.[2][3] This guide provides an objective comparison of the in-vivo efficacy of cevimeline hydrochloride with other therapeutic alternatives, supported by experimental data.

Comparison of Efficacy

The following table summarizes the in-vivo effects of cevimeline and its alternatives on tear secretion, based on data from various preclinical and clinical studies.

Compound Administration Route Animal Model Dosage Effect on Tear Secretion Key Findings & Citations
This compound OralRat3-30 mg/kgDose-dependent increaseSignificantly increased tear secretion in normal rats.[4]
This compound TopicalMouse (Dry Eye Model)2%Significant increaseTear production was significantly increased and was similar to that in the Diquafosol (B1208481) and Rebamipide groups.[5]
Pilocarpine (B147212) OralRat (Xerostomia Model)0.1-0.8 mg/kgDose-dependent increase in salivary flowWhile a direct comparison on tear secretion is limited, this study demonstrates its systemic secretagogue effect.[6] A study in healthy volunteers showed both cevimeline and pilocarpine increased salivary flow, with cevimeline having a more prolonged effect.[7]
Diquafosol Sodium TopicalMouse (Dry Eye Model)Not specifiedSignificant increaseTear production was significantly increased and was similar to that in the 2% Cevimeline and Rebamipide groups.[5]
Diquafosol Sodium TopicalRat (Dry Eye Model)Not specifiedSignificant increaseTopical application of diquafosol for 10 days significantly increased tear production.[8]
Cyclosporine A TopicalMouse0.1%Significant increaseTopical application for 3 days significantly increased lacrimation.[3]
Cyclosporine A TopicalRabbit0.1%Concentration-dependent increaseShowed the strongest effect in accelerating lacrimation.[9]
Rebamipide TopicalMouse (Dry Eye Model)2%Significant increaseTear production was significantly increased and was similar to that in the 2% Cevimeline and Diquafosol groups.[5][10]
Rebamipide TopicalRat (Dry Eye Model)2%Marked improvementShowed a marked improvement in tear secretions.[6]

Signaling Pathway of Cevimeline

This compound primarily exerts its effect on tear secretion through the activation of M3 muscarinic receptors on the acinar cells of the lacrimal gland. This initiates a signaling cascade that leads to the secretion of water, electrolytes, and proteins, which constitute the aqueous layer of the tear film.

G Signaling Pathway of Cevimeline in Lacrimal Gland Acinar Cells Cevimeline Cevimeline HCl M3R M3 Muscarinic Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Secretion Tear Secretion (Water, Electrolytes, Proteins) Ca->Secretion Stimulates PKC->Secretion Stimulates

Caption: Cevimeline's signaling cascade in lacrimal acinar cells.

Experimental Workflow

The in-vivo validation of cevimeline's effect on tear secretion typically follows a structured experimental workflow, from the induction of a dry eye model to the analysis of treatment efficacy.

G Experimental Workflow for In-Vivo Validation Start Start AnimalModel Animal Model Selection (e.g., Mice, Rats) Start->AnimalModel DryEyeInduction Dry Eye Induction (e.g., Scopolamine) AnimalModel->DryEyeInduction Grouping Animal Grouping (Vehicle, Cevimeline, Comparators) DryEyeInduction->Grouping Treatment Drug Administration (Oral or Topical) Grouping->Treatment TearMeasurement Tear Secretion Measurement (Schirmer's Test) Treatment->TearMeasurement OcularSurface Ocular Surface Evaluation (Corneal Staining) TearMeasurement->OcularSurface Histology Histological Analysis (Lacrimal Gland, Conjunctiva) OcularSurface->Histology DataAnalysis Data Analysis and Statistical Comparison Histology->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A typical in-vivo experimental workflow for evaluating tear secretion.

Detailed Experimental Protocols

Scopolamine-Induced Dry Eye Model in Mice

This protocol describes the induction of a dry eye model in mice using scopolamine (B1681570), a muscarinic receptor antagonist that inhibits lacrimal gland function.[2][11]

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • Scopolamine hydrobromide solution (0.5 mg/0.2 mL in sterile saline)

  • Controlled environment chamber with low humidity (20-30%) and continuous airflow

  • Insulin syringes (29-gauge)

Procedure:

  • House the mice in a controlled environment chamber with a perforated screen to allow for continuous airflow.

  • Administer subcutaneous injections of scopolamine hydrobromide (0.5 mg/0.2 mL) four times a day (e.g., 9 AM, 12 PM, 3 PM, 6 PM) into alternating hindquarters.

  • Continue the scopolamine injections and exposure to the desiccating environment for a period of 5 to 10 days to establish the dry eye model.

  • Monitor the mice daily for signs of distress.

  • Confirm the induction of dry eye by measuring baseline tear production using the Schirmer's test and assessing corneal fluorescein (B123965) staining.

Schirmer's Test for Tear Secretion Measurement in Mice

The Schirmer's test is a common method to quantify aqueous tear production. This protocol is adapted for use in mice.

Materials:

  • Phenol (B47542) red-impregnated cotton threads or standardized Schirmer's test strips

  • Fine-tipped forceps

  • Millimeter ruler

Procedure:

  • Gently restrain the mouse, ensuring minimal stress to avoid reflex tearing. Anesthesia is generally not used as it can affect tear production.

  • Using fine-tipped forceps, carefully place the folded end of the phenol red thread or the rounded tip of the Schirmer's strip into the lower conjunctival sac at the lateral canthus.

  • Leave the thread or strip in place for a standardized period, typically 15 or 30 seconds for mice.

  • Carefully remove the thread or strip.

  • Immediately measure the length of the wetted portion in millimeters. For phenol red threads, measure the length of the color change from yellow to red.

  • Record the measurement as the tear volume. A value of less than 2 mm in 15 seconds is often indicative of dry eye in mice.[10]

References

A Comparative Analysis of the Side Effect Profiles of Cevimeline and Pilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape for xerostomia, particularly in the context of Sjögren's syndrome, a clear understanding of the comparative side effect profiles of secretagogues is paramount. This guide provides an objective comparison of two commonly prescribed muscarinic agonists, Cevimeline (B1668456) and Pilocarpine (B147212), with a focus on their adverse effects as documented in clinical studies.

Quantitative Side Effect Comparison

The following table summarizes the incidence of key side effects and discontinuation rates reported in a comparative retrospective study of patients with Primary Sjögren's Syndrome (pSS) treated with either Cevimeline or Pilocarpine.

Side Effect/OutcomeCevimelinePilocarpinep-value
Treatment Discontinuation Rate (All Users) 32%61%<0.001
Treatment Discontinuation Rate (First-time Users) 27%47%0.02
Discontinuation due to Severe Sweating 11%25%0.02
Discontinuation due to Nausea/Dyspepsia/Vomiting Not specified10% (of 59 initial users)-
Discontinuation due to Flushing/Hot Flashes Not specified5% (of 59 initial users)-

Data sourced from a retrospective study by Noaiseh et al. (2014) involving 118 patients with Primary Sjögren's Syndrome[1][2][3].

Key Findings from Comparative Studies

Cevimeline is associated with a significantly lower rate of treatment discontinuation compared to pilocarpine among both first-time and all users.[1][3] The primary driver for this difference appears to be a lower incidence of severe sweating with cevimeline.[1][2] While both drugs are cholinergic agonists and share a similar spectrum of potential side effects including nausea, vomiting, diarrhea, and blurred vision, the frequency and severity of these effects can differ.[1] Interestingly, one study found that changing from one secretagogue to the other resulted in a marked decrease in the frequency of side effects, suggesting that patients who do not tolerate one agent may have success with the other.[4] A pilot study, however, found no statistically significant difference in the perceived side-effects between the two medications, though it did note a slightly higher, non-significant increment in saliva with pilocarpine.[5]

Experimental Methodologies

A summary of the methodologies from key comparative studies is provided below to contextualize the presented data.

Retrospective Comparative Study (Noaiseh et al., 2014) [1][3]

  • Study Design: A retrospective review of 118 patients with Primary Sjögren's Syndrome (pSS) who met the 2002 American European Consensus Group criteria.

  • Patient Population: Patients from a university-based setting who had been prescribed pilocarpine or cevimeline for xerostomia.

  • Data Collection: Baseline clinical, laboratory, and pathological variables were collected. The primary outcomes were the rates of treatment failure, defined as the clinician's or patient's decision to stop treatment due to either lack of efficacy or side effects.

  • Statistical Analysis: Two-sided t-tests and Chi-square tests were used for group comparisons, with a p-value of 0.05 or less considered statistically significant.

Crossover Study (Tanei et al., 2016) [4]

  • Study Design: A study involving 76 patients with Sjögren's syndrome divided into four groups: continuous Cevimeline, continuous Pilocarpine, Cevimeline for 6 months then switched to Pilocarpine, and Pilocarpine for 6 months then switched to Cevimeline.

  • Outcome Measures: Salivary flow rate (stimulated and unstimulated) and subjective symptoms were recorded. The frequency of side effects, including digestive symptoms and hyperhidrosis, was also documented.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of muscarinic agonists and a typical workflow for a comparative clinical study.

cluster_0 Muscarinic Agonist Signaling Pathway Drug Cevimeline or Pilocarpine M3R M3 Muscarinic Receptor (Salivary Gland) Drug->M3R Binds to Gq Gq Protein Activation M3R->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca Increased Intracellular Ca2+ IP3_DAG->Ca Saliva Saliva Secretion Ca->Saliva

Caption: Muscarinic agonist signaling pathway in salivary glands.

cluster_1 Comparative Clinical Trial Workflow Patient Patient Recruitment (e.g., Sjögren's Syndrome) Random Randomization Patient->Random GroupA Group A: Cevimeline Treatment Random->GroupA GroupB Group B: Pilocarpine Treatment Random->GroupB FollowUp Follow-up Period GroupA->FollowUp GroupB->FollowUp Assess Assessment of Side Effects & Efficacy FollowUp->Assess Analysis Statistical Analysis Assess->Analysis Results Comparative Results Analysis->Results

Caption: Workflow for a randomized comparative clinical trial.

Conclusion

The available evidence suggests that while both Cevimeline and Pilocarpine are effective in stimulating saliva production, Cevimeline may be better tolerated by patients, leading to lower discontinuation rates.[1][3] The most notable difference is the higher incidence of severe sweating associated with Pilocarpine.[1][2] For researchers and clinicians, these findings are crucial for patient counseling and selection of therapy. Future head-to-head, large-scale, randomized controlled trials would be beneficial to further delineate the nuanced differences in the side effect profiles of these two important therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Cevimeline Hydrochloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Cevimeline Hydrochloride

This compound, a cholinergic agonist, requires stringent disposal procedures due to its acute oral toxicity.[1][2][3] This guide provides a comprehensive, step-by-step operational plan for its safe and compliant disposal in a research environment. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.

Hazard and Regulatory Profile

Proper disposal of this compound is dictated by its classification as a toxic substance. The following table summarizes key data for risk assessment and waste management.

ParameterValue/ClassificationCitation
GHS Classification Acute toxicity - oral, Category 3; H301: Toxic if swallowed.[1][2][3][4]
UN Number UN 2811[1][5]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (this compound)[1][2]
RCRA Status Not explicitly listed under Section 355 or 313. However, due to its acute toxicity, it should be managed as a hazardous waste.[1]
Disposal Recommendation Must not be disposed of with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations.[1]

Operational Disposal Plan: A Step-by-Step Protocol

The primary and most critical step in the disposal of this compound is to manage it as a hazardous chemical waste. This involves segregation, proper containerization, and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

1. Waste Identification and Segregation:

  • Initial Assessment: As soon as this compound or any material contaminated with it is deemed waste, it must be treated as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated at the point of generation.

2. Personal Protective Equipment (PPE):

  • Before handling waste this compound, ensure you are wearing appropriate PPE, including:

    • Double chemotherapy gloves

    • A disposable gown

    • Eye protection (safety glasses with side shields or goggles)

3. Containerization:

  • Bulk Quantities: Unused or expired this compound powder should be placed in a designated hazardous waste container. These are typically black containers for hazardous chemical waste.[6]

  • Contaminated Materials: Items with trace amounts of contamination, such as used weighing paper, contaminated gloves, or absorbent pads, should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: A container that held this compound is considered "empty" only after all contents have been removed by standard practice. However, due to the acute toxicity, it is prudent to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] The triple-rinsed, air-dried, and defaced-label container may then be disposed of as non-hazardous waste, pending institutional policy.

4. Labeling:

  • All hazardous waste containers must be clearly labeled with a hazardous waste tag.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard: "Toxic"

    • The date the waste was first added to the container.

5. Storage:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

6. Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[8]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound waste, typically via high-temperature incineration.[9][10][11]

  • Do Not:

    • Dispose of this compound down the drain.[1]

    • Place this compound waste in the regular trash.[1]

Experimental Protocols

Given the high toxicity of this compound, chemical deactivation or degradation in a standard laboratory setting is not recommended without specific, validated protocols and specialized equipment. The risk of incomplete reaction and exposure to toxic byproducts is significant. Therefore, no experimental deactivation protocols are provided. The safest and most compliant method of disposal is through a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Start Waste Generation (this compound) Assess Is the material Cevimeline HCl or contaminated with it? Start->Assess HazardousWaste Treat as Hazardous Chemical Waste Assess->HazardousWaste Yes NonHazardous Dispose as Non-Hazardous Waste Assess->NonHazardous No Segregate Segregate from Non-Hazardous Waste HazardousWaste->Segregate Containerize Place in Labeled Hazardous Waste Container (Black Container) Segregate->Containerize Store Store in Secure Satellite Accumulation Area Containerize->Store EHS Contact EHS for Waste Pickup Store->EHS Disposal Professional Disposal (Incineration) EHS->Disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Cevimeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cevimeline hydrochloride. Adherence to these procedural guidelines is paramount for ensuring a safe laboratory environment and the integrity of your research.

This compound is a muscarinic agonist and is classified as toxic if swallowed.[1][2] Therefore, stringent safety measures must be implemented during handling, storage, and disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and impervious clothing are required.[1][3] Fire/flame resistant clothing should also be worn.[3]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[1] If exposure limits may be exceeded, a full-face respirator is necessary.[3]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe laboratory operations.

Workflow for Safe Handling of this compound cluster_emergency In Case of Exposure A Receiving and Storage B Preparation of Solutions A->B Don PPE C Experimental Use B->C In Fume Hood D Decontamination C->D After Experiment E Waste Disposal D->E Segregate Waste F Emergency Procedures

A high-level overview of the safe handling workflow for this compound.
Step-by-Step Handling Procedures:

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Preparation of Solutions :

    • All weighing and solution preparation must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

    • Wear all prescribed PPE, including eye protection, gloves, and a lab coat.

    • Use a non-sparking spatula for transferring the solid material.

  • Experimental Use :

    • When using solutions of this compound, ensure all manipulations are performed within a fume hood.

    • Avoid contact with skin and eyes.[1] In case of contact, immediately follow the first aid procedures outlined below.

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3]

  • Decontamination :

    • Following experimental work, decontaminate all surfaces and equipment.

    • Wipe down the work area with a suitable deactivating agent, such as a dilute alcohol solution.[1]

Emergency and First Aid Protocols

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
If Swallowed Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
If Inhaled Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
On Skin Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
In Eyes Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All disposable materials that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be collected in a designated, labeled hazardous waste container.

    • Unused solid this compound and solutions should be collected in a separate, clearly labeled hazardous waste container.

  • Container Management :

    • Ensure all waste containers are kept closed when not in use.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Final Disposal :

    • Dispose of all this compound waste in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

Occupational Exposure Limits

There are currently no established occupational exposure limit values for this compound.[4] Therefore, it is imperative to handle this compound with a high degree of caution and to utilize engineering controls and personal protective equipment to minimize any potential for exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevimeline hydrochloride
Reactant of Route 2
Cevimeline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.